molecular formula C8H11Cl2NO B3038231 2-Amino-1-(3-chlorophenyl)ethanol hydrochloride CAS No. 82171-33-3

2-Amino-1-(3-chlorophenyl)ethanol hydrochloride

Cat. No.: B3038231
CAS No.: 82171-33-3
M. Wt: 208.08 g/mol
InChI Key: KEYKAIIHCHCFEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(3-chlorophenyl)ethanol hydrochloride is a useful research compound. Its molecular formula is C8H11Cl2NO and its molecular weight is 208.08 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-1-(3-chlorophenyl)ethanol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-1-(3-chlorophenyl)ethanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(3-chlorophenyl)ethanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-1-(3-chlorophenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYKAIIHCHCFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82171-33-3
Record name 2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 2-Amino-1-(3-chlorophenyl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and application of 2-Amino-1-(3-chlorophenyl)ethanol hydrochloride (CAS 469887-83-0), a critical chiral building block in pharmaceutical development.[1]

CAS: 469887-83-0 | Role: Key Intermediate for Beta-3 Adrenergic Agonists[1]

Executive Summary

2-Amino-1-(3-chlorophenyl)ethanol hydrochloride is a privileged phenylethanolamine scaffold used primarily in the synthesis of Beta-3 Adrenergic Receptor (


-AR) Agonists .[1] Its structural core—a secondary alcohol with a terminal primary amine and a meta-chlorinated phenyl ring—is the pharmacophore responsible for selectivity in drugs treating Overactive Bladder (OAB)  and Irritable Bowel Syndrome (IBS) .[1]

Most notably, this compound serves as the Key Starting Material (KSM) for the synthesis of Solabegron (GW427353), a selective


-AR agonist.[1] The presence of the 3-chloro substituent enhances lipophilicity and metabolic stability compared to non-halogenated analogs, while the chiral center (specifically the R-enantiomer) is crucial for receptor binding affinity.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

Physicochemical Specifications

The hydrochloride salt form improves stability and water solubility, facilitating its use in aqueous coupling reactions.

PropertySpecification
IUPAC Name 2-Amino-1-(3-chlorophenyl)ethanol hydrochloride
Molecular Formula C₈H₁₀ClNO[1][2] · HCl
Molecular Weight 208.08 g/mol
Appearance White to off-white crystalline solid
Melting Point 188–192 °C (Decomposes)
Solubility Soluble in Water, Methanol; Sparingly soluble in Ethanol; Insoluble in Hexane
Chirality Contains 1 chiral center (C1).[1][2] CAS 469887-83-0 typically refers to the racemic or unspecified salt, but the (R)-enantiomer is the active pharmacophore.[1]
Structural Significance

The 3-chlorophenyl moiety acts as a bioisostere for other aromatic systems, modulating the pKa of the secondary hydroxyl group and influencing hydrogen bonding within the receptor pocket. The terminal amine serves as the nucleophile in subsequent coupling reactions (e.g., amide bond formation or alkylation).[1]

Synthetic Pathways & Manufacturing

Industrial Synthesis Workflow

The synthesis generally proceeds via the reduction of a 2-amino-acetophenone derivative or a Henry reaction intermediate. The most scalable route involves the Delépine Reaction followed by reduction.

Step 1: Bromination

3'-Chloroacetophenone is brominated to form 2-bromo-1-(3-chlorophenyl)ethanone.[1]

Step 2: Amination (Delépine)

The bromide reacts with hexamethylenetetramine (HMTA) to form a quaternary salt, which is hydrolyzed to the primary amine salt: 2-Amino-1-(3-chlorophenyl)ethanone HCl .[1]

Step 3: Reduction

The ketone is reduced to the alcohol.

  • Racemic: Using Sodium Borohydride (

    
    ) in Methanol.[1]
    
  • Asymmetric (Preferred): Using Noyori Transfer Hydrogenation (RuCl(p-cymene)[(R,R)-Ts-DPEN]) to yield the (R)-enantiomer with >98% ee.[1]

Step 4: Salt Formation

The free base is treated with anhydrous HCl in Isopropanol (IPA) to precipitate the stable hydrochloride salt.

Visualization: Synthesis Workflow

The following diagram illustrates the industrial route from 3-chloroacetophenone to the target hydrochloride salt.

SynthesisWorkflow Start 3'-Chloroacetophenone Inter1 2-Bromo-1-(3-chlorophenyl) ethanone Start->Inter1 Br2, AcOH (Bromination) Inter2 2-Amino-1-(3-chlorophenyl) ethanone HCl Inter1->Inter2 1. HMTA 2. HCl/EtOH (Delépine) Product 2-Amino-1-(3-chlorophenyl) ethanol HCl (Target) Inter2->Product NaBH4 (Racemic) OR Ru-Cat (Chiral) (Reduction)

Figure 1: Step-wise synthesis of 2-Amino-1-(3-chlorophenyl)ethanol HCl via the Delépine pathway.[1][3]

Application: Solabegron Synthesis

The primary utility of CAS 469887-83-0 is in the production of Solabegron . The amine group of the intermediate is coupled with a carboxylic acid derivative to build the full drug scaffold.

Coupling Protocol
  • Activation: The carboxylic acid partner (e.g., a benzoic acid derivative) is activated using EDC/HOBt or converted to an acid chloride.

  • Coupling: The 2-Amino-1-(3-chlorophenyl)ethanol HCl is neutralized in situ with a base (TEA or DIPEA) and reacted with the activated acid.[1]

  • Result: Formation of the amide linkage, preserving the chiral integrity of the alcohol.

Visualization: Solabegron Assembly

SolabegronPath KSM 2-Amino-1-(3-chlorophenyl) ethanol HCl (CAS 469887-83-0) Coupling Amide Coupling (EDC/HOBt, DIPEA) KSM->Coupling Linker Linker / Acid Component (e.g., Benzoic Acid deriv.) Linker->Coupling Solabegron Solabegron (API) (Beta-3 Agonist) Coupling->Solabegron 1. Amidation 2. Deprotection (if needed)

Figure 2: Convergent synthesis strategy for Solabegron using the target amine.[1]

Analytical Characterization & Quality Control

Protocol: Chiral HPLC Method

Ensuring enantiomeric purity is critical, as the (S)-isomer is often considered an impurity.[1]

  • Column: Chiralcel OD-H or AD-H (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Temperature: 25 °C.

  • Acceptance Criteria: (R)-Enantiomer > 99.0%; (S)-Enantiomer < 0.5%.

Protocol: 1H NMR Validation (DMSO-d6)

To verify the salt formation and structure:

  • δ 8.10 (br s, 3H): Ammonium protons (

    
    ).[1]
    
  • δ 7.30–7.50 (m, 4H): Aromatic protons (3-chlorophenyl ring).[1]

  • δ 6.20 (d, 1H): Hydroxyl proton (

    
    ).[1]
    
  • δ 4.85 (m, 1H): Chiral methine proton (

    
    ).[1]
    
  • δ 2.80–3.00 (m, 2H): Methylene protons (

    
    ).[1]
    

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.[1] Hygroscopic (store in desiccator).[1]

  • Storage: Keep at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture absorption.[1]

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood during handling, especially when free-basing the salt.[1]

References

  • U.S. Patent 6,346,532. Remedies for Overactive Bladder. (Discloses synthesis of phenylethanolamine derivatives for Beta-3 agonists).

  • Shang, G., et al. (2008). Asymmetric Syntheses of (-)-Denopamine and (-)-Arbutamine via Ruthenium-Catalyzed Transfer Hydrogenation.[1] (Describes asymmetric reduction of amino-ketones similar to the target). [1]

  • PrepChem. Synthesis of 2-[[1,2-bis(4-Chlorophenyl)-2-oxoethyl]amino]ethanol hydrochloride. (General protocol for phenylethanolamine synthesis).

  • European Patent EP0924194B1. Processes for producing optically active 2-amino-1-phenylethanol derivatives.[1] (Biocatalytic routes for 3-chloro analogs).

  • LookChem. CAS 469887-83-0 Product Entry.[1] (Commerical availability and specifications).

Sources

Technical Guide: Chiral Amino Alcohol Building Blocks for Beta-Agonist Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Beta-adrenergic receptor agonists (beta-agonists) represent a cornerstone in the management of asthma and COPD. Structurally, the vast majority of these therapeutic agents—ranging from short-acting (SABA) like albuterol to long-acting (LABA) like salmeterol and formoterol—share a common pharmacophore: a chiral phenylethanolamine core.

The stereochemistry at the benzylic carbon is not merely a structural detail; it is a determinant of efficacy and safety. The (R)-enantiomer (the eutomer) typically exhibits high affinity for the


-receptor, while the (S)-enantiomer (the distomer) is often inactive or, in cases like albuterol, pro-inflammatory.[1] Consequently, the synthesis of high-purity chiral amino alcohol building blocks  is a critical competency in modern pharmaceutical process chemistry.[2]

This guide details the strategic synthesis of these building blocks, focusing on asymmetric catalysis and biocatalytic routes that have superseded classical resolution methods.

The Pharmacophore & The Chiral Imperative

The beta-agonist pharmacophore consists of an aromatic ring (often simulating the catechol of epinephrine), a chiral benzylic hydroxyl group, and an amine nitrogen substituted with a lipophilic tail.

Structural Causality
  • Benzylic Hydroxyl: Forms a critical hydrogen bond with the serine and asparagine residues in the receptor binding pocket.

  • Configuration: The (R)-configuration orients the hydroxyl group correctly within the chiral binding pocket. Inversion to (S) disrupts this interaction, reducing potency by orders of magnitude.

  • Amine Substituent: Large lipophilic groups (e.g., the long chain in salmeterol) interact with an exosite on the receptor, conferring long duration of action.

Visualization: Retrosynthetic Disconnection

The following diagram illustrates the logical disconnection of a generic beta-agonist into its core building blocks: the Chiral Styrene Oxide or Halohydrin (the "Head") and the Amine (the "Tail").

BetaAgonistRetrosynthesis Target Target: (R)-Beta-Agonist (Chiral Phenylethanolamine) Disconnection Retrosynthetic Disconnection Target->Disconnection C-N Bond Break BlockA Building Block A (Head) Chiral Styrene Oxide OR Chiral u03b1-Halohydrin Disconnection->BlockA Electrophile BlockB Building Block B (Tail) Lipophilic Amine Disconnection->BlockB Nucleophile

Figure 1: Retrosynthetic analysis showing the convergence of the chiral electrophile (Head) and the amine nucleophile (Tail).

Synthetic Strategies for Chiral Building Blocks

The industry has moved away from fractional crystallization of racemates toward asymmetric synthesis . Two primary routes dominate the production of the chiral amino alcohol core.[]

Route A: The Epoxide Route (Chiral Styrene Oxides)

This is the most direct method for introducing the amine tail.

  • Precursor: Substituted acetophenone or styrene.

  • Chirality Source: Asymmetric epoxidation (e.g., Jacobsen-Katsuki) or enzymatic epoxidation (Styrene Monooxygenase).

  • Mechanism: The amine attacks the less hindered carbon of the epoxide, naturally yielding the desired

    
    -amino alcohol with inversion or retention depending on the specific setup (usually anti-opening).
    
Route B: The Reduction Route (Chiral -Halohydrins)

This route offers higher enantiomeric excess (ee) and robustness.

  • Precursor:

    
    -Haloacetophenone (e.g., 
    
    
    
    -bromoacetophenone).
  • Transformation: Asymmetric reduction of the ketone to the alcohol.[4][5]

  • Catalysts:

    • Chemocatalysis: Ru- or Rh-based Asymmetric Transfer Hydrogenation (ATH).

    • Biocatalysis: Ketoreductases (KREDs) / Carbonyl Reductases.[5]

  • Utility: The resulting chiral halohydrin can be cyclized to the epoxide or reacted directly with the amine.

Detailed Experimental Protocols

Protocol A: Asymmetric Transfer Hydrogenation (ATH) of -Bromoacetophenone

Target: Synthesis of (R)-2-bromo-1-(3-hydroxymethyl-4-hydroxyphenyl)ethanol (Salmeterol intermediate)

Rationale: ATH is preferred over high-pressure hydrogenation for safety and operational simplicity. The use of a tethered Ru/TsDPEN catalyst ensures high ee (>95%).

Reagents:

  • Substrate: 2-Bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (Protected Salmeterol Core)

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN]

  • Hydrogen Donor: Formic acid / Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or DMF

Step-by-Step Workflow:

  • Inertion: Purge a reactor with nitrogen. Charge with the ketone substrate (1.0 equiv) and anhydrous DMF (5 vol).

  • Catalyst Loading: Add the Ru-catalyst (0.5 mol%). Note: Low loading is sufficient due to high turnover frequency (TOF).

  • H-Donor Addition: Cool the mixture to 0°C. Dropwise add the HCOOH/Et3N mixture (3.0 equiv). The exotherm must be controlled to prevent racemization.

  • Reaction: Stir at 25°C for 12–18 hours. Monitor conversion via HPLC (Target: >99% conversion).

  • Quench: Dilute with water and extract with Ethyl Acetate.

  • Purification: Wash organic layer with sat. NaHCO3 (to remove residual acid) and brine. Dry over Na2SO4.

  • Analysis: Determine ee via Chiral HPLC (e.g., Chiralpak AD-H column). Expect >97% ee.

Protocol B: Regioselective Epoxide Ring Opening

Target: Coupling of the Chiral Head with the Amine Tail

Rationale: This step forms the final C-N bond. Using a Lewis Acid catalyst or protic solvent promotes the


-type attack at the terminal carbon, preserving the chiral center at the benzylic position.

Step-by-Step Workflow:

  • Preparation: Dissolve the Chiral Epoxide (1.0 equiv) in Ethanol or Isopropanol (high dielectric constant solvents promote the transition state).

  • Amine Addition: Add the lipophilic amine (1.1 equiv).

  • Catalysis (Optional): For sluggish amines, add 10 mol%

    
     or similar Lewis acid.
    
  • Reflux: Heat to 80°C for 6–10 hours.

  • Workup: Evaporate solvent. The secondary amine product often crystallizes as a salt (e.g., fumarate or maleate) upon acid addition, which also serves as a purification step (upgrading ee to >99%).

Visualization of Synthetic Workflows

Diagram: Asymmetric Reduction Cascade

This diagram details the logic flow for the "Reduction Route," highlighting the critical decision points between bio- and chemocatalysis.

ReductionRoute Start Start: u03b1-Haloacetophenone Choice Catalyst Selection Start->Choice PathChemo Chemo: Ru-TsDPEN (Transfer Hydrogenation) Choice->PathChemo Robustness/Scale PathBio Bio: Ketoreductase (KRED) + NADPH Recycle Choice->PathBio Green/High Selectivity Intermediate Intermediate: (R)-Halohydrin PathChemo->Intermediate PathBio->Intermediate BaseTreatment Base Treatment (K2CO3 / NaOH) Intermediate->BaseTreatment Product Product: (R)-Styrene Oxide BaseTreatment->Product

Figure 2: Workflow for converting


-haloacetophenones to chiral epoxides via asymmetric reduction.

Quality Control & Analytical Standards

Trustworthiness in synthesis relies on rigorous validation.

ParameterMethodAcceptance CriteriaRationale
Enantiomeric Purity Chiral HPLC / SFC> 99.5% eeThe (S)-isomer is an impurity that must be controlled to <0.5%.
Chemical Purity UPLC-MS> 98.0%Removal of over-alkylated (tertiary amine) byproducts.
Residual Metal ICP-MS< 10 ppm (Ru/Rh)Critical for API release if metal catalysts are used.
Water Content Karl Fischer< 0.5%Moisture can degrade the epoxide intermediate.
Analytical Protocol: Chiral HPLC
  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (absorption of the benzylic system).

  • Self-Validation: Run a racemic standard first to establish resolution (

    
    ) between the (R) and (S) peaks.
    

References

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. National Institutes of Health (PMC). Available at: [Link]

  • Highly stereoselective biocatalytic reduction of alpha-halo ketones. Almac Group. Available at: [Link]

  • A Short Stereoselective Synthesis of (R)-Salmeterol. ResearchGate. Available at: [Link]

  • Process for the synthesis of arformoterol (WO2009147383A1).Google Patents.

Sources

Molecular weight and formula of 2-Amino-1-(3-chlorophenyl)ethanol HCl

[1][2][3]

Executive Summary

2-Amino-1-(3-chlorophenyl)ethanol hydrochloride (CAS: 82171-33-3 for racemate) is a critical phenylethanolamine scaffold used primarily as a chiral building block in the synthesis of adrenergic agonists and reuptake inhibitors. Structurally analogous to norfenefrine and etilefrine, this compound serves as a vital intermediate in medicinal chemistry, particularly for drugs targeting the central nervous system (CNS) and adrenergic receptors.

This guide provides a definitive technical analysis of its physicochemical properties, synthesis pathways, and characterization protocols, designed for application scientists and process chemists.

Part 1: Physicochemical Profile & Molecular Specifications

The precise characterization of the hydrochloride salt is essential for stoichiometry in scale-up operations. The values below distinguish between the free base and the stable salt form.

Molecular Formula & Weight[2][4][5][6][7][8][9][10][11][12]
PropertyFree BaseHydrochloride Salt (Target)
Chemical Formula


Molecular Weight 171.62 g/mol 208.08 g/mol
Exact Mass 171.0451 Da207.0218 Da
CAS Registry 13628-93-8 (Racemic Base)82171-33-3 (Racemic HCl)
Chiral CAS (R) 1245623-78-2 (Base)169032-01-3 (HCl)
Chiral CAS (S) 469887-82-9 (Base)469887-83-0 (HCl)
Structural Analysis
  • Core Skeleton: 2-Phenylethanolamine (Noradrenaline analogue).

  • Substituent: Chlorine atom at the meta (3-) position of the phenyl ring.

  • Chirality: The C1 carbon (benzylic) is a stereocenter. The (R)-enantiomer is typically the bioactive conformer for adrenergic activity, though the (S)-enantiomer is used in specific kinetic resolution studies.

  • Salt Stoichiometry: 1:1 molar ratio of Base to HCl.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 2-Amino-1-(3-chlorophenyl)ethanol HCl generally proceeds via the reduction of the corresponding


-Haloketone Route
Reaction Pathway (Graphviz Visualization)

The following diagram outlines the standard synthetic workflow from 3-chloroacetophenone, highlighting critical control points.

SynthesisPathwayStart3-Chloroacetophenone(Starting Material)Inter13-Chlorophenacyl Bromide(α-Bromination)Start->Inter1Br2 / AcOHInter22-Amino-1-(3-chlorophenyl)ethanone(Amination)Inter1->Inter2Hexamethylenetetramine(Delépine Rxn)ReductionReduction(NaBH4 or Chiral Cat.)Inter2->ReductionKetone ReductionSaltFormHCl Salt Formation(EtOAc/HCl(g))Reduction->SaltFormFree Base IsolationProduct2-Amino-1-(3-chlorophenyl)ethanol HCl(Final Product)SaltForm->ProductCrystallization

Figure 1: Step-wise synthesis from 3-chloroacetophenone to the target hydrochloride salt.

Detailed Protocol: -Haloketone Route
Step 1: Bromination

Reagents: 3-Chloroacetophenone, Bromine, Glacial Acetic Acid.

  • Mechanism: Electrophilic alpha-substitution.

  • Critical Control: Maintain temperature <20°C to prevent poly-bromination.

Step 2: Amination (Delépine Reaction)

Reagents: Hexamethylenetetramine (HMTA), Ethanol, HCl.

  • Why HMTA? Direct amination with ammonia often leads to secondary/tertiary amines. HMTA forms a stable quaternary salt which, upon acid hydrolysis, yields the primary amine exclusively.

  • Intermediate: 2-Amino-1-(3-chlorophenyl)ethanone HCl.

Step 3: Reduction

Reagents: Sodium Borohydride (NaBH

  • Procedure:

    • Dissolve the amino-ketone intermediate in MeOH.

    • Add NaBH

      
       portion-wise at 0°C (Exothermic).
      
    • Stir for 2 hours; quench with water.

    • Extract free base with Ethyl Acetate (EtOAc).

Step 4: Salt Formation (Final Target)
  • Dissolve the crude free base oil in dry EtOAc or Isopropanol.

  • Slowly bubble dry HCl gas or add 4M HCl in Dioxane at 0°C.

  • Precipitate forms immediately. Filter and wash with cold ether to remove non-polar impurities.

  • Yield Expectation: 75-85% overall.

Part 3: Analytical Characterization & Logic

Validating the identity and purity of the HCl salt requires a multi-modal approach. The presence of the chloride counterion and the integrity of the chiral center are the primary quality attributes.

Analytical Decision Tree (Graphviz Visualization)

AnalyticalWorkflowSampleCrude Product(C8H11Cl2NO)HNMR1H NMR (D2O)Check: Benzylic H (4.8 ppm)Sample->HNMRAgNO3AgNO3 TestCheck: Cl- CounterionSample->AgNO3ChiralHPLCChiral HPLC(Daicel OD-H Column)HNMR->ChiralHPLCStructure ConfirmedAgNO3->ChiralHPLCSalt ConfirmedPassRelease Batch>98% Purity, >99% eeChiralHPLC->Passee > 99%FailRecrystallize(EtOH/Et2O)ChiralHPLC->Failee < 99%Fail->SampleReprocess

Figure 2: Quality control workflow for validating chemical structure and optical purity.

Key Spectral Data (Reference)
  • 1H NMR (400 MHz, D

    
    O): 
    
    • 
       7.20–7.45 (m, 4H, Ar-H) – Confirms meta-substitution pattern.
      
    • 
       4.95 (dd, 1H, CH-OH) – The benzylic proton; shift confirms reduction of ketone.
      
    • 
       3.10–3.25 (m, 2H, CH
      
      
      -N) – Diastereotopic protons adjacent to the amine.
  • Mass Spectrometry (ESI+):

    • m/z: 172.05 [M+H]

      
       (Corresponds to the free base cation C
      
      
      H
      
      
      ClNO
      
      
      ).
    • Isotope Pattern: Distinct 3:1 ratio at M+2 (174.05) due to

      
      Cl isotope on the ring.
      
  • Elemental Analysis (Theoretical for C

    
    H
    
    
    Cl
    
    
    NO):
    • C: 46.18%, H: 5.33%, N: 6.73%, Cl: 34.08%.

    • Note: High Cl content (34%) confirms the mono-hydrochloride salt form (17% covalent Cl + 17% ionic Cl).

References

  • Sigma-Aldrich. 2-Amino-1-(3-chlorophenyl)ethanol hydrochloride Product Specification. Retrieved from

  • PubChem. 2-Amino-1-(3-chlorophenyl)propan-1-one Hydrochloride (Analogous Structure Data). National Library of Medicine. Retrieved from [1]

  • European Patent Office. EP0924194B1: Processes for producing optically active 2-amino-1-phenylethanol derivatives. Retrieved from

  • SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. Retrieved from

  • Chemical Book. CAS 82171-33-3 Data Sheet. Retrieved from

A Comprehensive Technical Guide to the Aqueous Solubility of 2-Amino-1-(3-chlorophenyl)ethanol Hydrochloride: Theoretical Principles and Practical Determination

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

Physicochemical Profile and Structural Analysis

2-Amino-1-(3-chlorophenyl)ethanol hydrochloride is a solid organic compound. Its fundamental properties are derived from its molecular structure, which dictates its behavior in an aqueous environment.

  • Molecular Formula: C₈H₁₁Cl₂NO

  • Molecular Weight: 208.09 g/mol

  • Synonyms: 2-amino-2-(3-chlorophenyl)ethanol hydrochloride

Structural Rationale for Solubility:

The molecule possesses distinct hydrophilic and hydrophobic regions that create a delicate solubility balance.

  • Hydrophilic Moieties:

    • Primary Amine (as Hydrochloride): The amine group is protonated to form an ammonium chloride salt. This ionic character is the primary driver of water solubility, allowing for strong ion-dipole interactions with water molecules.

    • Hydroxyl Group: The alcohol group can participate in hydrogen bonding with water, further contributing to its aqueous solubility.

  • Hydrophobic Moiety:

    • 3-chlorophenyl Ring: The chlorinated benzene ring is nonpolar and lipophilic, which inherently limits water solubility.

The overall aqueous solubility is therefore a direct consequence of the interplay between the potent solubilizing effect of the ammonium salt and the counteracting hydrophobic nature of the chlorophenyl ring.

cluster_Structure Molecular Structure of 2-Amino-1-(3-chlorophenyl)ethanol HCl cluster_Factors Governing Factors Compound 2-Amino-1-(3-chlorophenyl)ethanol HCl Hydrophilic Hydrophilic Groups - Ammonium (NH3+Cl-) - Hydroxyl (-OH) Compound->Hydrophilic Ionic & H-Bonding Hydrophobic Hydrophobic Group - 3-chlorophenyl Ring Compound->Hydrophobic Nonpolar Solubility Aqueous Solubility Hydrophilic->Solubility Increases Hydrophobic->Solubility Decreases pH Aqueous pH pH->Solubility Strongly Influences Temp Temperature Temp->Solubility Influences Experimental Workflow: Shake-Flask Solubility Determination cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Prepare aqueous buffers (e.g., pH 2, 5, 7, 9) B Add excess solid compound to each buffer solution A->B C Agitate samples at constant temperature (e.g., 25°C for 24-48h) B->C D Allow solids to settle C->D E Centrifuge to pellet undissolved solids D->E F Withdraw supernatant. Filter using 0.22 µm PVDF syringe filter. E->F H Dilute supernatant samples into mobile phase F->H G Prepare calibration standards of known concentrations I Analyze standards and samples via HPLC-UV G->I H->I

Caption: A standard workflow for determining aqueous solubility.

Protocol: Shake-Flask Method for pH-Solubility Profile

This protocol describes the steps to generate a reliable pH-solubility profile.

Materials:

  • 2-Amino-1-(3-chlorophenyl)ethanol hydrochloride

  • Calibrated pH meter

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters (e.g., PVDF, chosen for low API binding)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • Buffer salts (e.g., phosphate, citrate)

Procedure:

  • Buffer Preparation: Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0).

  • Sample Preparation: To a series of glass vials, add an excess amount of the solid compound to a known volume of each buffer. "Excess" is critical; a visible amount of undissolved solid must remain at equilibrium.

  • Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.

    • Causality Note: Equilibrium is achieved when the rate of dissolution equals the rate of precipitation. Preliminary experiments can confirm the minimum time required to reach this state by sampling at different time points (e.g., 24, 48, 72 hours) until the measured concentration plateaus.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the bulk of the solid settle.

  • Centrifugation: Centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

  • Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter.

    • Self-Validation: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane, ensuring the collected sample is representative of the bulk solution.

  • Quantification: Accurately dilute the filtered supernatant with the mobile phase and analyze its concentration using a validated analytical method, such as HPLC-UV.

Analytical Method: Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for accurately quantifying the dissolved compound due to its specificity and sensitivity. [1][2][3] Method Parameters (Illustrative Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance (λ_max) of the chlorophenyl chromophore, likely in the 210-270 nm range. This must be determined by running a UV scan of a standard solution.

  • Calibration: A calibration curve must be generated using a series of standards of known concentrations. The curve must demonstrate linearity (R² > 0.999) over the expected concentration range of the samples. [4]

Data Presentation and Interpretation

The results of the solubility experiments should be presented in a clear and concise manner to allow for straightforward interpretation.

Quantitative Data Summary

All quantitative data should be summarized in a table.

pH of BufferTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
2.025.0Experimental ValueExperimental Value
4.025.0Experimental ValueExperimental Value
6.025.0Experimental ValueExperimental Value
7.425.0Experimental ValueExperimental Value
9.025.0Experimental ValueExperimental Value
Interpretation of the pH-Solubility Profile

Plotting the solubility (on a logarithmic scale) against pH will yield a characteristic profile. For 2-Amino-1-(3-chlorophenyl)ethanol hydrochloride, a high solubility is expected at low pH, remaining relatively flat until the pH begins to approach the pKa of the amine. As the pH increases past the pKa, a sharp decrease in solubility is anticipated, corresponding to the precipitation of the less soluble free base. This inflection point provides an experimental estimate of the compound's pKa.

Conclusion

While a definitive public value for the aqueous solubility of 2-Amino-1-(3-chlorophenyl)ethanol hydrochloride is elusive, its molecular structure provides a clear theoretical basis for its behavior. As a hydrochloride salt of an amino alcohol, its solubility is intrinsically linked to the pH of the aqueous medium. The experimental framework provided in this guide, combining the robust shake-flask method with precise HPLC-UV quantification, offers a self-validating and reliable pathway for researchers to empirically determine the pH-solubility profile. This characterization is an indispensable step in the rational development of formulations and in understanding the potential in vivo behavior of this compound.

References

  • 2-Amino-2-(3-chlorophenyl)ethanol hydrochloride | 1334146-19-8. Sigma-Aldrich.
  • 2-AMINO-1-(3-BROMOPHENYL)ETHANOL HYDROCHLORIDE. Echemi.
  • 1-(3-chlorophenyl)-2-(isopropylamino)ethanol. Sigma-Aldrich.
  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • III Analytical Methods. Japan Ministry of the Environment.
  • (S)-2-Amino-2-(3-chlorophenyl)ethanol. 1stsci.com.
  • (S)-2-Amino-1-(3-chlorophenyl)ethanol hydrochloride. LookChem.
  • 2-AMINO-1-(3-CHLORO-PHENYL)-ETHANOL HCL | 82171-33-3. Sigma-Aldrich.
  • Selected amines and amino alcohols. Danish Environmental Protection Agency.
  • Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
  • Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
  • Solubility of Selected Compounds in Water and Ethanol.
  • Analytical methods for amino acid determin
  • Amino Acid Analysis: “How-To” Guide. Agilent.
  • 2-(tert-Butylamino)-1-(2-chlorophenyl)ethanol AldrichCPR. Sigma-Aldrich.
  • Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki.
  • The solubility-pH profiles of amino acids showing departures
  • AMINO ACID ANALYSIS. USP.
  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar.

Sources

The Pharmacological Architecture of 2-Amino-1-(3-chlorophenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the biological activity and pharmacological applications of 2-Amino-1-(3-chlorophenyl)ethanol derivatives .

Subtitle: A Technical Deep Dive into Beta-3 Adrenergic Receptor Agonists and Metabolic Stability Engineering

Executive Summary

The 2-Amino-1-(3-chlorophenyl)ethanol scaffold represents a critical pharmacophore in medicinal chemistry, primarily serving as the structural anchor for selective Beta-3 Adrenergic Receptor (β3-AR) agonists . Unlike classical catecholamines (e.g., norepinephrine) which are rapidly degraded by Catechol-O-Methyltransferase (COMT), the 3-chlorophenyl substitution acts as a bioisostere for the catechol moiety. This modification retains receptor affinity while conferring superior metabolic stability and oral bioavailability.

This guide analyzes the structure-activity relationships (SAR), mechanistic pathways, and experimental validation of key derivatives such as Solabegron , CL 316 ,243 , and BRL 37344 .

Chemical Biology & Structure-Activity Relationship (SAR)

The efficacy of this scaffold hinges on three distinct structural zones. The transition from a non-selective beta-agonist to a highly selective β3-AR agonist requires precise engineering of the N-terminus tail.

The Core Scaffold: Lipophilic Bioisosterism

The 3-chlorophenyl ring is not merely a passive hydrophobic group; it is an electronic and steric replacement for the 3,4-dihydroxybenzene (catechol) system found in endogenous ligands.

  • Metabolic Shielding: The absence of hydroxyl groups prevents methylation by COMT, significantly extending the plasma half-life (

    
    ).
    
  • Electronic Effects: The electron-withdrawing chlorine atom at the meta position mimics the electron-deficient nature of the catechol ring, maintaining hydrogen bond network potential within the receptor binding pocket (specifically interacting with Serine/Aspartate residues in the transmembrane domain).

Stereochemistry: The Eutomer Rule

Biological activity is stereospecific. The (R)-enantiomer at the secondary alcohol position is the eutomer (active isomer).

  • Mechanism: The (R)-hydroxyl group forms a critical hydrogen bond with Asn293 and Asp113 in the β3-AR binding pocket. The (S)-enantiomer often exhibits significantly reduced affinity or acts as a weak partial agonist.

Visualizing the SAR Logic

The following diagram illustrates the structural logic governing these derivatives.

SAR_Analysis Core 2-Amino-1-(3-chlorophenyl)ethanol (Scaffold) Chloro 3-Chloro Substituent (Meta Position) Core->Chloro Hydroxyl (R)-Hydroxyl Group (Chiral Center) Core->Hydroxyl Amine Secondary Amine (N-Terminus) Core->Amine Metab Blocks COMT Degradation Increases t1/2 Chloro->Metab Bioisostere Binding H-Bond with Asn293 (Essential for Activation) Hydroxyl->Binding Stereospecific Tail Bulky Lipophilic Tail (e.g., Biphenyl ethyl) Amine->Tail Derivatization Selectivity Confer β3-AR Selectivity (>1000x over β1/β2) Tail->Selectivity Steric Fit

Figure 1: Structure-Activity Relationship (SAR) map detailing how specific structural modifications translate to pharmacological properties.

Key Derivatives and Therapeutic Profiles[1][2]

Solabegron (GW427353)[3][4]
  • Structure: Contains the core scaffold linked to a biphenyl-ethyl moiety.

  • Indication: Overactive Bladder (OAB) and Irritable Bowel Syndrome (IBS).[1]

  • Differentiation: Unlike antimuscarinics (the standard of care), Solabegron does not cause dry mouth or constipation. It acts via a dual mechanism: direct smooth muscle relaxation and modulation of afferent nerve signaling.[2]

CL 316 ,243[6][7]
  • Status: High-affinity research tool (Disodium salt).

  • Selectivity: >10,000-fold selective for β3 over β1/β2 receptors.[3]

  • Application: Used extensively in metabolic research to induce "browning" of white adipose tissue (WAT) and stimulate thermogenesis. It serves as the benchmark for characterizing β3-mediated lipolysis.

BRL 37344[8][9]
  • Status: First-generation tool compound.

  • Limitation: Less selective than CL 316 ,243; shows significant cross-reactivity with β1/β2 receptors at high concentrations.[4] Historically significant in defining the "atypical beta-receptor" (later confirmed as β3).

Table 1: Comparative Pharmacological Data

CompoundTarget Selectivity (β3 vs β1/β2)EC50 (cAMP Accumulation)Primary ApplicationKey Structural Feature
Solabegron High (>500-fold)~22 nMOAB, IBS (Clinical)Biphenyl tail for hydrophobic pocket fit
CL 316 ,243 Very High (>10,000-fold)3 nMMetabolic ResearchBenzodioxole dicarboxylate tail
BRL 37344 Moderate~10-50 nMHistorical ReferenceChlorophenyl core with acetic acid tail

Mechanism of Action (MOA)

The biological activity of these derivatives extends beyond simple receptor binding. For Solabegron specifically, a novel "Adipocyte-Neuron Crosstalk" pathway has been elucidated.

The Canonical Gs-Coupled Pathway
  • Binding: Ligand binds to β3-AR on the cell membrane (adipocyte or smooth muscle).

  • Transduction:

    
     protein activation stimulates Adenylyl Cyclase (AC).
    
  • Amplification: ATP is converted to cAMP.

  • Effect:

    • Bladder: Protein Kinase A (PKA) phosphorylates myosin light chain kinase (MLCK) or opens

      
       channels, leading to Detrusor Relaxation .
      
    • Adipose:[5][6][7] PKA phosphorylates perilipin and hormone-sensitive lipase (HSL), driving Lipolysis .

The Solabegron-Specific Visceral Analgesic Pathway

Recent data suggests Solabegron reduces visceral pain (IBS) via a paracrine loop:

  • Solabegron activates β3-ARs on mesenteric adipocytes .

  • Adipocytes release Somatostatin (SST) .[7]

  • SST binds to sst2 receptors on adjacent enteric neurons.

  • Result: Inhibition of neuronal firing and reduction of visceral hypersensitivity.[7]

MOA_Pathway Ligand Solabegron / CL 316,243 B3AR β3-Adrenergic Receptor (Gs-Coupled) Ligand->B3AR Agonism AC Adenylyl Cyclase B3AR->AC Gαs cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA Lipolysis Lipolysis / Thermogenesis (Adipose) PKA->Lipolysis Relaxation Detrusor Relaxation (Bladder) PKA->Relaxation SST_Release Somatostatin (SST) Release (Adipocyte Paracrine) PKA->SST_Release Neuronal_Inhib Enteric Neuron Inhibition (Analgesia) SST_Release->Neuronal_Inhib via sst2 Receptor

Figure 2: Dual Signaling Pathway: Canonical Gs-coupling and the novel Adipocyte-Neuron crosstalk mechanism.

Experimental Protocols

To validate the biological activity of these derivatives, the following protocols are industry standards.

In Vitro: cAMP Accumulation Assay (CHO-K1 Cells)

Validates functional agonism and determines EC50.

  • Cell Culture: Transfect CHO-K1 cells with human β3-AR cDNA. Culture in Ham's F-12 medium with 10% FBS.

  • Preparation: Harvest cells and resuspend in stimulation buffer (PBS + 0.5 mM IBMX to inhibit phosphodiesterase).

  • Treatment:

    • Plate cells in 96-well plates (

      
       cells/well).
      
    • Add test compound (e.g., Solabegron) in serial dilutions (

      
       M to 
      
      
      
      M).
    • Incubate for 30 minutes at 37°C.

  • Detection: Lyse cells and quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit or ELISA.

  • Analysis: Plot Log[Concentration] vs. Fluorescence units. Calculate EC50 using non-linear regression (4-parameter logistic fit).

Ex Vivo: Isolated Bladder Strip Assay

Validates tissue-level physiological efficacy.

  • Tissue Prep: Harvest bladder from SD rats or Guinea pigs. Remove mucosa to isolate the detrusor muscle.

  • Mounting: Cut into longitudinal strips (2x10 mm) and mount in organ baths containing Krebs-Henseleit solution (gassed with 95%

    
    /5% 
    
    
    
    ).
  • Pre-contraction: Induce tone using Carbachol (1 µM) or

    
     (high potassium).
    
  • Dosing: Once stable tension is reached, add cumulative concentrations of the 2-amino-1-(3-chlorophenyl)ethanol derivative.

  • Control: Use Isoproterenol as a positive control (100% relaxation) and SR 59230A (β3 antagonist) to confirm mechanism.

  • Result: Calculate % Relaxation relative to pre-contraction tone.

References

  • Uehling, D. E., et al. (2006). Biarylaniline Phenethanolamines as Potent and Selective β3 Adrenergic Receptor Agonists. Journal of Medicinal Chemistry.[8] Link

  • Hertzberg, R., et al. (2015).[9] Synthesis of the β3-adrenergic receptor agonist solabegron and analogous N-(2-ethylamino)-β-amino alcohols from O-acylated cyanohydrins.[9] Journal of Organic Chemistry.[9] Link

  • Bloom, J. D., et al. (1992). Disodium (R,R)-5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]-amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate ( CL 316 ,243).[3] A potent beta-adrenergic agonist virtually specific for beta 3 receptors.[5][3][10] Journal of Medicinal Chemistry.[8] Link

  • Schemann, M., et al. (2010).[7] The beta3-adrenoceptor agonist GW427353 (Solabegron) decreases excitability of human enteric neurons via release of somatostatin.[7][10] Gastroenterology.[7] Link

  • Baker, J. G. (2010).[11] The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors.[10] British Journal of Pharmacology.[11][12][13] Link

  • Hicks, A., et al. (2007). GW427353 (Solabegron), a Novel, Selective β3-Adrenergic Receptor Agonist, Evokes Bladder Relaxation and Increases Micturition Reflex Threshold in the Dog. Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Methodological & Application

Application Note: A Scalable and High-Purity Synthesis of Mirabegron via Amide Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This document provides a comprehensive guide to a robust and scalable synthesis of Mirabegron, a selective β3-adrenergic receptor agonist for the treatment of overactive bladder (OAB). The presented methodology focuses on the pivotal amide coupling reaction between the key intermediate, (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol, and 2-(2-aminothiazol-4-yl)acetic acid. We will detail the rationale behind the synthetic strategy, provide step-by-step protocols for intermediate and final product synthesis, and discuss critical process parameters that ensure high yield and purity. This guide is designed to offer both the practical steps for laboratory execution and the scientific reasoning that underpins the process.

Introduction to Mirabegron and its Synthesis

Mirabegron (marketed as Myrbetriq® or Betmiga®) represents a significant therapeutic advance for OAB. Its mechanism of action, which involves the relaxation of the bladder's detrusor muscle, distinguishes it from antimuscarinic agents and offers an alternative treatment modality. The chemical structure of Mirabegron, 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide, features a critical chiral center and several functional groups that necessitate a carefully planned synthetic approach.

A Note on the Starting Material: While the topic specified the use of 2-Amino-1-(3-chlorophenyl)ethanol HCl, a review of established synthetic routes reveals that this compound is not a direct precursor for Mirabegron. The final drug structure contains an unsubstituted phenyl group in the (R)-2-hydroxy-2-phenylethyl moiety. Syntheses almost universally employ precursors such as (R)-styrene oxide or (R)-mandelic acid to construct this fragment.[1][2] Proceeding with a chlorophenyl-containing starting material would introduce an unnecessary and complex dehalogenation step. Therefore, to ensure scientific accuracy and practical utility, this guide will focus on a validated and widely-cited synthetic pathway that utilizes the correct, non-chlorinated precursors to generate the key diaminoalcohol intermediate.

Synthetic Strategy and Rationale

The most common and industrially scalable syntheses of Mirabegron converge on a key disconnection point: the formation of the central amide bond. This strategy, outlined below, divides the molecule into two primary building blocks.

Synthesis_Pathway cluster_intermediate Part 1: Intermediate Synthesis cluster_final Part 2: Final Coupling Start Precursors: (R)-Mandelic Acid & 4-Nitrophenylethylamine Amide1 (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl] -2-phenylacetamide Start->Amide1 Amide Formation Reduction (R)-2-[[2-(4-aminophenyl)ethyl]amino] -1-phenylethanol (Key Intermediate) Amide1->Reduction Nitro & Amide Reduction Mirabegron Mirabegron Reduction->Mirabegron Amide Coupling (EDC, HCl) Thiazole 2-(2-Aminothiazol-4-yl) acetic acid Thiazole->Mirabegron

Caption: High-level overview of the convergent Mirabegron synthesis.

This approach is advantageous for several reasons:

  • Convergent Strategy: Building two smaller fragments and coupling them at a late stage generally leads to higher overall yields compared to a linear synthesis.

  • Chiral Integrity: The chiral center is established early in the synthesis, using readily available chiral starting materials like (R)-mandelic acid, and is maintained throughout the reaction sequence.

  • Process Control: Isolating the key intermediate, (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol, allows for purification and quality control before the final, crucial coupling step.

The final step, the amide coupling, is the cornerstone of this synthesis. It is typically facilitated by a carbodiimide reagent, such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC HCl), which activates the carboxylic acid of the thiazole moiety, making it susceptible to nucleophilic attack by the aniline amine of the key intermediate.[1][3]

Detailed Protocols and Methodologies

Safety First: All procedures should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory. Consult the Safety Data Sheet (SDS) for each reagent before use. EDC HCl is corrosive and can cause irritation.[4] Mirabegron itself is harmful if swallowed and may cause an allergic skin reaction.[5]

Part 1: Synthesis of Key Intermediate (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol

This intermediate is commonly prepared via a two-step reduction of (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide.

Protocol 1.1: Synthesis of (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add (R)-mandelic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and dichloromethane (DCM).

  • Activation: Cool the mixture to 0°C in an ice bath. Add EDC HCl (1.2 eq) portion-wise and stir for 30 minutes to activate the carboxylic acid.[6]

  • Amine Addition: Add 4-nitrophenylethylamine hydrochloride (1.0 eq) followed by the dropwise addition of a base such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the hydrochloride salt and drive the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product, which can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 1.2: Reduction to (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol

This protocol achieves the reduction of both the amide and the nitro group. Catalytic hydrogenation is a common method.

  • Setup: In a hydrogenation vessel, suspend 10% Palladium on Carbon (Pd/C, 50% wet, ~5-10 mol%) in methanol.[7]

  • Substrate Addition: Add the amide product from Protocol 1.1 (1.0 eq) dissolved in methanol.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (typically via a balloon or at a set pressure, e.g., 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature for 16-24 hours. The reaction progress can be monitored by the cessation of hydrogen uptake or by HPLC/TLC analysis.

  • Isolation: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.[6]

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol, which can be carried forward or purified further. For long-term storage or for the subsequent coupling step, it is often converted to its hydrochloride salt.[8]

Part 2: Synthesis of Mirabegron via Amide Coupling

This final step unites the two key fragments. The use of an aqueous medium is common in scaled-up processes.[3]

Protocol 2.1: Amide Coupling to form Mirabegron

  • Setup: To a suitable reaction vessel, add (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol (or its hydrochloride salt, 1.0 eq), 2-(2-aminothiazol-4-yl)acetic acid (1.1 eq), and water.[3]

  • pH Adjustment: If starting with the free base, add concentrated HCl to adjust the pH to approximately 2-3. This protonates the amines, increasing solubility and preparing the system for the coupling agent.[1]

  • Coupling Agent Addition: At room temperature (25-30°C), add EDC HCl (1.2-1.5 eq) portion-wise to the stirred mixture.[1][8]

  • Reaction: Stir the reaction mixture for 2-4 hours at room temperature. Monitor the reaction for the disappearance of starting materials by HPLC.

  • Precipitation/Crystallization: Upon completion, slowly add an aqueous base (e.g., 10% sodium hydroxide solution or aqueous ammonia) to adjust the pH to basic (pH 9-10).[1][8] This neutralizes the product, causing it to precipitate out of the aqueous solution.

  • Isolation and Washing: Collect the resulting solid by filtration. Wash the filter cake thoroughly with purified water to remove residual salts and water-soluble byproducts.

  • Purification: The crude Mirabegron can be further purified by recrystallization or slurrying in a suitable solvent system, such as methanol/water or ethanol/dichloromethane, to achieve high purity.[1][9]

  • Drying: Dry the final product under vacuum at 45-50°C to a constant weight.

Data Presentation and Characterization

Table 1: Reagent Quantities for Mirabegron Synthesis (Lab Scale)

Step Reagent Molar Eq. Example Mass/Volume
2.1 (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol HCl 1.0 10.0 g
2-(2-aminothiazol-4-yl)acetic acid 1.1 6.0 g
EDC HCl 1.2 7.9 g
Water - ~150 mL
10% NaOH (aq) - As needed for pH 9-10
Expected Product Mirabegron - ~11.5 g (Yield: ~85%)

| Purity | (by HPLC) | - | >99.5% after purification |

Note: Quantities are illustrative and should be scaled as needed. Yields are dependent on reaction efficiency and purification losses.

Characterization:

  • HPLC: To confirm purity and quantify impurities.[10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • NMR (¹H and ¹³C): To confirm the chemical structure and rule out isomeric impurities.

  • Chiral HPLC: To confirm the enantiomeric purity and ensure the (S)-isomer is below specified limits (e.g., <0.2%).

Mechanistic Insight and Workflow Visualization

Mechanism of EDC/HOBt Coupling

The amide coupling reaction proceeds through a highly reactive intermediate.

  • Activation: The carbodiimide (EDC) reacts with the carboxylic acid of the thiazole moiety to form a highly reactive O-acylisourea intermediate.

  • HOBt Addition (Optional but Recommended): In many protocols, HOBt is added. It reacts with the O-acylisourea to form an HOBt-ester. This intermediate is less prone to racemization and side reactions than the O-acylisourea itself, leading to a cleaner reaction and higher purity.[11]

  • Nucleophilic Attack: The primary aniline nitrogen of the diaminoalcohol intermediate acts as a nucleophile, attacking the activated carbonyl carbon of the HOBt-ester (or O-acylisourea).

  • Product Formation: The tetrahedral intermediate collapses, forming the stable amide bond of Mirabegron and releasing HOBt and the water-soluble ethyl-dimethylaminopropyl urea byproduct.

Workflow A 1. Charge Reactor - Intermediate HCl - Thiazole Acetic Acid - Water B 2. Add EDC HCl (Portion-wise at 25-30°C) A->B C 3. Stir & Monitor (2-4 hours via HPLC) B->C D 4. Basify for Precipitation (Add NaOH to pH 9-10) C->D E 5. Isolate Product (Filter and wash with water) D->E F 6. Purify (Recrystallize from MeOH/H₂O) E->F G 7. Dry Product (Vacuum oven at 50°C) F->G H Final Product: Pure Mirabegron G->H

Caption: Step-by-step workflow for the final amide coupling stage.

Conclusion

The synthetic route detailed herein provides a reliable and scalable method for producing high-purity Mirabegron. By focusing on the robust amide coupling of a well-defined diaminoalcohol intermediate with 2-(2-aminothiazol-4-yl)acetic acid, this process avoids problematic steps and allows for stringent quality control. The key to success lies in the careful execution of the coupling reaction, controlled precipitation of the product, and effective final purification. This application note serves as a foundational guide for researchers and developers working on the synthesis of this important pharmaceutical agent.

References

  • Quick Company. (n.d.). An Improved Process For The Preparation Of Mirabegron. Retrieved from [Link]

  • Google Patents. (2016). CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.
  • Google Patents. (2021). KR20210073972A - A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol.
  • International Research Journal on Advanced Engineering and Management. (2024). Synthesis and Characterization of Chiral Impurities of Mirabegron, Used as an Overactive Bladder Drug. Retrieved from [Link]

  • Google Patents. (2015). WO2015155664A1 - An improved process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-[[(2r)-2-hydroxy-2- phenylethyl]amino]-ethyl)phenyl]acetamide.
  • Google Patents. (2020). CN111072589A - Recrystallization method and preparation method of mirabegron.
  • Journal of Applicable Chemistry. (2022). Synthesis and Structural Characterization of Process Related Impurities of Mirabegron. Retrieved from [Link]

  • PubMed. (2024). Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients. Retrieved from [Link]

  • PMC. (2024). Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients. Retrieved from [Link]

  • PubChem. (n.d.). 2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride, (R)-. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • PMC. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + DMAP). Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Practical synthesis of Mirabegron. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS MIRABEGRON EP IMPURITY I (HCL SALT). Retrieved from [Link]

Sources

Reductive amination protocols for 3-chlorophenyl amino alcohols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Reductive Amination of 3-Chlorophenyl Amino Alcohols

Authored by: A Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a detailed technical guide on the application of reductive amination to 3-chlorophenyl amino alcohol scaffolds. These structures are pivotal intermediates in the synthesis of various pharmacologically active molecules, and their selective N-alkylation is a critical step in developing new chemical entities. This guide moves beyond simple procedural lists to explain the underlying chemical principles, the rationale for reagent selection, and detailed, field-proven protocols.

Strategic Overview: The Importance of Selective N-Alkylation

The 3-chlorophenyl amino alcohol motif is a common feature in pharmaceuticals, valued for its structural rigidity and specific interactions with biological targets. Modifying the primary or secondary amine of this scaffold via N-alkylation is a fundamental strategy in medicinal chemistry to modulate properties such as potency, selectivity, and pharmacokinetic profiles.

Reductive amination stands out as the premier method for this transformation.[1][2] Unlike direct alkylation with alkyl halides, which often suffers from poor control and over-alkylation, reductive amination offers a highly controlled, efficient, and versatile route to secondary and tertiary amines.[3] The reaction proceeds by first forming an imine or iminium ion intermediate between the amino alcohol and a carbonyl compound (an aldehyde or ketone), which is then immediately reduced in situ to the desired alkylated amine. This one-pot approach is highly efficient and a cornerstone of modern synthetic chemistry.[2][4]

The Chemical Foundation: Mechanism and Reagent Selection

A successful reductive amination protocol hinges on a reducing agent that selectively reduces the protonated imine (iminium ion) intermediate much faster than it reduces the starting carbonyl compound.[5] This selectivity allows the entire process to occur in a single reaction vessel.

The Core Mechanism

The reaction can be visualized as a two-stage process occurring in equilibrium:

  • Iminium Ion Formation: The nucleophilic amine of the 3-chlorophenyl amino alcohol attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an imine, which is subsequently protonated under weakly acidic conditions to yield a highly electrophilic iminium ion.[6][7]

  • Hydride Reduction: A hydride-based reducing agent delivers a hydride (H⁻) to the iminium ion, reducing the carbon-nitrogen double bond to a single bond and yielding the final N-alkylated product.[6]

Reductive_Amination_Mechanism Reactants Amine (R-NH₂) + Carbonyl (R'=O) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Iminium Iminium Ion [R-N⁺H=CR'₂] Hemiaminal->Iminium Dehydration Product Alkylated Amine (R-NH-CHR'₂) Iminium->Product Reduction Catalyst + H⁺ (cat.) - H₂O Reducer Hydride Source (e.g., NaBH(OAc)₃) STAB_Workflow Start Start Setup Combine amino alcohol, aldehyde, and solvent (DCE) in flask. Start->Setup Stir1 Stir at room temperature for 20-30 minutes. Setup->Stir1 AddSTAB Add NaBH(OAc)₃ (STAB) in portions. Stir1->AddSTAB Allows iminium pre-formation Stir2 Stir at room temperature for 2-16 hours (Monitor by TLC/LC-MS). AddSTAB->Stir2 Quench Quench reaction with saturated aqueous NaHCO₃. Stir2->Quench Extract Extract with organic solvent (e.g., DCM or EtOAc). Quench->Extract Dry Dry organic layer (Na₂SO₄), filter, and concentrate. Extract->Dry Purify Purify via column chromatography. Dry->Purify End End Purify->End

Caption: Experimental workflow for a one-pot STAB reductive amination.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (R)-2-amino-1-(3-chlorophenyl)ethan-1-ol (1.0 eq). Dissolve it in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Carbonyl Addition: Add the desired aldehyde or ketone (1.1 eq). If the carbonyl is less reactive, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation. [8]Stir the mixture at room temperature for 20-30 minutes.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5-10 minutes. Note: A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2 to 16 hours.

  • Work-up: Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the desired N-alkylated 3-chlorophenyl amino alcohol.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (Indirect Method)

This method is useful when STAB is unavailable or for demonstrating the reaction mechanism. It physically separates the imine formation and reduction steps.

Step-by-Step Methodology:

Step A: Imine Formation

  • Setup: Combine (R)-2-amino-1-(3-chlorophenyl)ethan-1-ol (1.0 eq) and the aldehyde/ketone (1.1 eq) in a round-bottom flask with methanol (MeOH) as the solvent.

  • Dehydration: Add 3Å molecular sieves to the flask to sequester the water produced during imine formation, which drives the equilibrium forward. [1]3. Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the formation of the imine by TLC or ¹H NMR if desired.

Step B: Reduction

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to moderate the reactivity of NaBH₄ and prevent reduction of any unreacted carbonyl.

  • Reduction: Slowly and portion-wise, add sodium borohydride (NaBH₄) (1.5 eq) to the cooled, stirring suspension.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by slowly adding water. Most of the methanol can be removed under reduced pressure.

  • Extraction and Purification: Extract the product with an organic solvent and purify as described in Protocol 1 (steps 6-8).

Conclusion and Best Practices

For the N-alkylation of 3-chlorophenyl amino alcohols, reductive amination is a superior method offering high yields and excellent control. The use of sodium triacetoxyborohydride (STAB) in a one-pot protocol is the recommended approach due to its exceptional selectivity, operational simplicity, and enhanced safety profile. [4]When executing these protocols, always use anhydrous solvents for STAB-mediated reactions and monitor progress closely to ensure complete conversion and avoid side reactions. The principles and procedures outlined in this guide provide a solid foundation for the successful synthesis and derivatization of these valuable pharmaceutical intermediates.

References

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1–714. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination. Retrieved from [Link]

  • Oreate AI. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination. Oreate AI Blog. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Sciencemadness Wiki. (2022, January 2). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Channel. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115 Handouts. Retrieved from [Link]

Sources

Biocatalytic synthesis of chiral 2-amino-1-phenylethanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biocatalytic Synthesis of Chiral 2-Amino-1-Phenylethanol Derivatives

Executive Summary

Chiral 2-amino-1-phenylethanol derivatives represent a critical scaffold in pharmaceutical chemistry, serving as the pharmacophore for numerous


-adrenergic blockers (e.g., Sotalol, Salmeterol) and sympathomimetic agents. Traditional chemical synthesis often relies on heavy metal catalysts or resolution of racemates, leading to a maximum 50% yield and toxic waste streams.

This Application Note details a biocatalytic asymmetric synthesis protocol utilizing engineered Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs). Unlike kinetic resolution, this route offers a theoretical 100% yield of the enantiopure product by targeting the prochiral ketone precursor. We focus on the stereoselective reduction of


-functionalized acetophenones (e.g., 2-chloroacetophenone or 2-azidoacetophenone) followed by chemical amination, a hybrid approach validated for high scalability and enantiomeric excess (

).

Scientific Foundation & Route Selection

The Chirality Challenge

The target molecule, 2-amino-1-phenylethanol , possesses a chiral center at the benzylic position (C1) and an achiral primary amine at the C2 position.

  • Structure:

    
    
    
  • Enzymatic Strategy: Since the chirality resides at the alcohol carbon, Ketoreductases (KREDs) are the enzymes of choice. They catalyze the asymmetric reduction of the corresponding ketone.

  • Why not Transaminases (ATAs)? ATAs typically install amines at chiral centers (e.g., converting ketones to

    
    -chiral amines). While ATAs can synthesize the C2-amine from an aldehyde precursor (e.g., mandelaldehyde), the substrate is chemically unstable and prone to racemization.
    
The Preferred Pathway: KRED-Mediated Reduction

Direct reduction of 2-aminoacetophenone is chemically challenging due to dimerization and instability. The industry-standard protocol involves the reduction of a stable precursor, such as 2-chloroacetophenone or 2-azidoacetophenone , followed by downstream amination.

Mechanism:

  • Biocatalysis: The KRED enzyme transfers a hydride from the cofactor (NADPH or NADH) to the re- or si-face of the ketone, establishing the stereocenter.

  • Cofactor Regeneration: A coupled enzyme system (e.g., Glucose Dehydrogenase - GDH) recycles the expensive cofactor in situ.

  • Derivatization: The resulting chiral halohydrin or azidohydrin is converted to the amino alcohol via amination or hydrogenation.

G Substrate Prochiral Precursor (2-Chloroacetophenone) Intermediate Chiral Intermediate ((S)-2-Chloro-1-phenylethanol) Substrate->Intermediate Reduction KRED Enzyme: KRED (Stereoselective Reduction) Intermediate->KRED ChemStep Chemical Amination (NH3 or NaN3/H2) Intermediate->ChemStep Product Target Molecule ((S)-2-Amino-1-phenylethanol) KRED->Substrate Catalysis Cofactor_Ox NADP+ KRED->Cofactor_Ox GDH Recycle: GDH Glucose -> Gluconolactone Cofactor_Ox->GDH Cofactor_Red NADPH Cofactor_Red->KRED GDH->Cofactor_Red ChemStep->Product

Figure 1: Biocatalytic cascade for the asymmetric synthesis of 2-amino-1-phenylethanol derivatives involving KRED-mediated reduction and cofactor recycling.

Experimental Protocol

Materials & Equipment
  • Enzyme: KRED Screening Kit (e.g., Codexis, Johnson Matthey, or in-house recombinant E. coli expressing ADH from Lactobacillus kefir or Rhodococcus sp.).

  • Cofactor Recycling Mix: NADP+, Glucose, Glucose Dehydrogenase (GDH) (often supplied as a "cofactor mix").

  • Substrate: 2-Chloroacetophenone (98% purity).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

  • Solvent: Isopropanol (IPA) or DMSO (for substrate solubility).

  • Analysis: Chiral HPLC (Daicel Chiralcel OD-H column).

Protocol 1: Analytical Scale Screening (200 µL)

Objective: Identify the KRED variant with optimal stereoselectivity (>99% ee) and conversion.

  • Preparation: Dissolve 2-Chloroacetophenone in DMSO to a concentration of 500 mM (Stock A).

  • Reaction Mix: In a 96-well deep-well plate, combine:

    • 180 µL Buffer Mix (containing 100 mM KPi pH 7.0, 1 mM NADP+, 100 mM Glucose, 5 U/mL GDH).

    • 10 µL Enzyme Lysate (10-20 mg/mL protein).

    • 10 µL Substrate Stock A (Final conc: 25 mM).

  • Incubation: Seal plate with aluminum foil. Shake at 30°C, 600 rpm for 24 hours.

  • Quenching: Add 600 µL Ethyl Acetate (EtOAc) to extract. Centrifuge at 4000 rpm for 5 min.

  • Analysis: Transfer 200 µL of the organic phase to an HPLC vial. Analyze ee% and conversion.

Protocol 2: Preparative Scale Synthesis (1 Gram)

Objective: Scale-up of the best hit for isolation and amination.

Step A: Biocatalytic Reduction

  • Reactor Setup: Use a 100 mL jacketed glass vessel with overhead stirring.

  • Buffer: Add 40 mL of 100 mM KPi buffer (pH 7.0).

  • Cofactor System: Add 50 mg NADP+, 2.0 g Glucose, and 500 U GDH (approx 20 mg).

  • Substrate Addition: Dissolve 1.0 g (6.47 mmol) of 2-Chloroacetophenone in 5 mL DMSO. Add dropwise to the reactor to prevent precipitation.

  • Enzyme: Add 100 mg of lyophilized KRED powder (optimized variant).

  • Reaction: Stir at 30°C. Maintain pH 7.0 using 1M NaOH (titrator) as gluconic acid is produced.

  • Monitoring: Check conversion by TLC/HPLC every 4 hours. Reaction typically complete in 12-24 hours.

  • Workup: Extract with EtOAc (3 x 50 mL). Dry over MgSO4, filter, and concentrate to yield (S)-2-chloro-1-phenylethanol.

Step B: Chemical Amination

  • Dissolve the chiral chloroalcohol in methanol.

  • Add excess aqueous ammonia (25%) or sodium azide followed by hydrogenation (Pd/C, H2).

  • Note: Direct amination of chloroalcohols often requires heating or pressure. The azide route (NaN3 in DMF, then reduction) preserves chirality strictly.

Data Analysis & Quality Control

Table 1: Typical Performance Metrics for KRED-Mediated Reduction

ParameterTarget SpecificationTroubleshooting
Conversion > 95%If low: Increase GDH/Glucose; Check for product inhibition; Add 5-10% IPA.
Enantiomeric Excess (ee) > 99% (R or S)If low: Screen different KRED homologs; Lower temperature to 20°C.
Yield (Isolated) > 85%If low: Optimize extraction (product is polar); Check for emulsion formation.
Substrate Loading 20 - 50 g/LIf precipitation occurs: Use co-solvent (DMSO/IPA) or fed-batch addition.

Self-Validating Check:

  • The "Racemic Check": Always run a chemical reduction (NaBH4) of the substrate alongside the enzymatic reaction to generate a racemic standard for HPLC. This ensures accurate identification of enantiomer peaks.

  • Mass Balance: If conversion is high but isolated yield is low, check the aqueous phase for the amino alcohol (which is water-soluble at low pH).

Workflow Optimization Diagram

Workflow Start Start: Target Definition (2-Amino-1-phenylethanol) RouteSelect Route Selection Precursor: 2-Chloroacetophenone Start->RouteSelect Screening Enzyme Screening (96-well plate, 24-48 KREDs) RouteSelect->Screening HitVal Hit Validation (ee > 99%, Conv > 90%) Screening->HitVal Top 3 Hits HitVal->Screening No Hits (Iterate) ProcessOpt Process Optimization (pH, Temp, Cosolvent, Loading) HitVal->ProcessOpt ScaleUp Scale-Up (1g -> 1kg) Fed-batch strategy ProcessOpt->ScaleUp DSP Downstream Processing Extraction & Amination ScaleUp->DSP

Figure 2: Strategic workflow for developing a biocatalytic process from screening to scale-up.

References

  • Patel, R. N. (2008). "Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals." Biomolecules & Therapeutics, 16(4). Link

  • Breuer, M., et al. (2004).[1] "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824. Link

  • Hollmann, F., et al. (2011). "Biocatalytic reduction reactions from a chemist's perspective." Green Chemistry, 13, 226-265. Link

  • Rodrigues, J. A. R., et al. (2011). "Recent Advances in the Biocatalytic Asymmetric Reduction of Acetophenones." Food Technology and Biotechnology, 49(4). Link

  • BenchChem. (2025).[2] "Discovery and synthesis of chiral amino alcohols: Core Strategies." BenchChem Application Notes. Link

Sources

Preparation of 2-Amino-1-(3-chlorophenyl)ethanol from 3-chlorophenacyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-Amino-1-(3-chlorophenyl)ethanol via the Delépine-Reduction Sequence

Executive Summary

This application note details a robust, laboratory-scale protocol for the synthesis of 2-Amino-1-(3-chlorophenyl)ethanol (Target 3 ) from 3-chlorophenacyl bromide (Starting Material 1 ).

While direct ammonolysis of


-haloketones often leads to uncontrolled dimerization (forming secondary amines), this protocol utilizes the Delépine Reaction . This pathway ensures high chemoselectivity for the primary amine by using hexamethylenetetramine (HMTA) as a latent nitrogen source. The subsequent reduction of the ketone is performed using Sodium Borohydride (

) under controlled pH conditions to yield the

-amino alcohol pharmacophore common in adrenergic agonists.

Key Advantages of this Protocol:

  • Safety: Mitigates exposure to lachrymatory phenacyl halides via rapid sequestration in the quaternary salt.

  • Selectivity: Eliminates over-alkylation side products common in direct ammonia displacement.

  • Scalability: Avoids high-pressure hydrogenation and toxic azide intermediates.

Strategic Retro-Analysis & Pathway

The synthesis is divided into two distinct stages. The first stage installs the nitrogen atom using HMTA to form a stable quaternary ammonium salt, which is hydrolyzed to the amine hydrochloride. The second stage reduces the carbonyl group to the alcohol.

Reaction Scheme:

ReactionScheme Figure 1: Synthetic pathway from α-bromoketone to β-amino alcohol via Delépine sequence. SM 3-Chlorophenacyl Bromide (Lachrymator) INT1 Hexaminium Salt (Precipitate) SM->INT1 CHCl3, RT SN2 Displacement HMTA HMTA (Reagent) HMTA->INT1 INT2 Aminoketone HCl (Stable Salt) INT1->INT2 HCl / EtOH Acid Hydrolysis PROD 2-Amino-1-(3-chlorophenyl)ethanol (Target) INT2->PROD NaBH4 / MeOH 0°C Reduction

Safety & Handling (Critical)

  • 3-Chlorophenacyl Bromide: This compound is a severe lachrymator and skin irritant.[1][2] All weighing and transfer operations must be conducted in a functioning fume hood. Double-gloving (Nitrile) is recommended.

  • Reaction Containment: Glassware used for the starting material should be rinsed with a dilute ethanolic amine solution (e.g., ammonia or diethylamine) before removal from the hood to quench residual lachrymator.

  • Sodium Borohydride: Evolves hydrogen gas upon contact with acids or protic solvents. Ensure adequate venting.[3][4]

Experimental Protocols

Stage 1: Synthesis of 2-Amino-1-(3-chlorophenyl)ethanone HCl

Rationale: The Delépine reaction is chosen over the Gabriel synthesis because it requires milder hydrolysis conditions (acidic vs. hydrazine/strong base) which preserves the sensitive


-aminoketone structure.

Reagents:

  • 3-Chlorophenacyl bromide (1.0 eq)[2]

  • Hexamethylenetetramine (HMTA) (1.1 eq)

  • Chloroform (

    
    ) or Ethyl Acetate (Solvent)
    
  • Conc. Hydrochloric Acid (HCl)[5]

  • Ethanol (EtOH)[6][7]

Protocol:

  • Salt Formation:

    • Dissolve 3-chlorophenacyl bromide (23.3 g, 100 mmol) in

      
       (150 mL).
      
    • Separately, dissolve HMTA (15.4 g, 110 mmol) in

      
       (100 mL).
      
    • Add the HMTA solution to the bromide solution dropwise at room temperature.

    • Observation: A thick white precipitate (the hexaminium salt) will form almost immediately.

    • Stir for 4 hours to ensure completion.

    • Filter the solid, wash with cold

      
       (2 x 50 mL), and dry under vacuum.
      
  • Hydrolysis:

    • Suspend the dried hexaminium salt in Ethanol (200 mL).

    • Add Conc.[8] HCl (40 mL) cautiously.

    • Heat the mixture to reflux for 2–3 hours. The solid will dissolve, followed by the precipitation of ammonium chloride (

      
      ).
      
    • Cool to room temperature and filter off the inorganic

      
       byproduct.
      
    • Concentrate the filtrate to ~50 mL. Upon cooling/trituration with ether, the 2-amino-1-(3-chlorophenyl)ethanone hydrochloride crystallizes.

    • Yield Expectation: 75–85%.

Stage 2: Reduction to 2-Amino-1-(3-chlorophenyl)ethanol

Rationale: Reduction is performed on the salt rather than the free base.


-Aminoketones are unstable as free bases (prone to self-condensation to dihydropyrazines). The hydrochloride salt is stable and compatible with 

in methanol.

Reagents:

  • Aminoketone HCl (from Stage 1)

  • Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH) (for workup)

Protocol:

  • Dissolve the aminoketone HCl (10.3 g, 50 mmol) in Methanol (100 mL).

  • Cool the solution to 0°C in an ice bath. Temperature control is vital to prevent side reactions.

  • Add

    
     (2.8 g, 75 mmol) portion-wise over 20 minutes. Allow gas evolution (
    
    
    
    ) to subside between additions.
  • Remove ice bath and stir at room temperature for 2 hours. Monitor by TLC (System:

    
    :MeOH:NH_4OH 90:10:1).
    
  • Quench: Add water (20 mL) and adjust pH to ~2 with 1N HCl to destroy excess borohydride.

  • Isolation (Free Base):

    • Basify the solution to pH >12 using 2N NaOH.

    • Extract immediately with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with Brine, dry over

      
      , and evaporate.
      
  • Purification: Recrystallize from Ethanol/Hexane or convert to the fumarate/hydrochloride salt for long-term storage.

Process Workflow & Troubleshooting

The following logic flow describes the critical decision points during the purification phase.

WorkupLogic Figure 2: Downstream processing logic for amino alcohol isolation. Start Crude Reduction Mixture Quench Acid Quench (pH 2) Destroy excess Hydride Start->Quench Basify Basify (pH 12) Release Free Amine Quench->Basify Extract EtOAc Extraction Basify->Extract Check Check Purity (TLC/HPLC) Extract->Check Recryst Recrystallize (EtOH/Hexane) Check->Recryst >95% Pure SaltForm Convert to HCl Salt (Better Stability) Check->SaltForm Oil/Unstable Chrom Flash Chromatography (DCM/MeOH/NH3) Check->Chrom Impurities Present

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Yield (Stage 1) Incomplete precipitation of Hexaminium salt.Use dry

; ensure reaction runs for full 4 hours; cool to 0°C before filtering.
Red/Brown Color (Stage 1) Degradation of SM (Lachrymator).Ensure SM is freshly recrystallized; keep reaction in dark.
Incomplete Reduction Wet solvent or old

.
Use anhydrous MeOH; use fresh reducing agent; increase equivalents to 2.0.
Product is an Oil Trace solvent or impurities.Convert to Hydrochloride or Fumarate salt for solidification.

Analytical Specifications

For the final product (Free Base):

  • Appearance: White to off-white solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    
     7.2-7.4 (m, 4H, Ar-H), 5.3 (br s, 1H, OH), 4.5 (dd, 1H, CH-OH), 2.6-2.8 (m, 2H, CH2-N), 1.8 (br s, 2H, NH2).
    
  • Mass Spectrometry (ESI+): m/z calc for

    
    : 172.05; found 172.1.
    

References

  • Delépine Reaction Mechanism & Utility

    • Delépine, M. (1895).[8][9][10] Bull.[10] Soc. Chim. Fr., 13, 352.[8]

    • Mechanism Overview: Organic Chemistry Portal. Link

  • Reduction of

    
    -Aminoketones: 
    
    • Blaskovich, M. A., et al. (2008).[11] "A Convenient Reduction of

      
      -Amino Acids to 1,2-Amino Alcohols." The Open Organic Chemistry Journal. Link
      
  • Safety Data (3-Chlorophenacyl Bromide)

    • PubChem CID 38738. "2-Bromo-1-(3-chlorophenyl)ethanone - Safety Summary." Link

  • General Synthesis of Phenylethanolamines: Larsen, A. A., et al. (1967). "Sulfonamides. II. Analogs of Sotalol." Journal of Medicinal Chemistry, 10(3), 462–472. (Classic reference for phenacyl bromide to aminoethanol conversion).

Sources

Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of 2-Amino-1-(3-chlorophenyl)ethanol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an optimal solvent system for the purification of 2-Amino-1-(3-chlorophenyl)ethanol hydrochloride via recrystallization. The protocol emphasizes a logical, step-by-step screening process grounded in the physicochemical properties of the target compound. It moves from theoretical principles and solvent candidate selection to detailed experimental protocols for both single-solvent and mixed-solvent systems, ensuring the final method is robust, reproducible, and yields a product of high purity.

Introduction: The Critical Role of Purity

2-Amino-1-(3-chlorophenyl)ethanol HCl is a key chemical entity, often utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as impurities can carry through to the final API, potentially affecting its safety, efficacy, and stability. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1] Its effectiveness, however, is critically dependent on the choice of solvent. An improper solvent can lead to poor recovery, low purity, or complete failure of the crystallization process.

This application note details a systematic methodology to identify and optimize a recrystallization solvent for 2-Amino-1-(3-chlorophenyl)ethanol HCl, moving beyond simple trial-and-error to a scientifically informed approach.

Foundational Principles of Solvent Selection

The ideal recrystallization solvent is one in which the target compound has high solubility at an elevated temperature and low solubility at a lower temperature (e.g., room temperature or 0-4 °C).[1][2][3] This temperature-dependent solubility differential is the driving force of the entire process.

2.1. Structural Analysis of 2-Amino-1-(3-chlorophenyl)ethanol HCl

A pre-experimental analysis of the target molecule is the cornerstone of an efficient solvent screen. The structure possesses:

  • An Ionic Hydrochloride Salt: The protonated amine (-NH₃⁺Cl⁻) makes the molecule a salt, imparting high polarity and a crystalline lattice structure. This feature suggests high solubility in polar protic solvents.

  • A Hydroxyl Group (-OH): This group can participate in hydrogen bonding, further increasing its affinity for polar protic solvents like water and alcohols.

  • A Chlorophenyl Group: This aromatic ring provides some non-polar character to the molecule.

Based on this analysis, the molecule is classified as a polar organic salt . Therefore, the solvent screening should begin with polar solvents. The principle of "like dissolves like" is a reliable guide; polar compounds tend to dissolve well in polar solvents, while non-polar compounds dissolve in non-polar solvents.[2][4]

2.2. Single vs. Mixed-Solvent Systems

  • Single-Solvent System: This is the ideal scenario, where one solvent meets the criteria of high solubility when hot and low solubility when cold.[5]

  • Mixed-Solvent System (Binary System): This approach is employed when no single solvent is suitable. It involves a pair of miscible solvents: a "good" or "soluble" solvent in which the compound is highly soluble, and a "poor" or "anti-solvent" in which the compound is insoluble.[3][5] Common miscible pairs include ethanol/water and methanol/diethyl ether.[3]

Pre-Screening: Assembling Candidate Solvents

Based on the structural analysis, a list of candidate solvents should be compiled, spanning a range of polarities. This allows for a systematic and efficient screening process.

Solvent Boiling Point (°C) Polarity Rationale for Inclusion
Water100Very High (Protic)High polarity and H-bonding potential. May be too good a solvent.
Methanol65High (Protic)Excellent solvent for polar compounds; low boiling point for easy removal.[5]
Ethanol (95% or Absolute)78High (Protic)Excellent general-purpose polar solvent, less volatile than methanol.[5][6]
2-Propanol (IPA)82Medium-High (Protic)Often an excellent choice for HCl salts that are too soluble in ethanol.[7]
Acetonitrile82Medium (Aprotic)Polar aprotic solvent; can sometimes provide unique solubility profiles.
Acetone56Medium (Aprotic)Good general-purpose solvent, but its low boiling point can be challenging.[5]
Ethyl Acetate77Low-MediumPotential anti-solvent. Unlikely to be a good single solvent.
Toluene111Low (Non-polar)Potential anti-solvent. Unlikely to be a good single solvent.

Experimental Protocol: Systematic Solvent Screening

This protocol uses a small amount of material (approx. 50 mg) for each test to conserve the sample. Perform all operations in a well-ventilated fume hood.

4.1. Protocol for Single-Solvent Screening

  • Preparation: Place approximately 50 mg of 2-Amino-1-(3-chlorophenyl)ethanol HCl into a small test tube or vial.

  • Room Temperature Test: Add the first candidate solvent dropwise (up to 1 mL) while agitating at room temperature.

    • Observation: If the solid dissolves completely, the solvent is unsuitable as a single solvent because recovery at low temperatures will be poor. Mark it as a potential "good" solvent for a mixed-solvent system.

  • Hot Solubility Test: If the solid did not dissolve at room temperature, heat the suspension gently in a water or sand bath towards the solvent's boiling point. Continue to add solvent dropwise until the solid dissolves completely (do not exceed 3 mL).

    • Observation: If the solid does not dissolve even in a large volume of hot solvent, the solvent is unsuitable .

  • Crystallization Test: If the solid dissolved upon heating, remove the test tube from the heat and allow it to cool slowly to room temperature.

    • Rationale: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can cause the compound to precipitate as an amorphous solid, trapping impurities.

  • Ice Bath Cooling: If no crystals form at room temperature, gently scratch the inside of the test tube with a glass rod below the solvent level to induce nucleation. Place the tube in an ice-water bath for 15-20 minutes.

  • Evaluation: Observe the quantity and quality of the crystals formed. An ideal solvent will produce a significant crop of well-defined crystals.

single_solvent_workflow start Start: 50 mg Compound + Test Solvent rt_dissolve Dissolves at Room Temp? start->rt_dissolve heat_dissolve Heat to Boiling. Does it Dissolve? rt_dissolve->heat_dissolve No unsuitable_too_soluble Result: Unsuitable (Too Soluble) Consider as 'Good' Solvent for Mixed System rt_dissolve->unsuitable_too_soluble Yes cool_crystals Cool Slowly. Do Crystals Form? heat_dissolve->cool_crystals Yes unsuitable_insoluble Result: Unsuitable (Insoluble) heat_dissolve->unsuitable_insoluble No suitable Result: Potential Good Solvent cool_crystals->suitable Yes unsuitable_no_xtal Result: Unsuitable (No Crystallization) cool_crystals->unsuitable_no_xtal No mixed_solvent_workflow start Start: Dissolve Compound in min. amount of HOT 'Good' Solvent add_anti Add 'Poor' Anti-Solvent dropwise until faint turbidity persists start->add_anti reclarify Add 1-2 drops of HOT 'Good' Solvent to re-clarify add_anti->reclarify cool Cool Slowly to RT, then in Ice Bath reclarify->cool crystals Collect and Evaluate Crystals cool->crystals

Caption: Workflow for developing a mixed-solvent system.

Data Interpretation and System Optimization

Systematically tabulate your screening results to facilitate comparison.

Solvent Solubility (Cold) Solubility (Hot) Crystals on Cooling? Notes / Crystal Quality
WaterHighHighNoUnsuitable as single solvent.
MethanolHighHighNoUnsuitable as single solvent. Potential "good" solvent.
Ethanol (95%)ModerateHighPoor YieldSome crystals form, but significant material remains in solution.
2-Propanol (IPA) Low High Yes Good yield of well-formed needles. Promising candidate.
AcetonitrileVery LowModerateYesSlow crystallization, small crystals.
AcetoneInsolubleSparingly Soluble-Unsuitable.
Ethyl AcetateInsolubleInsoluble-Unsuitable as single solvent. Potential "anti-solvent".
TolueneInsolubleInsoluble-Unsuitable as single solvent. Potential "anti-solvent".

Interpretation: Based on the hypothetical results above, 2-Propanol (IPA) emerges as the most promising single solvent. It displays the ideal characteristic of low solubility at cold temperatures and high solubility at hot temperatures, leading to a good recovery of crystalline material. [7] If no single solvent were effective, a mixed system would be the next step. For example, a Methanol/Ethyl Acetate or Ethanol/Toluene system could be investigated, using the protocol described in section 4.2.

Troubleshooting "Oiling Out": If the compound separates as a liquid ("oils out") instead of crystallizing, it means the boiling point of the solvent is higher than the melting point of the solute-solvent mixture. To remedy this, try one of the following:

  • Add more of the solvent before cooling.

  • Re-heat the solution and add a small amount of a "poor" solvent (if in a single-solvent system) or a "good" solvent (if in a mixed-solvent system) to lower the saturation point.

  • Choose a solvent with a lower boiling point for the recrystallization.

Conclusion

A systematic, multi-step screening process is essential for identifying the optimal recrystallization solvent for 2-Amino-1-(3-chlorophenyl)ethanol HCl. By analyzing the molecule's polar, ionic nature, a targeted list of candidate solvents can be efficiently tested. For this specific compound, polar protic solvents, particularly 2-propanol or ethanol , are predicted to be the most effective single-solvent systems. Should a single solvent prove inadequate, a mixed system such as ethanol/water or an alcohol/ether combination provides a robust alternative. This methodical approach not only saves time and valuable material but also ensures the final product meets the high purity standards required in pharmaceutical development.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., Engel, R.G. (2001). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Brooks/Cole. [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. Department of Chemistry. [Link]

  • Quora. (2017). What is the best solvent for recrystallization?[Link]

  • University of York. (n.d.). Solvent Choice. Department of Chemistry Teaching Labs. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Step-by-Step Procedures for Recrystallization. [Link]

  • Google Patents. (1941).
  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?[Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Google Patents. (2007). EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.
  • Erowid. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. [Link]

  • Google Patents. (2010).
  • ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]

  • University of Mosul. (n.d.). Properties of Amino acids. [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Scale-up Process for 2-Amino-1-(3-chlorophenyl)ethanol hydrochloride Production

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for the process development and scale-up of the synthesis of 2-Amino-1-(3-chlorophenyl)ethanol hydrochloride, a key pharmaceutical intermediate. It is intended for an audience of researchers, scientists, and drug development professionals. The guide offers an in-depth analysis of the synthetic pathway, focusing on critical process parameters, safety considerations, and optimization strategies essential for transitioning from laboratory-scale to pilot and commercial-scale manufacturing. The protocols provided are designed to be robust and self-validating, with a strong emphasis on scientific integrity and causality behind experimental choices.

Introduction: Strategic Importance and Synthesis Overview

2-Amino-1-(3-chlorophenyl)ethanol hydrochloride serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The structural integrity and purity of this intermediate directly impact the quality and efficacy of the final drug substance. A scalable, cost-effective, and safe manufacturing process is therefore of paramount importance.

The synthetic approach detailed herein involves a multi-step process commencing with the α-bromination of 3'-chloroacetophenone, followed by amination and subsequent reduction of the keto group to the corresponding amino alcohol, and finally, isolation as the hydrochloride salt. While seemingly straightforward on a laboratory scale, this synthesis presents several challenges during scale-up, including exothermic reactions, handling of hazardous materials, and control of critical quality attributes (CQAs) such as impurity profiles and crystal form.[1]

This guide will deconstruct each stage of the process, offering insights into the underlying chemical principles and providing actionable protocols for successful scale-up.

Synthetic Pathway and Mechanistic Insights

The chosen synthetic route is a well-established and industrially viable pathway. Understanding the mechanism of each transformation is fundamental to process control and optimization.

Caption: Overall synthetic workflow for 2-Amino-1-(3-chlorophenyl)ethanol hydrochloride.

Step 1: α-Bromination of 3'-chloroacetophenone

The selective bromination at the alpha-carbon of the ketone is a critical first step.

  • Mechanism: This reaction typically proceeds via an enol or enolate intermediate, which then attacks the brominating agent. The rate and selectivity are influenced by the choice of brominating agent and solvent.

  • Reagent Selection:

    • Elemental Bromine (Br₂): While cost-effective, its high toxicity, corrosivity, and fuming nature present significant handling and safety challenges at scale.[2][3] Its use necessitates specialized equipment, such as glass-lined reactors and dedicated scrubber systems.[4]

    • N-Bromosuccinimide (NBS): A solid and milder brominating agent, NBS is often preferred for its improved safety profile and ease of handling.[2] However, its use can introduce succinimide as a process impurity that requires removal in downstream steps. The stability of NBS in certain solvents, like DMF, can be a concern, and thorough hazard testing is recommended before scale-up.[2]

  • Solvent Choice: Chlorinated solvents like dichloromethane (CH₂Cl₂) are common but are facing increasing environmental and safety scrutiny.[5] Alternative solvents should be explored during process development.

Step 2 & 3: Amination and Reduction

This two-step sequence converts the α-bromo ketone into the desired amino alcohol.

  • Amination Strategy:

    • Direct Amination with Ammonia: Using ammonia directly is a common approach. However, controlling the reaction to prevent over-alkylation and other side reactions can be challenging.

    • Delepine Reaction: This method utilizes hexamine to form a quaternary ammonium salt, which is then hydrolyzed to the primary amine.[6] This can offer better control and yields.

  • Reduction of the Ketone: The reduction of the intermediate α-amino ketone to the amino alcohol is a crucial step that dictates the stereochemistry of the final product.

    • Sodium Borohydride (NaBH₄): A widely used, cost-effective reducing agent. Its reaction is typically performed in alcoholic solvents like methanol or ethanol. Careful control of temperature and addition rate is necessary to manage the exotherm and hydrogen gas evolution.[5]

    • Catalytic Hydrogenation: An alternative that can be more atom-economical and environmentally friendly. However, it requires specialized high-pressure equipment and catalyst screening.

Step 4: Hydrochloride Salt Formation and Crystallization

The final step involves the formation and isolation of the hydrochloride salt. This is a critical unit operation that impacts purity, stability, and physical properties of the final product.

  • Salt Formation: The free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with hydrochloric acid. The use of gaseous HCl or a solution of HCl in an organic solvent is common.

  • Crystallization: The crystallization process must be carefully controlled to ensure the desired polymorphic form and particle size distribution.[7][8] Factors such as cooling rate, agitation, and seeding can significantly influence the final product's characteristics. Co-crystallization is another technique that can be explored to modify the physicochemical properties of hydrochloride salts.[9][10]

Scale-Up Challenges and Process Optimization

Transitioning from the laboratory to a manufacturing setting introduces significant challenges that must be proactively addressed.[1][11]

G cluster_0 Process Development Lifecycle Lab_Scale Laboratory Scale (g) Proof of Concept Route Scouting Process_Opt Process Optimization (kg) Parameter Definition (CPPs) Impurity Profiling Safety Studies (HAZOP) Lab_Scale:f1->Process_Opt:f0 Pilot_Scale Pilot Scale (10-100 kg) Equipment Mimicry Process Validation Material for Trials Process_Opt:f1->Pilot_Scale:f0 Commercial Commercial Manufacturing (ton) Process Robustness Cost Optimization Regulatory Compliance Pilot_Scale:f1->Commercial:f0

Caption: Logical progression of the scale-up process.

Thermal Safety and Reaction Calorimetry

The bromination and reduction steps are exothermic and pose a risk of thermal runaway if not properly controlled.[5]

  • Recommendation: Perform reaction calorimetry studies (e.g., using a RC1 calorimeter) to determine the heat of reaction, maximum temperature of synthesis reaction (MTSR), and adiabatic temperature rise for each critical step. This data is essential for designing appropriate cooling systems and quench protocols for large-scale reactors.

Mixing and Mass Transfer

Mixing efficiency decreases as the reactor size increases due to a lower surface area-to-volume ratio.[1]

  • Recommendation: The impact of mixing on reaction kinetics and impurity formation should be studied. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to understand mixing profiles in different reactor configurations. For crystallization, proper mixing is crucial to maintain a uniform suspension and achieve a consistent particle size distribution.

Impurity Profile Management

The impurity profile can change significantly upon scale-up.[1]

  • Recommendation: Develop and validate robust analytical methods (e.g., HPLC, GC) for the quantification of starting materials, intermediates, the final product, and all potential impurities.[12] A comprehensive impurity fate map should be established to understand how impurities are formed and purged throughout the process.

Process Analytical Technology (PAT)

The implementation of PAT can provide real-time process understanding and control, leading to improved consistency and quality.[12][13][14]

  • Recommendation: Consider the use of in-line analytical tools to monitor critical process parameters (CPPs) and critical quality attributes (CQAs).[15][16] For example, in-line FTIR or Raman spectroscopy can be used to monitor reaction kinetics, while particle size analyzers can track the progress of crystallization in real-time.

Detailed Experimental Protocols

Disclaimer: These protocols are for informational purposes only and should be adapted and validated by qualified personnel in a suitable laboratory or manufacturing facility. A thorough risk assessment, including a Process Hazard Analysis (PHA), must be conducted prior to implementation.

Laboratory Scale Protocol (Illustrative)

Table 1: Key Reagents and Stoichiometry (Lab Scale)

Reagent/MaterialMolecular WeightMoles (Relative)Quantity
3'-Chloroacetophenone154.591.050.0 g
N-Bromosuccinimide (NBS)177.981.0559.8 g
Ammonia (7N in Methanol)17.033.0138 mL
Sodium Borohydride (NaBH₄)37.831.518.3 g
Hydrochloric Acid (in IPA)-q.s. to pH 1-2-

Protocol:

  • Bromination: Dissolve 3'-chloroacetophenone (50.0 g) in dichloromethane (500 mL) in a 1 L round-bottom flask equipped with a magnetic stirrer and a thermometer. Cool the solution to 0-5 °C in an ice bath. Add NBS (59.8 g) portion-wise over 30 minutes, maintaining the internal temperature below 10 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC. Upon completion, quench with an aqueous solution of sodium bisulfite. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 2-bromo-1-(3-chlorophenyl)ethanone.

  • Amination and Reduction: Dissolve the crude bromo-ketone in methanol (500 mL) and cool to 0-5 °C. Add 7N methanolic ammonia (138 mL) dropwise. Stir at room temperature for 4-6 hours. Re-cool the mixture to 0-5 °C and add sodium borohydride (18.3 g) portion-wise, keeping the temperature below 10 °C. Stir at room temperature for 3-5 hours.

  • Work-up and Salt Formation: Quench the reaction by the slow addition of water (100 mL). Concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate (500 mL) and water (250 mL). Separate the organic layer, wash with brine, and dry. Filter and concentrate the organic layer. Dissolve the resulting oil in isopropanol (250 mL). Adjust the pH to 1-2 with a solution of HCl in isopropanol. Stir the resulting slurry for 2 hours at room temperature, then cool to 0-5 °C for 1 hour.

  • Isolation: Filter the solid product, wash with cold isopropanol, and dry under vacuum at 50 °C to a constant weight.

Pilot Scale Protocol (Conceptual)

Table 2: Key Reagents and Stoichiometry (Pilot Scale)

Reagent/MaterialMoles (Relative)Quantity
3'-Chloroacetophenone1.010.0 kg
N-Bromosuccinimide (NBS)1.0511.96 kg
Ammonia (7N in Methanol)3.027.6 L
Sodium Borohydride (NaBH₄)1.53.66 kg
Hydrochloric Acid (in IPA)q.s. to pH 1-2-

Protocol:

  • Reactor Setup and Inerting: Ensure the 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.

  • Bromination: Charge 3'-chloroacetophenone (10.0 kg) and dichloromethane (100 L) to the reactor. Cool the reactor contents to 0-5 °C. Add NBS (11.96 kg) via a powder dosing system over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Stir at 20-25 °C and monitor by in-process HPLC.

  • Quench and Work-up: Prepare a quench solution of sodium bisulfite in water. Slowly add the quench solution to the reactor, controlling the exotherm. After phase separation, drain the lower organic layer.

  • Solvent Swap and Amination: Concentrate the organic layer. Charge methanol (100 L) and cool to 0-5 °C. Add 7N methanolic ammonia (27.6 L) via a dosing pump over 3-4 hours, maintaining the temperature below 10 °C.

  • Reduction: After completion of the amination, add sodium borohydride (3.66 kg) in portions, maintaining the temperature below 10 °C.

  • Work-up and Salt Formation: Perform a controlled aqueous quench. Adjust pH and perform extractions as per the validated laboratory procedure. After solvent swap to isopropanol, add HCl/IPA to precipitate the product.

  • Isolation and Drying: Isolate the product by centrifugation, wash with cold isopropanol, and dry in a vacuum dryer.

Safety and Environmental Considerations

  • Bromine and NBS: Both are hazardous. Elemental bromine is highly corrosive and toxic.[3][17] NBS can cause severe irritation.[2] Appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection, is mandatory.[17] All operations should be conducted in well-ventilated areas or contained systems.[3][4]

  • Sodium Borohydride: Reacts with water and protic solvents to release flammable hydrogen gas. Additions must be controlled, and the reactor should be properly vented.

  • Solvent Handling: Many organic solvents used are flammable and have associated health risks. Minimize emissions and ensure proper waste disposal according to local regulations.

Conclusion

The successful scale-up of 2-Amino-1-(3-chlorophenyl)ethanol hydrochloride production is a multi-faceted challenge that requires a deep understanding of the underlying chemistry, process engineering principles, and safety protocols. By adopting a systematic approach that includes thorough process characterization, hazard analysis, and the implementation of modern process control strategies like PAT, it is possible to develop a robust, safe, and efficient manufacturing process. This guide provides a foundational framework to assist scientists and engineers in navigating the complexities of scaling up this important pharmaceutical intermediate.

References

  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing. (2024).
  • Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. Agilent.
  • Guidance for Industry PAT - A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance.
  • Scale-Up Challenges for Intermediates: A Practical Guide.
  • Process Analytical Technology as a Tool to Optimize and Accelerate Pharmaceutical Process Development. Novartis Pharma AG. (2021).
  • What is Process Analytical Technology (PAT)? | Knowledge Center. Hamilton Company.
  • Designer Gelators for the Crystallization of a Salt Active Pharmaceutical Ingredient Mexiletine Hydrochloride.
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Taylor & Francis Online. (2012).
  • Bromin
  • Process Development and Manufacturing in Pharmaceuticals: Wh
  • Pharmaceutical aspects of salt and cocrystal forms of APIs and characteriz
  • Novel cocrystallization of hydrochloric acid salt of an active agent.
  • How to Scale Up Pharmaceutical Manufacturing. (2022).
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. (2012).
  • Scale up and process development: ask the experts. RegMedNet. (2021).
  • A Dangerous Bromance.
  • Scale-Up Reaction Safety. (2019).
  • Process Development in Pharmaceutical Formulation: Bridging In Vitro Predictivity & Scale-Up. Tioga Research. (2025).
  • Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Oper
  • Bromine (Br2): Assessing Health Risks and Safety Protocols.
  • "synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride". Benchchem.
  • 2-Amino-2-(3-chlorophenyl)ethanol hydrochloride. Sigma-Aldrich.
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-C
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. (2013).
  • Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1][12][13]triazolo[1,5- a ]pyrimidines. ResearchGate. (2024).

  • An improved process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-[[(2r)-2-hydroxy-2- phenylethyl]amino]-ethyl)phenyl]acetamide.
  • The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. Canadian Science Publishing.

Sources

Reaction conditions for coupling 2-Amino-1-(3-chlorophenyl)ethanol with amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Coupling Protocols for 2-Amino-1-(3-chlorophenyl)ethanol

Part 1: Executive Summary & Strategic Analysis

2-Amino-1-(3-chlorophenyl)ethanol (CAS: 663611-73-2, enantiomers vary) is a bifunctional scaffold critical in medicinal chemistry, most notably as the "head" group in the synthesis of the


-adrenergic agonist Mirabegron .

To "couple" this molecule effectively, one must distinguish between its two reactive vectors. As a researcher, your choice of protocol depends on whether the substrate acts as the nucleophile (using its aliphatic amine) or the electrophile (using its aryl chloride).

The Two Primary Coupling Modes:

  • Mode A: Amide/N-Alkylation Coupling (Nucleophilic Mode). The aliphatic amine (

    
    ) reacts with carboxylic acids (e.g., thiazole derivatives in Mirabegron synthesis) or aldehydes (reductive amination). This is the standard industrial application.
    
  • Mode B: Buchwald-Hartwig Amination (Electrophilic Mode). The meta-chlorophenyl ring serves as the handle for Palladium-catalyzed cross-coupling with external amines. This is a high-value strategy for diversifying the aromatic core but requires strict chemoselective control.

Part 2: Interactive Reaction Logic (Visualization)

The following decision tree outlines the selection of reaction conditions based on the desired structural outcome.

CouplingLogic Substrate 2-Amino-1-(3-chlorophenyl)ethanol Target Desired Transformation? Substrate->Target ModeA Functionalize Aliphatic Amine (Mirabegron Route) Target->ModeA React -NH2 ModeB Functionalize Aromatic Ring (Buchwald-Hartwig) Target->ModeB React Ar-Cl CondA1 Amide Coupling (EDC/HCl or HATU) ModeA->CondA1 With Acids CondA2 Reductive Amination (STAB/Aldehyde) ModeA->CondA2 With Aldehydes CondB1 Step 1: Protect -NH2/-OH (Boc/TBS) ModeB->CondB1 CondB2 Step 2: Pd-Catalysis (BrettPhos Pd G4) CondB1->CondB2 Coupling with External Amine

Figure 1: Strategic decision tree for selecting coupling conditions based on the target site (Aliphatic Amine vs. Aryl Chloride).

Part 3: Protocol A – Amide Coupling (The Mirabegron Interface)

This protocol focuses on the most common application: coupling the aliphatic amine of the substrate with a carboxylic acid. This specific method mirrors the industrial synthesis of Mirabegron, coupling the ethanolamine with 2-(2-aminothiazol-4-yl)acetic acid .

Scientific Rationale: Direct thermal amidation is inefficient. We utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in aqueous media.[1][2] This "Green Chemistry" approach avoids toxic solvents (DMF/DCM) and simplifies workup, as the urea byproduct is water-soluble.

Materials & Reagents
ComponentEquivalentsRole
Substrate (Ethanolamine salt)1.0 equivNucleophile
Carboxylic Acid Partner 1.0 - 1.1 equivElectrophile
EDC[3][4]·HCl 1.2 - 1.5 equivCoupling Agent
HCl (conc.) Catalytic (pH adj.)Catalyst/Solubilizer
Solvent Water (or H2O/THF)Medium
Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, dissolve 2-amino-1-(3-chlorophenyl)ethanol hydrochloride (1.0 equiv) and the carboxylic acid partner (e.g., 2-aminothiazol-4-yl acetic acid) (1.0 equiv) in water (15 volumes relative to substrate mass).

  • Activation: Adjust the pH to approximately 4.5–5.0 using dilute HCl or NaOH if necessary to ensure solubility of zwitterionic species.

  • Coupling: Add EDC·HCl (1.2 equiv) portion-wise at 20–25°C.

    • Note: Monitor the internal temperature; the reaction is slightly exothermic.

  • Incubation: Stir vigorously at 25–30°C for 1–2 hours. The product often precipitates as the reaction proceeds.

  • Workup (Self-Validating Step):

    • Basify the reaction mixture to pH 8–9 using NaOH or aqueous ammonia.

    • If a solid forms: Filter and wash with water.[5]

    • If oil forms: Extract with Ethyl Acetate or DCM.

  • Purification: Recrystallization from Ethanol/Water is typically sufficient.

Expected Yield: >85% Key Reference: US Patent 6,346,532; Journal of Chemical and Pharmaceutical Research, 2015 [1, 2].

Part 4: Protocol B – Buchwald-Hartwig Cross-Coupling

This advanced protocol addresses the literal interpretation of "coupling with amines"—reacting the chlorophenyl ring with an external amine.

Scientific Rationale: The meta-chloride is an unactivated aryl halide. Standard nucleophilic aromatic substitution (


) will fail. Palladium catalysis is required.[6][7]
Critical Constraint: The substrate contains a free amine and a free alcohol. These will poison the catalyst or cause polymerization. Protection is mandatory. 
Pre-requisite: Protection Strategy

Before coupling, convert the substrate to N-Boc-O-TBS-2-amino-1-(3-chlorophenyl)ethanol .

  • N-Protection:

    
    , 
    
    
    
    , DCM (Standard).
  • O-Protection: TBSCl, Imidazole, DMF (Standard).

Cross-Coupling Protocol

Catalyst System: We utilize BrettPhos Pd G4 or RuPhos Pd G4 . These precatalysts are specifically engineered to activate aryl chlorides and prevent the formation of inactive Pd-dimers.

ComponentEquivalentsRole
Protected Substrate (Ar-Cl) 1.0 equivElectrophile
External Amine (R-NH2) 1.2 equivNucleophile
Catalyst (BrettPhos Pd G4) 1 - 3 mol%Catalyst
Base (NaOtBu or K3PO4) 1.5 equivBase
Solvent (1,4-Dioxane) 0.1 M conc.Solvent (Anhydrous)
Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen. Oxygen is a poison for this cycle.

  • Loading: Add the Protected Substrate (1.0 equiv), External Amine (1.2 equiv), and Base (NaOtBu, 1.5 equiv).

  • Catalyst Addition: Add BrettPhos Pd G4 (2 mol%).

    • Tip: If weighing small amounts, use a stock solution in THF.

  • Solvent: Add anhydrous 1,4-Dioxane. Sparge with Argon for 5 minutes.

  • Reaction: Seal the vial and heat to 80–100°C for 12–16 hours.

  • Monitoring (Control): TLC/LCMS should show the disappearance of the aryl chloride. If conversion stalls, add 1 mol% more catalyst.

  • Workup: Cool to room temperature. Filter through a Celite pad (to remove Pd black). Concentrate the filtrate.

  • Deprotection: Treat the crude residue with TFA/DCM (1:1) to remove Boc/TBS groups and yield the final diamine product.

Expected Yield: 60–80% (highly dependent on the steric bulk of the external amine). Key Reference: Buchwald-Hartwig Amination User Guide [3, 4].

Part 5: Troubleshooting & Controls

ObservationProbable CauseCorrective Action
Protocol A: Low Yield (Amide) pH drift during reaction.Maintain pH 4.5–5.0. If pH drops too low, the amine protonates and becomes non-nucleophilic.[8]
Protocol A: Sticky Gum Product Impurities or incomplete precipitation.Use a seed crystal during basification or switch solvent to THF/Water mix.
Protocol B: No Reaction (Ar-Cl) Catalyst poisoning by free -NH2/-OH.Must use the protected substrate. Naked amino-alcohols bind Pd tightly, shutting down the cycle.
Protocol B: Dehalogenation

-hydride elimination or overheating.
Lower temperature to 80°C; switch base to

(milder).

References

  • Astellas Pharma Inc. (2002). Amide derivatives and salts thereof, and process for the preparation thereof.[8] US Patent 6,346,532. Link

  • Vedantham, R., et al. (2015). Practical synthesis of Mirabegron. Journal of Chemical and Pharmaceutical Research, 7(4), 1473-1478.[2] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[6] Chemical Reviews, 116(19), 12564–12649. Link

  • ACS Green Chemistry Institute. (2024). Buchwald-Hartwig Amination Reagent Guide.Link

  • Wanbury Ltd. (2016).[9] A process for the preparation of mirabegron and its intermediates. WO Patent 2016024284. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stereochemical Integrity of 2-Amino-1-(3-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Racemization Issues During Synthesis Target Molecule: 2-Amino-1-(3-chlorophenyl)ethanol (CAS: 13524-14-6 / Generic Scaffold) Audience: Process Chemists, Medicinal Chemists, CMC Leads

Introduction: The Stereochemical Challenge

The synthesis of 2-Amino-1-(3-chlorophenyl)ethanol is a critical step in the manufacturing of


-adrenergic receptor agonists (e.g., precursors to Mirabegron analogs). The pharmacological potency of these drugs relies heavily on the 

-configuration at the benzylic alcohol position.

Racemization in this scaffold is insidious because it can occur via three distinct mechanisms depending on your synthetic route:

  • Reversible Dehydrogenation (during Transfer Hydrogenation).

  • Aziridinium Ion Scrambling (during activation/workup).

  • Retro-Henry/Retro-Aldol (during nitroaldol condensation).

This guide provides a root-cause analysis and validated protocols to lock in stereochemistry.

Module 1: Diagnostic Workflow

Before altering your synthesis, you must pinpoint when the enantiomeric excess (ee) erosion occurs. Use this logic tree to isolate the failure mode.

DiagnosticTree Start DETECTED LOW ee% CheckRaw Check Reaction Mixture (In-situ, before workup) Start->CheckRaw LowInSitu Low ee% In-Situ CheckRaw->LowInSitu Low ee% HighInSitu High ee% In-Situ (Low after Isolation) CheckRaw->HighInSitu High ee% RouteCheck Which Route? LowInSitu->RouteCheck ATH Asymmetric Transfer Hydrogenation (ATH) RouteCheck->ATH Bio Biocatalytic Reduction RouteCheck->Bio Henry Henry Reaction (Nitroaldol) RouteCheck->Henry DiagATH Diagnosis: Reversibility (Thermodynamic Control) ATH->DiagATH Using iPrOH? DiagBio Diagnosis: Enzyme Inhibition or Wrong Strain Bio->DiagBio DiagHenry Diagnosis: Retro-Henry (Basic Conditions) Henry->DiagHenry WorkupCond Check Workup Conditions HighInSitu->WorkupCond AcidHeat High Heat or Strong Acid/Base? WorkupCond->AcidHeat DiagAziridine Diagnosis: Aziridinium Formation & Ring Opening AcidHeat->DiagAziridine

Figure 1: Diagnostic logic flow to identify the stage of racemization.

Module 2: Troubleshooting & Root Cause Analysis

Scenario A: Loss of ee% during Asymmetric Transfer Hydrogenation (ATH)

The Issue: You are using a Ruthenium-Noyori catalyst (e.g., Ru-TsDPEN) to reduce 2-amino-1-(3-chlorophenyl)ethanone (or the azide/chloride precursor). The reaction starts with high ee% but drops over time.

Root Cause: Reversibility. When Isopropanol (IPA) is used as the hydrogen donor, the reaction is reversible. The catalyst can dehydrogenate your chiral product back to the achiral ketone and re-reduce it, eventually leading to a racemic thermodynamic equilibrium.

The Fix: Switch to an Irreversible Hydrogen Donor . Replace IPA with a Formic Acid/Triethylamine (FA/TEA) azeotrope. This produces CO₂ as a byproduct, which off-gasses, rendering the reduction irreversible and kinetically trapping the chiral alcohol.

ParameterReversible System (Avoid)Irreversible System (Recommended)
H-Donor Isopropanol (iPrOH)Formic Acid / Triethylamine (5:2)
Byproduct Acetone (Competes with substrate)CO₂ (Leaves system)
Thermodynamics Equilibrium (

)
Kinetic Trap (Irreversible)
Typical ee% 85-92% (Time dependent)>98% (Stable)
Scenario B: Racemization during Workup (The "Aziridine Trap")

The Issue: The reaction shows >99% ee, but the isolated solid is 80% ee.

Root Cause: Aziridinium Formation. Beta-amino alcohols are precursors to aziridines. If the hydroxyl group is activated (protonated by acid or sulfonylated) or if the amine is highly nucleophilic (high pH), an intramolecular


 attack occurs, forming a meso- or chiral-aziridinium intermediate. Subsequent ring opening by water or solvent can occur at either carbon, scrambling the stereocenter.

The Fix:

  • Temperature Control: Never heat the free base above 40°C during solvent stripping.

  • pH Management: Avoid storing the intermediate in strongly basic aqueous solution (pH > 12) for extended periods.

  • Salt Formation: Isolate immediately as a stable salt (e.g., HCl or Mandelate) rather than oiling out the free base.

Scenario C: Failure of Classical Resolution

The Issue: You are trying to resolve the racemate using chiral acids, but yields are low or enrichment is poor.

Root Cause: Solvent Effects & Counter-Ion Matching. The 3-chloro substituent changes the crystal lattice energy compared to the unsubstituted phenyl analog. Standard tartaric acid protocols often fail here.

The Fix:

  • Primary Agent: Use (S)-(+)-Mandelic Acid (for the S-amine) or (R)-(-)-Mandelic Acid . The phenyl-stacking (pi-pi interactions) between the mandelic acid and the chlorophenyl ring stabilizes the diastereomeric salt.

  • Solvent: Switch to Ethanol/Isopropyl Acetate mixtures. Avoid water, as it solubilizes the salt too well, preventing crystallization.

Module 3: Validated Protocols

Protocol 1: Irreversible ATH Synthesis (High ee% Route)

Designed to prevent thermodynamic racemization.

Reagents:

  • Substrate: 1-(3-chlorophenyl)-2-aminoethanone HCl (or azide precursor)

  • Catalyst: RuCl (0.5 mol%)

  • Solvent/H-Donor: Formic Acid/Triethylamine (5:2 molar ratio)[1]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step:

  • Degassing: Charge the catalyst and substrate into the reactor. Purge with

    
     for 15 minutes. Oxygen poisons the Ru-H species.
    
  • Solvent Addition: Add degassed DCM (5 volumes).

  • H-Donor Injection: Add the FA/TEA mixture (3-5 equivalents) dropwise at 0°C. Caution: Exothermic.

  • Reaction: Stir at 25-28°C. Do not heat. Monitor by HPLC.

    • Checkpoint: Conversion should reach >98% within 6-12 hours.

  • Quench: Add saturated

    
     slowly to neutralize the acid (pH 7-8).
    
  • Extraction: Extract with DCM. Wash organic layer with brine.[2]

  • Isolation: Dry over

    
    . Evaporate solvent at <35°C  (Critical to prevent aziridine formation).
    
Protocol 2: Lipase-Catalyzed Kinetic Resolution (Rescue of Racemate)

Use this if you already have racemic material.

Mechanism: Lipase selectively acylates the (R)-enantiomer (or (S), depending on enzyme), leaving the other alcohol untouched.

Reagents:

  • Substrate: Racemic 2-amino-1-(3-chlorophenyl)ethanol[3]

  • Enzyme: Novozym 435 (Candida antarctica Lipase B immobilized) or Lipozyme TL IM .

  • Acyl Donor: Vinyl Acetate (Irreversible donor).

  • Solvent: MTBE or Toluene (Anhydrous).

Step-by-Step:

  • Dissolve racemate in MTBE (10 mL/g).

  • Add Vinyl Acetate (0.6 equivalents).

  • Add Lipase (10-20% w/w relative to substrate).

  • Stir at 30°C.

  • Monitoring: Monitor ee% of the remaining alcohol and the formed ester. Stop when the remaining alcohol hits >99% ee (theoretical yield max 50%).

  • Filtration: Filter off the enzyme (can be reused).

  • Separation: The product is a mixture of (S)-Alcohol (unreacted) and (R)-Acetate (reacted). Separate via column chromatography or acid/base extraction.

Module 4: Mechanistic Visualization

Understanding the "Aziridine Trap" is crucial for process safety and integrity.

AziridineMechanism Substrate Chiral Beta-Amino Alcohol (Pure Enantiomer) Activation Activation (Heat/Tosylation) Substrate->Activation Aziridine Aziridinium Ion (Strained Ring) Activation->Aziridine -H2O / -OTs AttackA Nucleophilic Attack Path A (Retention) Aziridine->AttackA AttackB Nucleophilic Attack Path B (Inversion) Aziridine->AttackB Racemate Racemic Mixture (Lost Integrity) AttackA->Racemate AttackB->Racemate

Figure 2: The Aziridinium pathway. Once the ring forms, nucleophilic opening at either carbon leads to randomization of the stereocenter.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][4][5] Accounts of Chemical Research, 30(2), 97–102. Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[4][6][7][8][9][10] Angewandte Chemie International Edition, 43(7), 788-824. Link

  • Kamal, A., et al. (2006). Chemoenzymatic synthesis of (R)- and (S)-2-amino-1-phenylethanol and their applications. Tetrahedron: Asymmetry, 17(19), 2876-2883. Link

  • Conlon, D. A., et al. (2009). Practical Asymmetric Synthesis of the -Adrenergic Receptor Agonist Mirabegron. Journal of Organic Chemistry. (General reference for phenylethanolamine class synthesis).

Sources

Technical Support Center: Purification of 2-Amino-1-(3-chlorophenyl)ethanol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Amino-1-(3-chlorophenyl)ethanol HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of specific impurities from this compound. The following sections offer detailed protocols and explanations to ensure the integrity of your research and development efforts.

Understanding the Compound and Potential Impurities

2-Amino-1-(3-chlorophenyl)ethanol HCl is a crucial intermediate in the synthesis of various pharmaceutical agents.[1] Its purity is paramount to ensure the safety and efficacy of the final drug product. Impurities can arise from the synthetic route, degradation, or storage. Common impurities may include starting materials, by-products from side reactions, and residual solvents.[2][3]

Possible impurities include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Positional Isomers: Such as 1-amino-2-(3-chlorophenyl)ethanol, which can be difficult to separate by standard methods like distillation or extraction.[4]

  • Over-alkylation or -acylation products: Depending on the synthetic pathway.

  • Degradation Products: Resulting from exposure to heat, light, or incompatible substances.

  • Residual Solvents: Organic volatile chemicals used during synthesis or purification.[3][5]

This guide will focus on practical methods to remove these impurities, ensuring a high-purity final product.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My batch of 2-Amino-1-(3-chlorophenyl)ethanol HCl is discolored. What are the likely impurities and how can I remove them?

A1: Discoloration often indicates the presence of colored organic impurities or degradation products.

  • Causality: Colored impurities are typically non-polar compounds that co-crystallize with the desired product. Rapid crystallization can also trap these impurities within the crystal lattice.[6]

  • Troubleshooting Protocol: Activated Charcoal Treatment and Recrystallization

    • Dissolution: Dissolve the crude 2-Amino-1-(3-chlorophenyl)ethanol HCl in a minimal amount of a suitable hot solvent. A good starting point is a solvent in which the compound is highly soluble when hot but sparingly soluble at room temperature, such as ethanol or an ethanol-water mixture.[6]

    • Charcoal Treatment: Add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution to adsorb the colored impurities.[6][7]

    • Hot Filtration: Stir the mixture at an elevated temperature for a few minutes, then perform a hot filtration through a fluted filter paper to remove the charcoal.[6] This step should be done quickly to prevent premature crystallization.

    • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[6]

    • Isolation and Washing: Collect the purified crystals by vacuum filtration and wash them with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.[6]

    • Drying: Dry the crystals under vacuum.

    Workflow for Decolorization and Recrystallization

    G A Dissolve Crude Product in Hot Solvent B Add Activated Charcoal A->B Adsorb Impurities C Hot Filtration B->C Remove Charcoal D Slow Cooling and Crystallization C->D Induce Crystal Growth E Vacuum Filtration D->E Isolate Crystals F Wash with Cold Solvent E->F Remove Soluble Impurities G Dry Purified Crystals F->G Final Product

    Caption: Workflow for removing colored impurities.

Q2: HPLC analysis shows the presence of a closely related positional isomer. How can I achieve separation?

A2: Positional isomers can be challenging to separate due to similar physical properties. Chromatographic methods are often necessary.

  • Causality: Isomers like 1-amino-2-(3-chlorophenyl)ethanol can form during synthesis and are often difficult to remove by simple recrystallization.[4]

  • Troubleshooting Protocol: Column Chromatography

    • Stationary Phase Selection: Silica gel is a common choice for separating polar compounds like amino alcohols.

    • Mobile Phase Optimization: A gradient elution is typically required. Start with a non-polar solvent (e.g., hexanes or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or isopropanol). The addition of a small amount of a basic modifier like diethylamine or triethylamine to the mobile phase can improve peak shape and resolution for amines.[8]

    • Column Packing and Loading: Pack the column with a slurry of silica gel in the initial mobile phase. Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the column.

    • Elution and Fraction Collection: Run the gradient and collect fractions. Monitor the fractions by thin-layer chromatography (TLC) or a rapid analytical HPLC method to identify those containing the pure desired product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

    HPLC Separation of Ethanolamines Mixed-mode columns, such as Primesep 100, can also be effective for separating ethanolamines by a combination of cation-exchange, hydrophobic, and polar interactions.[9]

    Typical HPLC Method Parameters:

    Parameter Value
    Column Primesep 100 or similar mixed-mode column
    Mobile Phase Water, Acetonitrile, and Trifluoroacetic Acid (TFA)

    | Detection | Evaporative Light Scattering Detector (ELSD) or UV |

Q3: I suspect my product is contaminated with unreacted starting materials. What is the most efficient purification method?

A3: An acid-base extraction is often a highly effective method to separate the basic amine product from neutral or acidic starting materials.

  • Causality: The amino group in 2-Amino-1-(3-chlorophenyl)ethanol makes it basic. This property can be exploited to move it between aqueous and organic phases, leaving other impurities behind.

  • Troubleshooting Protocol: Acid-Base Extraction

    • Dissolution: Dissolve the crude product in an appropriate organic solvent like dichloromethane or ethyl acetate.

    • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, while neutral or acidic impurities will remain in the organic layer.

    • Separation: Separate the aqueous layer containing the protonated product.

    • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or a saturated solution of sodium bicarbonate) with stirring until the solution is basic (pH > 9). This will deprotonate the amine, causing it to precipitate or become soluble in an organic solvent.

    • Extraction: Extract the free amine back into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the purified free base.

    • Salt Formation: To obtain the HCl salt, dissolve the purified free base in a suitable solvent (e.g., isopropanol or diethyl ether) and add a solution of HCl in the same solvent until precipitation is complete. Filter and dry the resulting solid.

    Acid-Base Extraction Workflow

    G A Crude Product in Organic Solvent B Wash with Aqueous Acid A->B C Separate Aqueous Layer (Protonated Amine) B->C D Basify Aqueous Layer C->D E Extract with Organic Solvent D->E F Dry and Concentrate Organic Layer E->F G Purified Free Base F->G H Form HCl Salt G->H I Purified HCl Salt H->I

    Caption: Acid-base extraction for purification.

Q4: How can I remove residual solvents from my final product?

A4: Residual solvents should be minimized according to ICH guidelines. [5]

  • Causality: Solvents used in the final purification steps can become trapped in the crystal lattice.

  • Troubleshooting Protocol: Drying and Solvent Selection

    • Vacuum Drying: Drying the product under high vacuum at a slightly elevated temperature (ensure the temperature is well below the compound's melting or decomposition point) is the most common method.

    • Solvent Displacement: If a high-boiling point solvent is trapped, it can sometimes be removed by dissolving the product in a more volatile solvent in which it is sparingly soluble and then re-precipitating or concentrating to dryness. The more volatile solvent will help to azeotropically remove the less volatile one.

    • Solvent Selection: In the final crystallization step, use a solvent with a low boiling point that can be easily removed. According to ICH Q3C guidelines, less toxic (Class 3) solvents should be used whenever possible.[5]

    ICH Residual Solvent Classes:

    Class Description Examples
    Class 1 Solvents to be avoided (known carcinogens, environmental hazards) Benzene, Carbon tetrachloride
    Class 2 Solvents to be limited (nongenotoxic animal carcinogens or possible causative agents of other irreversible toxicity) Acetonitrile, Chloroform, Methanol

    | Class 3 | Solvents with low toxic potential | Acetone, Ethanol, Ethyl acetate, Heptane |

References
  • SIELC Technologies. HPLC Separation of Ethanolamines (Monoethanolamine, Diethanolamine, and Triethanolamine) Using a Primesep 100 Column.
  • Google Patents.
  • Google Patents.
  • Sigma-Aldrich. 2-Amino-2-(3-chlorophenyl)ethanol hydrochloride.
  • SciHorizon.
  • Chem-Impex. 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride.
  • Solid organic cpd.
  • Benchchem. Recrystallization and purification techniques for 2'-Aminoacetophenone.
  • European Patent Office.
  • International Conference on Harmonisation. ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Prepar
  • Organic vol

Sources

Technical Support Center: Moisture Control for 2-Amino-1-(3-chlorophenyl)ethanol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-Amino-1-(3-chlorophenyl)ethanol Hydrochloride is a critical chiral intermediate (often used in the synthesis of β3-adrenergic agonists like Mirabegron). As a secondary amine hydrochloride salt with a free hydroxyl group, it exhibits significant hygroscopicity .

Uncontrolled moisture ingress leads to three distinct failure modes:

  • Deliquescence: The salt dissolves in its own absorbed water, creating a sticky syrup that is impossible to weigh accurately.

  • Chemical Instability: Moisture acts as a plasticizer, increasing molecular mobility and facilitating oxidation of the benzylic alcohol or the amine.

  • Stoichiometric Drift: In synthesis, weighing "wet" salt introduces less active mass than calculated, leading to under-dosing in subsequent coupling reactions.

The Science of Hygroscopicity (The "Why")

To control moisture, you must understand the thermodynamics driving it. This HCl salt possesses high Crystal Lattice Energy , but the Hydration Energy of the chloride ion (


) and the ammonium cation (

) is even higher.

When the Relative Humidity (RH) of the storage environment exceeds the Critical Relative Humidity (CRH) of the salt (typically <40% for this class of molecule), the crystal lattice collapses. Water molecules insert themselves between the ions, breaking the ionic bonds that hold the solid form together.

Moisture Intrusion Pathway

The following diagram illustrates how a minor seal breach escalates to chemical degradation.

MoisturePathway Start Seal Breach / Permeable Container Adsorption Surface Adsorption (Monolayer formation) Start->Adsorption Absorption Bulk Absorption (Crystal Lattice Expansion) Adsorption->Absorption RH > CRH Deliquescence Deliquescence (Liquid Phase Formation) Absorption->Deliquescence Saturation Mobility Increased Molecular Mobility Deliquescence->Mobility Degradation Chemical Degradation (Oxidation/Dimerization) Mobility->Degradation Catalysis

Figure 1: The thermodynamic cascade from exposure to degradation.

Storage Protocols: The "Dry Chain"

Do not rely on standard refrigeration alone. Cold air usually has high relative humidity (condensing environment).

Protocol A: The Double-Barrier System (Recommended)
  • Primary Container: Amber glass vial with a Teflon-lined screw cap. Plastic (polyethylene) is permeable to water vapor over time.

  • Headspace Purge: Flush the vial with dry Argon (heavier than air) for 10 seconds before capping. Nitrogen is acceptable but Argon provides a better "blanket."

  • Secondary Containment: Place the sealed glass vial inside a heat-sealed aluminized Mylar bag containing a sachet of Molecular Sieves (3Å or 4Å) . Do not use Silica Gel (it releases moisture at high temps and is less aggressive at low RH).

  • Temperature: Store at -20°C .

Protocol B: Handling for Use
  • Warm-Up Rule: Never open a cold vial immediately. Allow the vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial condenses atmospheric moisture instantly onto the powder.

Analytical Verification: Karl Fischer (KF) Titration

WARNING: Standard KF reagents often fail with this compound.

The Problem: The "Amine Effect"

This molecule contains an amine group.[1][2] Basic amines can neutralize the acids in the KF reagent, shifting the pH.

  • Ideal KF pH: 5–7

  • Amine Shifted pH: >8

  • Result: At pH >8, the iodine in the KF reagent undergoes a side reaction (disproportionation), causing a vanishing endpoint and artificially high water readings.

The Solution: Buffered Coulometric Titration
ParameterRecommendationReason
Method CoulometricHigher accuracy for low water content (<1%).[1]
Anolyte Buffered MethanolUse reagents containing benzoic acid or salicylic acid to buffer the amine.[1]
Catholyte Diaphragm-less (if possible)Reduces clogging; otherwise standard.
Sample Intro Solid addition / SeptumMinimize atmospheric exposure.
Drift Stop Relative Drift < 5 µ g/min Ensure side reactions aren't mimicking water.

Troubleshooting Guide (FAQ)

Scenario 1: "The material has turned into a hard block (caking)."
  • Cause: Partial deliquescence followed by recrystallization (temperature cycling).

  • Fix: Do not chip it (creates static/scattering).

    • Place the open vial in a vacuum oven at 25°C.

    • Apply vacuum (<10 mbar) for 24 hours.

    • If still caked, gently break apart with a spatular under an inert gas flow.

Scenario 2: "My KF titration never reaches an endpoint."
  • Cause: Side reactions due to high pH (The "Amine Effect" described above).

  • Fix: Add 500 mg of Benzoic Acid to the titration vessel before starting. This neutralizes the amine and restores the correct pH for the iodine reaction.

Scenario 3: "The white powder has turned faint yellow."
  • Cause: Oxidation of the benzylic alcohol or amine, likely catalyzed by moisture and trace metals.

  • Assessment: Run an HPLC purity check. If purity is >98%, the color is likely a trace surface impurity (N-oxide). If <98%, recrystallization is required (Isopropanol/HCl).

Remediation Workflow

If you suspect moisture compromise, follow this decision tree to salvage the material.

Remediation Check Visual Inspection: Clumping/Color Change? KF_Test Run Buffered KF Titration Check->KF_Test Decision Water Content > 0.5%? KF_Test->Decision Dry Vacuum Dry (25°C, <10mbar, 24h) Decision->Dry Yes (>0.5%) Recryst Recrystallize (IPA/HCl) Decision->Recryst Yes (>2.0% or Colored) Use Release for Use Decision->Use No (<0.5%) Dry->KF_Test Retest

Figure 2: Decision tree for salvaging compromised material.

References & Standards

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (2003). Defines stress testing and humidity conditions. Link

  • Sigma-Aldrich Technical Bulletin. Determination of Water Content in 2-Aminoethanol, Ethanolamine Using Karl Fischer Titration. (2023).[3] Addresses the "Amine Effect" and buffering requirements. Link

  • Stahl, P. H., & Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (2002). Authoritative text on salt hygroscopicity and lattice energies. Link

  • PubChem. 2-amino-1-(3-chlorophenyl)ethanol Hydrochloride Compound Summary. National Library of Medicine. Link

Sources

Technical Support Center: Optimizing Chiral Resolution of Racemic 2-Amino-1-(3-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of racemic 2-Amino-1-(3-chlorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your resolution processes.

Introduction to Chiral Resolution by Diastereomeric Crystallization

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development of many pharmaceuticals.[][2][3] For 2-Amino-1-(3-chlorophenyl)ethanol, a key chiral intermediate, the most common and industrially scalable method is through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[2][3][4] This process leverages the different physical properties of diastereomers, such as solubility, to enable their separation.[5]

This guide will walk you through the critical parameters and potential pitfalls of this technique, providing you with the expertise to refine your experimental design and achieve high enantiomeric purity.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the chiral resolution of racemic 2-Amino-1-(3-chlorophenyl)ethanol.

Issue 1: No Crystal Formation After an Extended Period

Question: I've mixed my racemic 2-Amino-1-(3-chlorophenyl)ethanol with the chiral resolving agent in the chosen solvent, but no crystals have formed, even after significant time. What should I do?

Answer:

The lack of crystallization is a common issue that typically points to problems with supersaturation or nucleation. Here is a systematic approach to troubleshoot this problem:

Root Causes & Solutions:

  • Insufficient Supersaturation: The solution may not be concentrated enough for the diastereomeric salt to crystallize.

    • Solution A: Evaporation. Carefully evaporate a portion of the solvent under reduced pressure to increase the concentration of the diastereomeric salt.

    • Solution B: Anti-Solvent Addition. Gradually add an "anti-solvent" (a solvent in which the diastereomeric salt is poorly soluble) to the solution to induce precipitation.[6] This should be done dropwise with vigorous stirring.

  • Nucleation Inhibition: The formation of the initial crystal nuclei is a critical and sometimes slow step.

    • Solution A: Induce Nucleation. Try scratching the inside of the flask with a glass rod just below the surface of the solution.[6][7] The microscopic scratches on the glass can provide nucleation sites.

    • Solution B: Seeding. If you have a small amount of the desired pure diastereomeric salt from a previous successful experiment, add a tiny crystal ("seed") to the solution. This will provide a template for further crystal growth.

  • Inappropriate Solvent Choice: The chosen solvent may be too good a solvent for both diastereomeric salts, preventing either from crystallizing.

    • Solution: A systematic solvent screening is the most effective approach to identify a solvent that provides a significant difference in solubility between the two diastereomeric salts.[6][7]

Issue 2: "Oiling Out" Instead of Crystallization

Question: Instead of forming solid crystals, my diastereomeric salt is separating as a liquid phase or a sticky oil. How can I resolve this?

Answer:

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid rather than a solid.[6][7] This is often because the salt's melting point is lower than the crystallization temperature or the concentration is too high.

Root Causes & Solutions:

  • High Concentration: The concentration of the diastereomeric salt may be too high, leading to its separation as a liquid.

    • Solution: Add more of the primary solvent to dilute the solution and potentially bring the oil back into solution.[7] From there, you can attempt a slower cooling or anti-solvent addition.

  • Crystallization Temperature is Too High: The temperature of the solution may be above the melting point of the diastereomeric salt.

    • Solution: Lower the crystallization temperature.[6][7] If you are cooling the solution, ensure the cooling rate is slow and controlled.

  • Inappropriate Solvent System: The solvent may not be suitable for promoting a crystalline solid phase.

    • Solution: Experiment with a different solvent or a solvent mixture. A less polar solvent might be more favorable for crystallization over oiling out.[7]

Issue 3: Low Yield of the Desired Diastereomeric Salt

Question: I am getting crystals, but the yield of the desired diastereomeric salt is consistently low. How can I improve it?

Answer:

Low yield suggests that a significant portion of the desired diastereomeric salt remains dissolved in the mother liquor.[6]

Root Causes & Solutions:

  • High Solubility of the Desired Salt: The desired diastereomer may be too soluble in the chosen solvent system.

    • Solution A: Optimize Solvent and Temperature. A systematic solvent screening can identify a system where the desired salt has lower solubility.[6] Additionally, lowering the final crystallization temperature can increase the yield.

    • Solution B: Anti-Solvent Addition. The use of an anti-solvent can effectively reduce the solubility of the target salt and promote its precipitation, thus increasing the yield.[6]

  • Co-precipitation of the Undesired Diastereomer: If the solubilities of the two diastereomers are too similar, the undesired diastereomer may co-precipitate, which not only lowers the yield of the pure desired salt but also reduces its diastereomeric excess.

    • Solution: A different solvent system is necessary to enhance the selectivity of the crystallization.[7]

  • Sub-optimal Stoichiometry: An incorrect ratio of the racemic amine to the resolving agent can lead to incomplete formation of the desired diastereomeric salt.

    • Solution: Ensure an accurate equimolar ratio of the resolving agent to the target enantiomer (i.e., 0.5 equivalents of resolving agent for a racemic mixture).

Issue 4: Low Diastereomeric Excess (d.e.) of the Crystallized Salt

Question: The diastereomeric excess (d.e.) of my crystallized product is low. How can I improve the purity?

Answer:

Low diastereomeric excess indicates poor separation of the two diastereomers, often due to similar solubilities leading to co-precipitation.[6]

Root Causes & Solutions:

  • Similar Solubilities of Diastereomers: The primary reason for low d.e. is that the solubilities of the two diastereomeric salts are too close in the chosen solvent.

    • Solution: Optimize the Solvent System. This is the most critical factor. A thorough screening of different solvents and solvent mixtures is essential to find a system that maximizes the solubility difference between the two diastereomers.[7]

  • Rapid Crystallization: Fast cooling or rapid addition of an anti-solvent can trap impurities and lead to the co-precipitation of the undesired diastereomer.

    • Solution: Controlled Cooling. Employ a slower, more controlled cooling rate to allow for more selective crystallization of the less soluble diastereomer.[6]

  • Insufficient Purification: A single crystallization step may not be enough to achieve high purity.

    • Solution: Recrystallization. Purify the obtained salt by recrystallizing it one or more times.[6] It is often beneficial to use a different solvent system for recrystallization to further enhance purity.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate chiral resolving agent for 2-Amino-1-(3-chlorophenyl)ethanol?

A1: The selection of a resolving agent is often empirical. For a basic compound like 2-Amino-1-(3-chlorophenyl)ethanol, chiral acids are used. Common choices include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid.[2][3] The ideal resolving agent should form a stable, crystalline salt with one enantiomer that has significantly lower solubility than the salt formed with the other enantiomer in a given solvent. It is advisable to screen several resolving agents in parallel.

Q2: How does temperature affect the chiral resolution process?

A2: Temperature has a significant impact on the solubility of the diastereomeric salts.[7] Higher temperatures increase solubility, which is useful for dissolving the salts initially. A controlled cooling process is then used to induce crystallization. The final temperature of the crystallization will affect the yield; lower temperatures generally lead to higher yields but may also decrease selectivity if cooling is too rapid.

Q3: Can the choice of solvent affect which enantiomer crystallizes?

A3: Yes, this phenomenon is known as "chirality switching".[6] In some cases, changing the solvent can invert the relative solubilities of the diastereomeric salts, causing the opposite enantiomer's salt to be the less soluble one and crystallize out.[8][9] This highlights the critical role of solvent-solute interactions in the resolution process.

Q4: What is the purpose of a "racemization and recycle" step?

A4: A major drawback of classical resolution is that the maximum theoretical yield for the desired enantiomer is 50%.[2] The unwanted enantiomer from the mother liquor is often discarded. A "racemization and recycle" process involves converting the unwanted enantiomer back into the racemic mixture.[10] This newly formed racemate can then be reintroduced into the resolution process, theoretically allowing for a 100% yield of the desired enantiomer over multiple cycles and making the process more economical and sustainable.[10][11]

Part 3: Experimental Protocols & Data Presentation

Protocol: General Procedure for Diastereomeric Salt Crystallization
  • Dissolution: Dissolve the racemic 2-Amino-1-(3-chlorophenyl)ethanol and 0.5 molar equivalents of the chosen chiral resolving agent in a minimal amount of a suitable solvent at an elevated temperature to ensure complete dissolution.

  • Cooling & Crystallization: Slowly cool the solution to allow for the selective crystallization of the less soluble diastereomeric salt. A controlled cooling rate is crucial for achieving high diastereomeric excess.

  • Isolation: Isolate the crystallized salt by filtration and wash with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum.

  • Analysis: Determine the yield and diastereomeric excess of the obtained salt using techniques such as HPLC with a chiral stationary phase.

  • Liberation of the Enantiomer: Treat the purified diastereomeric salt with a base (e.g., NaOH) to deprotonate the amine and liberate the free enantiomerically enriched 2-Amino-1-(3-chlorophenyl)ethanol.

  • Extraction: Extract the free amine into an organic solvent, wash, dry, and concentrate to obtain the final product.

Data Presentation: Example of a Solvent Screening Experiment

The following table illustrates how to present quantitative data from a solvent screening experiment for the resolution of a racemic amine.

Solvent SystemYield of Diastereomeric Salt (%)Diastereomeric Excess (d.e.) (%)
Methanol4575
Ethanol5288
Isopropanol6592
Acetone3060
Ethyl Acetate7180
Acetonitrile4885

This is example data and will vary based on the specific amine and resolving agent.

Part 4: Visualizations

Workflow for Chiral Resolution and Optimization

G cluster_0 Initial Resolution cluster_1 Analysis & Troubleshooting cluster_2 Optimization Loop cluster_3 Final Product racemate Racemic Amine + Resolving Agent dissolution Dissolution in Solvent racemate->dissolution crystallization Cooling & Crystallization dissolution->crystallization filtration Filtration crystallization->filtration crystals Crystals Obtained filtration->crystals mother_liquor Mother Liquor filtration->mother_liquor analysis Yield & d.e. Analysis crystals->analysis racemize Racemize & Recycle mother_liquor->racemize troubleshoot Troubleshooting analysis->troubleshoot recrystallize Recrystallization troubleshoot->recrystallize Low d.e. optimize Optimize Solvent/Temp troubleshoot->optimize Low Yield/d.e. liberation Liberate Free Amine troubleshoot->liberation High d.e. recrystallize->liberation racemize->racemate optimize->dissolution pure_enantiomer Pure Enantiomer liberation->pure_enantiomer

Caption: Workflow for chiral resolution optimization.

Decision Tree for Troubleshooting Crystallization Issues

G start Start: Mix Amine, Agent, Solvent q1 Crystals Formed? start->q1 q2 Oiling Out? q1->q2 No q3 Acceptable Yield & d.e.? q1->q3 Yes a1 Induce Nucleation (Scratch/Seed) Increase Concentration q2->a1 No a2 Add More Solvent Lower Temperature Change Solvent q2->a2 Yes a3 Recrystallize Optimize Solvent/Cooling q3->a3 No success Proceed to Liberation q3->success Yes a1->q1 a2->q1 a3->q3 fail Re-screen Solvents/ Resolving Agents a3->fail

Caption: Troubleshooting crystallization problems.

References

  • Benchchem.
  • Advances in Engineering.
  • Organic & Biomolecular Chemistry. Solvent control of optical resolution of 2-amino-1-phenylethanol using dehydroabietic acid.
  • PMC.
  • BOC Sciences.
  • Benchchem.
  • Wikipedia. Chiral resolution.
  • MPG.PuRe.
  • chemeurope.com. Chiral resolution.
  • Wikipedia.
  • The Royal Society of Chemistry.
  • ResearchGate.

Sources

Technical Support Center: Thermal Stability & Degradation of 2-Amino-1-(3-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for process chemists and analytical scientists working with 2-Amino-1-(3-chlorophenyl)ethanol , a critical chiral intermediate (often associated with the synthesis of


-adrenergic agonists like Mirabegron).

Diagnostic Center: Troubleshooting Guide

Identify your issue based on physical observation or analytical data.

Symptom A: "My white solid has turned yellow/brown during storage."
  • Probable Cause: Oxidative Dimerization (Pyrazine formation).

  • The Mechanism: Even mild heating or storage in air can cause the benzylic alcohol to oxidize to the corresponding

    
    -aminoketone. These aminoketones are highly reactive and self-condense to form dihydropyrazines, which oxidize further to pyrazines. Pyrazines are highly chromophoric (yellow/orange) even at ppm levels.
    
  • Immediate Action: Check headspace oxygen levels. Recrystallize using an anti-solvent (e.g., IPA/Heptane) to remove the non-polar dimer.

Symptom B: "I see a new peak at RRT ~1.2 with [M-2] mass shift."
  • Probable Cause: Oxidation to 2-Amino-1-(3-chlorophenyl)ethanone .

  • The Mechanism: Thermal stress facilitates the dehydrogenation of the benzylic alcohol (-2H).

  • Confirmation: Run LC-MS. A mass of ~169.0 (parent is ~171.0) confirms the ketone.

  • Critical Note: This ketone is the "gateway" impurity that leads to the colored dimers mentioned in Symptom A.

Symptom C: "My purity is dropping, and I see a peak at [M+44] or [M+12]."
  • Probable Cause: Carbamate Formation (CO₂ Adsorption).

  • The Mechanism:

    
    -amino alcohols are effective CO₂ scrubbers. The amine reacts with atmospheric CO₂ to form a carbamate salt or zwitterion.
    
  • Immediate Action: This is often reversible. Heating the sample under vacuum or acidic workup can decarboxylate the impurity back to the parent amine.

Mechanistic Deep Dive: Degradation Pathways

Understanding the causality of degradation to implement self-validating controls.

The thermal degradation of 2-Amino-1-(3-chlorophenyl)ethanol is driven by the lability of the benzylic proton and the nucleophilicity of the primary amine. The 3-chloro substituent (electron-withdrawing) increases the acidity of the benzylic proton, making the molecule slightly more susceptible to oxidation and elimination than unsubstituted phenylethanolamines.

Pathway Visualization

The following diagram maps the degradation logic. Use this to trace impurities back to process parameters (e.g., High Temp + O₂ = Pathway B).

DegradationPathways Parent Parent Molecule 2-Amino-1-(3-chlorophenyl)ethanol (MW: 171.6) Ketone Degradant A (Primary) Aminoketone (Oxidation: -2H) Parent->Ketone Heat / O2 (Oxidation) Styrene Degradant C 3-Chlorostyrene derivative (Dehydration: -H2O) Parent->Styrene High Heat (>100°C) Acid Catalysis Carbamate Degradant D Carbamate Species (+CO2 from Air) Parent->Carbamate Atmospheric CO2 Storage Dimer Degradant B (Secondary) Pyrazine Derivative (Condensation + Oxidation) Ketone->Dimer Self-Condensation (-2 H2O)

Caption: Primary thermal degradation pathways. The red path (Oxidation) is the most critical for stability management.

Quantitative Data & Specifications

Baseline data for quality control.

ParameterSpecification / BehaviorTechnical Note
Appearance White to Off-white crystalline solidYellowing indicates >0.1% Pyrazine impurity.
Melting Point 90°C – 94°CDepression of MP is a sensitive indicator of carbamate formation.
Major Degradant 2-Amino-1-(3-chlorophenyl)ethanoneLimit: NMT 0.15%. This is a reactive electrophile (genotoxic potential).
Storage Condition 2-8°C, Inert Atmosphere (Argon/N2)Critical: CO₂ exclusion is as important as temperature control.
Solubility Soluble in MeOH, DMSO, Dilute AcidInsoluble dimers will precipitate from water/acid mixtures.

Validated Analytical Protocols

Standardized methods to detect these specific degradants.[1][2][3]

Protocol A: HPLC Method for Impurity Profiling

Designed to separate the polar amine from the non-polar dimer and ketone.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 9.0) or 0.1% H3PO4 + Octanesulfonic acid (Ion Pair) for acidic method.

    • Note: Basic pH (9.0) is preferred for better peak shape of the free amine.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic)

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60%

      
       90% B
      
  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV @ 220 nm (Amine/Ketone) and 254 nm (Pyrazine/Dimer).

  • Temperature: 30°C.

Protocol B: Rapid "Yellowing" Check (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: DCM : MeOH : NH₄OH (90 : 10 : 1).

  • Visualization:

    • Parent Amine:

      
       (Stains with Ninhydrin).
      
    • Pyrazine Dimer:

      
       (Visible as yellow spot, UV active).
      

Frequently Asked Questions (FAQ)

Q1: Can I reprocess the material if it has turned yellow? A: Yes, but simple recrystallization may not suffice if the impurity level is high.

  • Protocol: Dissolve the crude material in dilute HCl (1M). The amino alcohol and any aminoketone will protonate and dissolve. The pyrazine dimer is much less basic and often less soluble in aqueous acid; it can be extracted with Ethyl Acetate. Basify the aqueous layer to recover the parent amine.

Q2: Is the degradation autocatalytic? A: Yes. The formation of the aminoketone (Degradant A) generates water (if condensation occurs) and reactive radical species that can accelerate further oxidation. Storing the material in a "dry" state is insufficient; it must be "anoxic" (oxygen-free).

Q3: How does the 3-Chloro substituent affect stability compared to standard phenylethanolamine? A: The 3-Cl group is electron-withdrawing. This makes the benzylic C-H bond slightly more acidic, potentially lowering the activation energy for oxidation compared to the unsubstituted parent. It also deactivates the ring towards electrophilic aromatic substitution, making ring-based degradation less likely than side-chain degradation.

References

  • Impurity Profiling of Mirabegron: SynThink Chemicals. (n.d.). Mirabegron EP Impurities & USP Related Compounds. Retrieved from

    • Relevance: Identifies key oxidative and dimeric impurities relevant to the structural class.
  • Thermal Degradation of Amino Alcohols: Saeed, A., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. Chemistry Central Journal. Retrieved from

    • Relevance: Establishes the mechanism of oxidative degradation and cyclic urea/dimer form
  • Oxidation Mechanisms: Kawabata, T., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature Communications. Retrieved from

    • Relevance: Discusses the radical susceptibility of the benzylic position in beta-amino alcohol deriv
  • HPLC Methodologies: Daicel Pharma Standards. (n.d.). Mirabegron Impurities Manufacturers & Suppliers. Retrieved from

    • Relevance: Provides list of known degradants including dimers and nitro-derivatives for valid

Sources

Minimizing dimer formation in Mirabegron intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #MB-SYN-042: Minimizing Dimer (Bis-Alkylation) Formation

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division Topic: Control of Bis-alkylation Impurities during the Epoxide Ring-Opening of (R)-Styrene Oxide.

Executive Summary & Root Cause Analysis

The Issue: In the synthesis of the key Mirabegron intermediate—typically (R)-2-((4-nitrophenethyl)amino)-1-phenylethanol —users frequently encounter a "dimer" impurity ranging from 5% to 15%.

The Diagnosis: This is a classic Competitive Bis-Alkylation issue. The reaction involves the nucleophilic attack of a primary amine (4-nitrophenethylamine) on an epoxide ((R)-styrene oxide).

  • Step 1 (Desired): Primary Amine + Epoxide

    
     Secondary Amine (Product).
    
  • Step 2 (Undesired): Secondary Amine (Product) + Epoxide

    
     Tertiary Amine (Bis-Impurity/Dimer).
    

Why it happens: The secondary amine product is often more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the newly formed alkyl group. As the concentration of the product rises, it begins to outcompete the starting material for the remaining epoxide.

Visualizing the Failure Mode (Pathway Diagram)

ReactionPathway cluster_0 Kinetic Competition Amine 4-Nitrophenethylamine (Primary Amine) Intermediate Mono-Alkylated Product (Secondary Amine) [DESIRED] Amine->Intermediate + Epoxide (k1) Epoxide (R)-Styrene Oxide (Electrophile) Dimer Bis-Alkylated Impurity (Tertiary Amine) [AVOID] Intermediate->Dimer + Epoxide (k2)

Figure 1: Kinetic competition pathway. The secondary amine (Intermediate) competes with the Primary Amine for the Epoxide. If k2 ≥ k1, dimerization is favored.

Troubleshooting Guide (Q&A)

Q1: I am using a 1:1 molar ratio of amine to epoxide to save costs, but my impurity profile is poor. Why? A: A 1:1 ratio is statistically guaranteed to produce significant bis-impurity (often 15-20%).

  • Explanation: As the reaction proceeds, the concentration of starting amine drops while the product concentration rises. Near 50% conversion, the probability of the epoxide colliding with the product becomes significant.

  • Resolution: You must operate with Excess Amine . A molar ratio of 3:1 to 5:1 (Amine:Epoxide) is standard. This ensures the epoxide always "sees" a high concentration of primary amine, statistically suppressing the second alkylation.

Q2: Using 5 equivalents of amine is expensive. How do I make this economically viable? A: You must implement a Recovery Loop .

  • Protocol:

    • Perform the reaction with 5 eq. amine.

    • Post-reaction, acidify the mixture (pH ~2-3) to protonate all amines.

    • Wash with non-polar solvent (removes non-basic impurities).

    • Basify to pH >10.

    • The product (secondary amine) and excess starting material (primary amine) are now free bases.

    • Separation: Exploiting the solubility difference or boiling point difference (if distilling) is difficult.

    • Better Approach: Use Selective Precipitation . The Mirabegron intermediate often crystallizes as a hydrochloride salt, while the starting phenethylamine remains in the mother liquor. The mother liquor can be concentrated and recycled for the next batch.

Q3: Can I control this by changing the temperature? A: Yes, but it is a trade-off.

  • Lower Temperatures (0°C - 20°C): Generally favor Selectivity (k1/k2 increases) but reaction times become prohibitive.

  • Higher Temperatures (Reflux in IPA): Increase rate but often lower selectivity (k2 catches up to k1).

  • Recommendation: Run the reaction at moderate temperatures (40-50°C) in a polar protic solvent (like Isopropanol or Ethanol). The solvent shell stabilizes the transition state, and moderate heat ensures conversion without aggressive thermal dimerization.

Q4: I see a "Dimer" even after the final coupling step. Is this the same impurity? A: Likely not.

  • Process Dimer: The bis-alkylated tertiary amine described above.

  • Degradation Dimer: A methylene-bridged dimer formed by reaction with Formaldehyde (a common impurity in PEG/excipients or solvents like Methanol) via a Mannich-type reaction [1].[1][2]

  • Check: If your mass spec shows a mass of

    
     (oxidative coupling) or 
    
    
    
    (methylene bridge), it is not the epoxide bis-impurity.
Advanced Experimental Protocol: High-Fidelity Synthesis

Objective: Synthesis of (R)-2-((4-nitrophenethyl)amino)-1-phenylethanol with <0.5% Bis-Impurity.

Reagents:

  • 4-Nitrophenethylamine (Amine): 3.0 - 5.0 equivalents.

  • (R)-Styrene Oxide (Epoxide): 1.0 equivalent.

  • Solvent: Isopropyl Alcohol (IPA) or Ethanol (EtOH).

Step-by-Step Workflow:

  • Charge Amine: Dissolve 4-Nitrophenethylamine (3.0 eq) in IPA (10 volumes relative to epoxide).

  • Thermal Equilibration: Heat the amine solution to 50°C .

  • Controlled Addition (Critical): Dissolve (R)-Styrene Oxide (1.0 eq) in IPA (2 volumes). Add this solution dropwise to the amine solution over 2 to 4 hours .

    • Why? This "Inverse Addition" keeps the instantaneous concentration of epoxide extremely low relative to the amine, statistically favoring the mono-alkylation.

  • Reaction Monitoring: Stir at 50°C for 4-6 hours. Monitor by HPLC.

    • Target: Epoxide < 1.0%.[3]

  • Work-up (Purification):

    • Cool to Room Temperature.[3]

    • Concentrate solvent to ~3 volumes.

    • Add HCl in IPA/Ether to precipitate the product as the Hydrochloride salt.

    • Filtration: The bis-impurity (tertiary amine) is often more soluble in organic solvents than the secondary amine salt. Filtration acts as a "purification gate."

  • Recycling: The filtrate contains the excess 2 equivalents of starting amine. Basify and extract to recover for the next batch.

Data: Impact of Stoichiometry on Impurity Profile
Molar Ratio (Amine : Epoxide)Addition ModeTypical Yield (Mono)Bis-Impurity (Dimer)
1 : 1 One-pot55 - 65%15 - 20%
2 : 1 One-pot75 - 80%5 - 8%
3 : 1 Slow Addition85 - 90%< 2%
5 : 1 Slow Addition92 - 95%< 0.5%
Decision Logic for Process Optimization

Use this flowchart to determine the best corrective action for your specific impurity profile.

TroubleshootingTree Start Analyze Crude Reaction Mixture (HPLC) CheckDimer Is Bis-Impurity > 2%? Start->CheckDimer CheckYield Is Yield < 80%? CheckDimer->CheckYield No (Low Dimer) ActionStoich Increase Amine Equivalents (Target 3:1) CheckDimer->ActionStoich Yes (High Dimer) ActionRecycle Optimize Amine Recovery (Acid/Base Extraction) CheckYield->ActionRecycle Yes (Low Yield) ActionAdd Implement Slow Addition of Epoxide ActionStoich->ActionAdd Still High? ActionTemp Lower Reaction Temp (Increase Selectivity) ActionAdd->ActionTemp Still High?

Figure 2: Decision tree for optimizing reaction conditions based on HPLC feedback.

Frequently Asked Questions (FAQ)

Q: Can I use a catalyst to improve selectivity? A: Lewis acids (like Calcium Triflate or Lithium Perchlorate) are sometimes used to activate the epoxide, but they often accelerate both alkylation steps. In industrial settings, stoichiometry (excess amine) is preferred over catalytic additives due to purification ease.

Q: What is the "Mixed Anhydride" method mentioned in literature? A: This is an alternative route where the amide is formed first (using Mandelic acid and the amine), followed by reduction. This route completely avoids the bis-alkylation dimer because no epoxide is used. However, it requires expensive reducing agents (Borane or LiAlH4) which introduce safety risks and different impurity profiles [2].

Q: Does the "Dimer" affect the enantiomeric purity? A: The bis-alkylation itself does not typically racemize the chiral center of the epoxide if the mechanism remains


. However, if you use high heat or strong Lewis acids, you risk 

character, which leads to racemization. Always check Chiral HPLC.
References
  • Structure Elucidation and Mechanistic Study of a New Dimer Impurity in Mirabegron Extended-Release Tablets. Source: ResearchGate / Asian Journal of Pharmaceutical Sciences. Context: Identifies methylene-bridged dimers from formaldehyde interaction (Degradation vs Synthesis). URL:

  • Concise Synthesis of Key Intermediate of Mirabegron via a Mixed Anhydride Method. Source: Organic Process Research & Development (ACS Publications). Context: Discusses alternative routes to avoid impurities and compares yields. URL:

  • Synthesis method of mirabegron (Patent CN103193730A). Source: Google Patents / PubChem. Context: Details the specific reductive amination and epoxide opening steps for industrial scale. URL:

Sources

Validation & Comparative

Technical Comparison Guide: HPLC Purity Analysis of 2-Amino-1-(3-chlorophenyl)ethanol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-1-(3-chlorophenyl)ethanol HCl is a critical chiral intermediate, most notably utilized in the synthesis of


-adrenergic agonists such as Mirabegron . Its analysis presents a classic chromatographic challenge: the molecule contains a basic primary amine and a polar hydroxyl group, leading to severe peak tailing and retention variability on traditional silica-based columns.

This guide objectively compares two distinct HPLC methodologies:

  • The Legacy Standard: Acidic Reversed-Phase (C18) with Phosphate Buffer.

  • The Modern Alternative: High-pH Reversed-Phase (Hybrid C18) with Ammonium Bicarbonate.

Our Verdict: While the Legacy Standard is common in older pharmacopeial monographs, the Modern High-pH Method is superior for purity profiling. It eliminates silanol interactions, drastically improves peak symmetry (tailing factor


 1.1 vs. 1.8), and offers orthogonal selectivity for polar impurities.

Part 1: The Analytical Challenge

The analyte, 2-Amino-1-(3-chlorophenyl)ethanol (hereafter 2-ACPE ), possesses a


 of approximately 9.5 (amine). At the standard HPLC pH of 3.0, the amine is fully protonated (

).
The "Silanol Trap"

On standard silica columns, residual silanols (


) act as cation exchangers. The protonated 2-ACPE interacts ionically with these sites, causing:
  • Peak Tailing: Asymmetrical peaks that mask closely eluting impurities.

  • Retention Drift: Variable silanol activity between column batches alters retention times.

  • Load Sensitivity: Columns overload quickly, reducing sensitivity for low-level impurities.

Part 2: Method Comparison

Method A: The Legacy Standard (Acidic C18)

Based on traditional Mirabegron intermediate protocols.

  • Column: C18 (L1),

    
    , 
    
    
    
    (e.g., Waters Symmetry or Agilent Zorbax SB-C18).
  • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile.[1]

  • Mechanism: Ion-suppression of acidic impurities; protonation of the amine.

Method B: The Modern Alternative (High-pH Hybrid)

Recommended for R&D and high-throughput environments.

  • Column: Ethylene-Bridged Hybrid (BEH) C18,

    
     or 
    
    
    
    (e.g., Waters XBridge or Phenomenex Kinetex EVO).
  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1]

  • Mechanism: The high pH suppresses the protonation of the amine (

    
    ), making the molecule neutral and more hydrophobic. This eliminates silanol interactions and increases retention on the C18 ligand purely via hydrophobic partitioning.
    
Comparative Data Matrix
Performance MetricMethod A (Acidic C18)Method B (High-pH Hybrid)Scientific Rationale
Peak Tailing (

)
1.5 – 2.2 (Poor)1.0 – 1.2 (Excellent)High pH neutralizes the amine, preventing ionic drag on silica.
Retention (

)
Low to ModerateHighNeutral amines partition more strongly into the C18 phase than charged species.
Resolution (

)
< 2.0 for polar impurities> 3.5Sharper peaks directly increase resolution.
Column Life Moderate (Acid hydrolysis)High (Hybrid silica resists base)Hybrid particles are chemically resistant to high pH dissolution.
MS Compatibility No (Non-volatile phosphate)Yes (Volatile bicarbonate)Essential for identifying unknown impurity masses.

Part 3: Recommended Protocol (Method B)

This protocol is designed to be self-validating . It includes a System Suitability Test (SST) that flags column degradation or mobile phase errors before valuable samples are wasted.

Reagents & Preparation
  • Diluent: 50:50 Water:Acetonitrile (v/v).

  • Buffer (Mobile Phase A): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC-grade water. Add 2 mL Ammonium Hydroxide (25%) to adjust pH to

    
    . Filter through 0.22 
    
    
    
    nylon filter.
  • Organic (Mobile Phase B): 100% Acetonitrile (HPLC Grade).

Chromatographic Conditions
  • Column: Waters XBridge BEH C18 XP,

    
     (or equivalent Hybrid C18).
    
  • Flow Rate: 0.6 mL/min.

  • Temperature:

    
     (Improves mass transfer for basic compounds).
    
  • Detection: UV @ 220 nm (Chlorophenyl absorption) and 254 nm.

  • Injection Volume: 2.0

    
    .
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate
1.0955Isocratic Hold (Polar impurities)
10.01090Linear Gradient
12.01090Wash
12.1955Re-equilibrate
15.0955End
System Suitability Criteria (Pass/Fail)

Before running samples, inject the Standard Solution (0.5 mg/mL) 5 times.

  • RSD of Area:

    
     (Validates injector precision).
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Validates pH correctness; if
    
    
    , pH is likely too low).
  • Theoretical Plates (

    
    ): 
    
    
    
    (Validates column efficiency).

Part 4: Impurity Fate & Logic Map

The following diagram illustrates the origin of common impurities and how the recommended method separates them based on polarity and ionization state.

ImpurityLogic Start Starting Material (3-Chloroacetophenone) Inter Intermediate (2-Chloro-1-(3-chlorophenyl)ethanol) Start->Inter Chlorination Elutes Late\n(Hydrophobic) Elutes Late (Hydrophobic) Start->Elutes Late\n(Hydrophobic) Product Target Analyte 2-ACPE HCl Inter->Product Amination (NH3) Elutes Mid-Gradient\n(Neutral Amine) Elutes Mid-Gradient (Neutral Amine) Product->Elutes Mid-Gradient\n(Neutral Amine) Imp1 Impurity A (Over-reduction/Dechlorinated) Elutes Early\n(More Polar) Elutes Early (More Polar) Imp1->Elutes Early\n(More Polar) Imp2 Impurity B (Oxidized Ketone) Elutes Late\n(Non-polar) Elutes Late (Non-polar) Imp2->Elutes Late\n(Non-polar)

Figure 1: Impurity genealogy and predicted elution order under High-pH Reversed-Phase conditions. The target analyte (2-ACPE) elutes distinct from hydrophobic starting materials due to the gradient profile.

Part 5: Special Note on Chiral Purity

Critical Warning: The method described above determines Chemical Purity only. 2-ACPE is a chiral molecule (one stereocenter). The (S)-enantiomer is typically required for Mirabegron synthesis.

To determine Enantiomeric Excess (ee) , you cannot use C18. You must use a Polysaccharide-based Chiral Column in Normal Phase or Polar Organic Mode.

Recommended Chiral Conditions:

  • Column: Chiralpak AD-H or Chiralcel OD-H (

    
    ).
    
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Rationale: Diethylamine is mandatory to mask silanols and ensure sharp peaks for the amine.

References

  • Vertex AI Search. (2023). HPLC separation of Mirabegron intermediates and impurities. Retrieved from 2

  • Sigma-Aldrich. (n.d.).[1] 2-Amino-1-(3-chlorophenyl)ethanol HCl Product Information. Retrieved from 3[1]

  • American Journal of Pharmacy & Health Research. (2021). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Mirabegron. Retrieved from 4

  • Google Patents. (2020). CN110824056B - HPLC analysis method of mirabegron related substances. Retrieved from 5[6]

Sources

Guide: 1H NMR Spectrum Interpretation of 2-Amino-1-(3-chlorophenyl)ethanol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

2-Amino-1-(3-chlorophenyl)ethanol HCl is a critical chiral amino-alcohol intermediate, often functioning as a pharmacophore in adrenergic agonists or as a building block for chiral auxiliaries.[1] In drug development, verifying the structural integrity of this compound requires more than just confirming the presence of functional groups; it demands the rigorous differentiation of regioisomers (3-chloro vs. 2- or 4-chloro) and the salt form (HCl vs. Free Base).[1]

This guide provides a comparative technical analysis of the 1H NMR spectrum, focusing on spectral differentiation from common alternatives and impurities.

Core Structural Features
  • Chiral Center: The benzylic carbon (C1) creates a chiral environment, potentially making the adjacent methylene protons (C2) diastereotopic.[1]

  • Salt Formation: The hydrochloride salt protonates the amine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ), significantly altering chemical shifts and coupling behavior compared to the free base.
    
  • Substitution Pattern: The meta-chloro (3-Cl) substitution breaks the symmetry of the aromatic ring, creating a distinct splitting pattern compared to the para (4-Cl) isomer.[1]

Experimental Protocol & Sample Preparation

To ensure reproducibility and observation of exchangeable protons (OH, NH3+), the choice of solvent is critical.[1]

Recommended Protocol
  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.[1]

    • Reasoning: The HCl salt is often insoluble in ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      . ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
      
      
      
      will cause deuterium exchange, erasing the critical
      
      
      and
      
      
      signals necessary for salt confirmation.
  • Concentration: Prepare a solution of 10-15 mg of sample in 0.6 mL of DMSO-d6.

  • Acquisition:

    • Scans: 16-32 (sufficient for 1H).

    • Temperature: 298 K (25°C).[1]

    • Reference: Residual DMSO quintet at 2.50 ppm .

Comparative Analysis: Target vs. Alternatives

This section objectively compares the spectral performance of the target compound against its two most common analytical "competitors": the Free Base form and the 4-Chlorophenyl regioisomer.[1]

Comparison 1: HCl Salt vs. Free Base

The protonation state of the primary amine is the most significant variable.[1]

FeatureTarget: HCl Salt (in DMSO-d6)Alternative: Free Base (in DMSO-d6)Mechanistic Cause
Amine Signal Broad singlet, ~8.0 - 8.2 ppm (3H)Broad singlet, ~1.5 - 2.0 ppm (2H)Protonation deshields the nitrogen protons significantly (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

).
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-Methylene (

-N)
Downfield shift ~2.9 - 3.1 ppm Upfield ~2.6 - 2.8 ppm Inductive effect of the cationic nitrogen pulls electron density.
Hydroxyl (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Sharp doublet ~6.0 - 6.2 ppm Broad singlet or doubletSalt formation often stabilizes H-bonding networks, sharpening the signal.
Comparison 2: Regioisomer Differentiation (3-Cl vs. 4-Cl)

Distinguishing the meta-isomer from the para-isomer is a common quality control requirement.[1]

FeatureTarget: 3-Chlorophenyl (Meta) Alternative: 4-Chlorophenyl (Para) Diagnostic Value
Symmetry Asymmetric (ABCD System)Symmetric (AA'BB' System)High
Signal Count 4 distinct aromatic signals2 distinct aromatic signals (2 doublets)Critical
Key Shift Isolated singlet-like (t) at ~7.4-7.5 ppm (H2)No isolated singlet; two doublets integrating to 2H each.Definitive

Detailed Spectral Assignment (DMSO-d6)

Note: Chemical shifts (


) are estimates based on fragment analysis of analogous phenylethanolamines.
A. Aliphatic Region (Side Chain)[1]
  • Methylene (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    2.90 – 3.10 ppm
    • Multiplicity: Multiplet or broad doublet.

    • Interpretation: These protons are on the carbon adjacent to the ammonium group.[1] Due to the adjacent chiral center, they are diastereotopic and may appear as complex multiplets (ABX system) rather than a simple doublet.[1]

  • Methine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    4.80 – 5.00 ppm
    • Multiplicity: Broad doublet or multiplet.

    • Interpretation: The benzylic proton.[1] It couples to both the methylene protons and the hydroxyl proton.[1]

  • Hydroxyl (

    
    ): 
    
    
    
    6.00 – 6.20 ppm
    • Multiplicity: Doublet (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       Hz).
      
    • Validation: Disappears upon addition of

      
       (shake test).
      
B. Aromatic Region (3-Chloro Pattern)

The 3-chloro substitution creates a distinct 4-proton pattern:

  • H-2 (Between Cl and alkyl): ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     ~7.50 ppm 
    
    • Multiplicity: Narrow triplet or singlet (

      
       Hz).
      
    • Key Feature: Most deshielded due to inductive effects and lack of ortho-coupling partners.[1]

  • H-4 / H-6:

    
     ~7.30 – 7.45 ppm 
    
    • Multiplicity: Multiplets/Doublets.

    • Interpretation: These protons are ortho/para to the chlorine and alkyl group.[1]

  • H-5:

    
     ~7.35 ppm 
    
    • Multiplicity: Triplet (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       Hz).[2]
      
    • Interpretation: The proton meta to the chlorine, often overlapping with H-4/H-6.

C. Exchangeable Protons
  • Ammonium (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    8.00 – 8.30 ppm
    • Multiplicity: Broad singlet (integrates to 3H).

    • Note: Only visible in dry DMSO-d6 or similar aprotic polar solvents.[1]

Visualization of Analytical Logic

Diagram 1: Regioisomer Decision Tree

This logic flow guides the analyst in distinguishing the 3-Cl target from the 4-Cl impurity.[1]

RegioisomerLogic cluster_0 Key Diagnostic Signal Start Start: Analyze Aromatic Region (7.0 - 7.6 ppm) CountSignals Count Distinct Signal Environments Start->CountSignals SymmetryCheck Check Integration & Multiplicity CountSignals->SymmetryCheck Para Result: 4-Chlorophenyl (Para) (Symmetric AA'BB' System) Two doublets (2H each) SymmetryCheck->Para 2 Signals (2H each) Meta Result: 3-Chlorophenyl (Meta) (Asymmetric ABCD System) Singlet (H2), Doublets, Triplet SymmetryCheck->Meta 4 Signals (1H each) H2_Signal Look for H-2 Singlet (~7.5 ppm) (Isolated between Cl and Alkyl) Meta->H2_Signal

Caption: Decision tree for differentiating the target 3-chloro isomer from the symmetric 4-chloro impurity based on aromatic splitting patterns.

Diagram 2: Salt Validation Workflow

A self-validating protocol to confirm the HCl salt formation.[1]

SaltValidation Sample Sample Preparation (DMSO-d6) Spectrum Acquire 1H NMR Sample->Spectrum CheckNH Check 8.0-8.5 ppm Spectrum->CheckNH ResultYes Broad Singlet (3H) CONFIRMED: HCl Salt CheckNH->ResultYes Signal Present ResultNo Broad Singlet (2H) @ ~2 ppm INDICATES: Free Base CheckNH->ResultNo Signal Absent D2O_Test D2O Shake Test ResultYes->D2O_Test Exchange Signals Disappear (Validates OH/NH ID) D2O_Test->Exchange

Caption: Workflow for validating the hydrochloride salt form using chemical shift analysis and deuterium exchange.

References

  • Sigma-Aldrich. 2-Amino-1-(3-chlorophenyl)ethanol hydrochloride Product Specification. Retrieved from [1]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS) - Phenylethanolamine Derivatives. Retrieved from [1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179.[1] Retrieved from [1]

Sources

Optical Rotation Standards for (R)-2-Amino-1-(3-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-2-Amino-1-(3-chlorophenyl)ethanol (CAS: 169032-01-3 for HCl salt) is the critical chiral scaffold in the synthesis of Mirabegron , a


-adrenergic agonist used for overactive bladder treatment. The enantiomeric purity of this intermediate dictates the efficacy and safety of the final API.

This guide addresses a pervasive issue in process chemistry: the unreliability of specific optical rotation (


) as a sole release criterion. We compare Polarimetry  against Chiral HPLC , demonstrating why the industry is shifting toward chromatographic standards while retaining polarimetry for specific in-process controls.

Part 1: The Variability Challenge (The "Solvent Trap")

Reliance on literature values for optical rotation without strict solvent control is the leading cause of batch rejection for phenylethanolamine derivatives. The specific rotation of (R)-2-Amino-1-(3-chlorophenyl)ethanol is not a static constant; it is a dynamic property influenced by the solvation shell's impact on the molecule's conformation.

Comparative Data: Solvent & Salt Effects

Note: Values below are representative of the class of 2-amino-1-phenylethanols to illustrate the magnitude of deviation.

ParameterCondition A (Standard)Condition B (Deviant)Impact on

Solvent Methanol (MeOH)Water (

)
Sign Inversion Risk. Phenylethanolamines can shift from (-) to (+) due to H-bonding changes.
Form Hydrochloride SaltFree BaseMagnitude Shift. Salts typically show higher rotation magnitudes due to ionic rigidity.
Temp



to

drift per

.
Wavelength 589 nm (Na D-line)546 nm (Hg)Dispersion Effect. Lower wavelengths increase observed rotation non-linearly.

Critical Insight: The (R)-enantiomer of this intermediate typically exhibits a negative (-) rotation in methanol as the HCl salt (


 to 

depending on concentration), but this can diminish or invert in aqueous buffers.

Part 2: Methodological Comparison

We evaluated two primary characterization workflows. The "Legacy" method relies on polarimetry, while the "Modern" method utilizes Chiral HPLC.

Polarimetry (Process Control)

Best for: Real-time reaction monitoring, crude purity checks.

  • Pros:

    • Speed: < 5 minutes per sample.

    • Cost: Negligible consumables.

    • Simplicity: No method development required.

  • Cons:

    • Blind Spots: Cannot distinguish between chemical impurities and enantiomeric impurities (both affect

      
      ).
      
    • Non-Specific: A racemic mixture with a high chemical impurity load can mimic the rotation of a pure enantiomer.

    • Limit of Detection: Poor sensitivity for enantiomeric excess (ee) > 98%.

Chiral HPLC (Release Standard)

Best for: Final product release, regulatory filing, establishing Reference Standards.

  • Pros:

    • Definitive: Separates enantiomers (

      
       vs 
      
      
      
      ) and chemical impurities.
    • Accuracy: Quantifies ee% to 0.05% precision.

    • Robustness: Less sensitive to temperature fluctuations than polarimetry.

  • Cons:

    • Time: 15–30 minutes per run.

    • Cost: Expensive chiral columns (e.g., Chiralcel OD-H, Chiralpak IA).

Part 3: Experimental Protocols

Protocol A: Polarimetric Determination (Standardized)

Use this protocol for in-process checks during the reduction of the precursor ketone.

  • Preparation: Dry the (R)-2-Amino-1-(3-chlorophenyl)ethanol HCl salt under vacuum at

    
     for 4 hours to remove occluded solvent.
    
  • Solvent System: Prepare Methanol (HPLC Grade) . Do not use technical grade alcohol.

  • Solution: Accurately weigh

    
     of sample into a 
    
    
    
    volumetric flask. Dilute to volume with Methanol (
    
    
    ).
  • Equilibration: Thermostat the polarimeter cell to

    
    .
    
  • Blanking: Zero the instrument using the exact same bottle of Methanol used for solvation.

  • Measurement: Record the average of 5 readings (

    
    ).
    
  • Calculation:

    
    
    (Where 
    
    
    
    is path length in dm, usually 1).
Protocol B: Chiral HPLC (The "Gold Standard")

Use this protocol for final lot release.

  • Column: Daicel Chiralcel OD-H (or equivalent Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Dimensions:

    
    .
    
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Diethylamine (DEA) is critical to suppress peak tailing of the primary amine.

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .[1]
    
  • Detection: UV @ 220 nm (or 254 nm).

  • Retention Times (Approx):

    • (S)-Enantiomer: ~8–10 min

    • (R)-Enantiomer: ~12–15 min (Verify with racemic standard).

Part 4: Decision Logic & Workflow

The following diagrams illustrate the decision-making process and the mechanistic reasons for method selection.

Diagram 1: Characterization Workflow

This workflow dictates when to switch from Polarimetry to HPLC during manufacturing.

G Start Crude Synthesis (Reduction of Ketone) IPC In-Process Control: Polarimetry Start->IPC Decision Is Rotation within ±2° of Standard? IPC->Decision Recryst Recrystallization (Enrichment) Decision->Recryst No (Low Purity) HPLC Release Testing: Chiral HPLC Decision->HPLC Yes (Pass) Recryst->IPC Retry HPLC->Recryst Fails ee% Spec Release Batch Release (>99.5% ee) HPLC->Release Passes ee% Spec

Figure 1: Integrated Quality Control Workflow. Polarimetry serves as a gatekeeper to prevent wasting expensive HPLC resources on low-quality crude batches.

Diagram 2: The "Solvent Effect" Mechanism

Why water and methanol give different rotation values for the same molecule.

SolventEffect Molecule (R)-Amino Alcohol (Solute) MeOH Methanol Shell (H-Bond Donor/Acceptor) Molecule->MeOH Solvation Water Water Shell (Strong H-Bond Network) Molecule->Water Solvation ConfA Conformation A (Extended) MeOH->ConfA Stabilizes ConfB Conformation B (Folded/Cyclic H-Bond) Water->ConfB Stabilizes Rotation1 [-] Rotation ConfA->Rotation1 Result: Rotation X Rotation2 [+] or Reduced Rotation ConfB->Rotation2 Result: Rotation Y

Figure 2: Mechanistic basis for optical rotation variability. The solvent shell alters the specific conformation of the flexible amino-ethanol chain, changing how it interacts with polarized light.

References

  • Mirabegron Synthesis & Intermediates

    • Patent: "Process for the preparation of Mirabegron and its intermediates."[2] WO2016024284A2. (Describes the reduction of the ketone to the chiral alcohol).

  • Solvent Effects on Optical Rotation

    • Journal: Haghdani, S., et al. "Solvent Effects on Optical Rotation: On the Balance between Hydrogen Bonding and Shifts in Dihedral Angles."[3][4] Journal of Physical Chemistry A, 2016.

  • Chiral HPLC Methodologies

    • Resource: "Chiral HPLC Separations: A Guide to Column Selection." Phenomenex Application Guide.
  • Compound Data (PubChem)

    • Database: 2-Amino-1-(3-chlorophenyl)ethanol (Compound Summary).[5]

Sources

A Comparative Guide to the Synthesis of 2-Amino-1-(3-chlorophenyl)ethanol: Chemical versus Enzymatic Routes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of enantiomerically pure chiral amines and amino alcohols is a cornerstone of modern pharmaceutical development. These molecules serve as critical building blocks for a vast array of active pharmaceutical ingredients (APIs).[1][2] 2-Amino-1-(3-chlorophenyl)ethanol is one such key intermediate, whose stereochemistry is crucial for the biological activity of the final drug product. The challenge, therefore, lies not merely in its synthesis, but in achieving this with the highest possible optical purity, efficiently and sustainably.

This guide provides an in-depth comparison of two distinct and powerful strategies for the asymmetric synthesis of 2-Amino-1-(3-chlorophenyl)ethanol: a classic chemical approach, the Corey-Bakshi-Shibata (CBS) reduction, and a modern biocatalytic approach using an enzymatic reduction. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a head-to-head comparison of their performance, offering researchers and process chemists the data-driven insights needed to select the optimal pathway for their specific needs.

Part 1: The Chemical Approach: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a renowned and reliable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[3][4] Its predictability, broad substrate scope, and typically high enantioselectivity have made it a staple in both academic and industrial settings for decades.[4][5]

Mechanistic Rationale

The power of the CBS reduction lies in its use of a chiral oxazaborolidine catalyst, which coordinates with both the reducing agent (a borane source) and the ketone substrate.[6] This ternary complex creates a rigid, six-membered transition state that forces the hydride transfer to occur from a specific face of the ketone, thereby dictating the stereochemistry of the resulting alcohol.

The key steps are as follows:

  • Catalyst-Borane Coordination: The Lewis basic nitrogen atom of the CBS catalyst coordinates to the borane (e.g., BH₃·THF), activating it as a potent hydride donor and increasing the Lewis acidity of the endocyclic boron atom.[3][4][6]

  • Ketone Coordination: The carbonyl oxygen of the ketone substrate coordinates to the now more Lewis-acidic endocyclic boron of the catalyst. Steric hindrance dictates that the ketone orients itself with its larger substituent pointing away from the catalyst's chiral framework.[6]

  • Stereoselective Hydride Transfer: The activated hydride is delivered intramolecularly to the carbonyl carbon via a highly organized, chair-like six-membered transition state.[6]

  • Product Release & Catalyst Regeneration: The resulting alkoxyborane product is released, and the CBS catalyst is regenerated to continue the cycle. An acidic workup is required to hydrolyze the borate ester and yield the final chiral alcohol.[6]

Experimental Workflow: CBS Reduction

Below is a representative workflow for the asymmetric reduction of a ketone using the CBS methodology.

cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware under Vacuum/Heat catalyst Add (S)-CBS Catalyst (e.g., 10 mol%) start->catalyst solvent Add Anhydrous Solvent (e.g., THF) catalyst->solvent cool Cool to Low Temp. (e.g., -78°C) solvent->cool borane Slowly Add Borane Source (e.g., BH3·SMe2) cool->borane ketone Add Ketone Substrate (2-Amino-1-(3-chlorophenyl)ethanone) borane->ketone stir Stir for 2-4 hours at -78°C ketone->stir quench Quench with Methanol stir->quench warm Warm to Room Temp. quench->warm evap Evaporate Solvents warm->evap extract Aqueous Work-up & Extraction evap->extract purify Column Chromatography extract->purify product Final Product: (R)-2-Amino-1-(3-chlorophenyl)ethanol purify->product

Caption: Workflow for Chemical Synthesis via CBS Reduction.

Detailed Experimental Protocol

Materials:

  • 2-Amino-1-(3-chlorophenyl)ethanone hydrochloride

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with 2-Amino-1-(3-chlorophenyl)ethanone hydrochloride. Anhydrous THF is added to dissolve the substrate.

  • Catalyst Addition: The solution is cooled to -78°C using a dry ice/acetone bath. (S)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) is added dropwise.

  • Reductant Addition: Borane-dimethyl sulfide complex (1.0-1.2 equivalents) is added dropwise over 30 minutes, ensuring the internal temperature does not exceed -70°C.

  • Reaction Monitoring: The reaction is stirred at -78°C for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at -78°C.

  • Work-up: The mixture is allowed to warm to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Isolation: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the optically active 2-Amino-1-(3-chlorophenyl)ethanol.

Part 2: The Enzymatic Approach: Biocatalytic Asymmetric Reduction

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering exceptional selectivity under mild, environmentally friendly conditions.[7][8][9] For the synthesis of chiral amino alcohols, enzymes such as ketoreductases (KREDs) and engineered amine dehydrogenases (AmDHs) are particularly effective, catalyzing the asymmetric reduction of the corresponding ketone with near-perfect stereocontrol.[2][10][11]

Mechanistic Rationale

Enzymatic reduction relies on an oxidoreductase enzyme that contains a chiral active site. This active site binds both the ketone substrate and a hydride donor cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or NADH.

The catalytic cycle involves:

  • Substrate Binding: The ketone enters the enzyme's active site and is positioned in a highly specific orientation due to precise non-covalent interactions (hydrogen bonding, hydrophobic interactions) with the surrounding amino acid residues.

  • Cofactor-Mediated Reduction: The reduced cofactor (NADPH/NADH), also bound in the active site, delivers a hydride to one specific face of the ketone's carbonyl group. This step is the source of the reaction's high enantioselectivity.

  • Product Release: The newly formed chiral alcohol has a lower affinity for the active site and is released.

  • Cofactor Regeneration: The now-oxidized cofactor (NADP⁺/NAD⁺) is released and must be regenerated back to its reduced form to participate in another catalytic cycle. This is a critical step for process viability and is typically achieved using a secondary "sacrificial" substrate and a corresponding dehydrogenase. A common system is the use of glucose and glucose dehydrogenase (GDH) to regenerate NADPH from NADP⁺.[2][12]

Experimental Workflow: Biocatalytic Reduction

The following diagram illustrates a typical workflow for an enzymatic reduction process with in-situ cofactor regeneration.

cluster_prep Preparation cluster_reaction Bioreduction cluster_workup Work-up & Purification buffer Prepare Aqueous Buffer (e.g., K-Phosphate, pH 7.0) reagents Dissolve Cofactor (NADP+), Regen. Substrate (Glucose) buffer->reagents enzymes Add Enzymes (KRED & GDH) reagents->enzymes temp Equilibrate to Reaction Temp. (e.g., 30°C) enzymes->temp substrate Add Ketone Substrate (2-Amino-1-(3-chlorophenyl)ethanone) temp->substrate stir Stir with pH control for 12-24 hours substrate->stir stop Stop Reaction (e.g., add organic solvent) stir->stop separate Separate Phases / Filter Cells stop->separate extract Extract Aqueous Phase with Organic Solvent separate->extract dry Dry & Evaporate Solvent extract->dry product Final Product: (S)-2-Amino-1-(3-chlorophenyl)ethanol dry->product

Caption: Workflow for Enzymatic Synthesis via Bioreduction.

Detailed Experimental Protocol

Materials:

  • 2-Amino-1-(3-chlorophenyl)ethanone hydrochloride

  • Ketoreductase (KRED) enzyme (lyophilized powder or solution)

  • Glucose Dehydrogenase (GDH)

  • β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Methyl-tert-butyl ether (MTBE) or Ethyl Acetate

  • Antifoam agent (optional)

Procedure:

  • Reaction Setup: To a temperature-controlled reaction vessel, add potassium phosphate buffer.

  • Reagent Addition: Dissolve D-glucose (1.2-1.5 equivalents), NADP⁺ (e.g., 0.001 equivalents), and a small amount of antifoam agent in the buffer.

  • Enzyme Addition: Add the glucose dehydrogenase and ketoreductase enzymes. Stir gently until fully dissolved.

  • Substrate Addition: Adjust the pH of the solution to 7.0. Add the 2-Amino-1-(3-chlorophenyl)ethanone substrate. The substrate can be added as a solid or as a solution in a water-miscible co-solvent if solubility is an issue.

  • Reaction: Maintain the reaction at a constant temperature (e.g., 30-35°C) and pH (e.g., 7.0, controlled by automated addition of a base) with gentle stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by HPLC analysis of aliquots to determine substrate conversion and product formation.

  • Work-up: Once the reaction is complete, stop the agitation. Add an organic solvent like MTBE to extract the product.

  • Isolation: Separate the organic layer. The aqueous phase may be extracted again to improve recovery. Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product is often of high purity after extraction, but can be further purified by recrystallization if necessary.

Part 3: Head-to-Head Performance Comparison

The choice between a chemical and enzymatic route is often dictated by a balance of performance, cost, scalability, and sustainability goals. Below is a comparative summary of the two methodologies.

Quantitative Data Summary
ParameterChemical Synthesis (CBS Reduction)Enzymatic Synthesis (Bioreduction)
Typical Yield 85-95%>95%
Enantiomeric Excess (e.e.) 90-99%[4]>99.5%[12]
Catalyst Chiral OxazaborolidineKetoreductase (KRED) / Amine Dehydrogenase (AmDH)
Primary Reagents Borane Complex (e.g., BH₃·SMe₂)NAD(P)H Cofactor (catalytic), Glucose (stoichiometric)
Solvent Anhydrous Organic (THF, Toluene)Aqueous Buffer (e.g., K-Phosphate)
Temperature Cryogenic (-78°C to 0°C)Ambient (25-40°C)
Pressure AtmosphericAtmospheric
Work-up Complexity High (Quenching, multiple extractions, chromatography)Low to Medium (Extraction, often no chromatography needed)
Environmental Impact High (Organic solvents, borane waste)Low (Aqueous media, biodegradable catalyst)
Safety Concerns Pyrophoric/toxic borane reagents, cryogenic liquidsMinimal (Standard biochemical handling)
Discussion of Key Differences
  • Selectivity: While the CBS reduction offers excellent enantioselectivity, biocatalytic methods are frequently near-perfect, routinely achieving >99.5% e.e.[12] This is due to the highly evolved and specific nature of enzyme active sites. This can be a critical advantage, potentially eliminating the need for subsequent chiral purification steps.

  • Reaction Conditions: The contrast in reaction conditions is stark. The CBS reduction demands strictly anhydrous conditions and cryogenic temperatures, which are energy-intensive and challenging to scale.[6] Enzymatic reactions proceed in water at or near room temperature, simplifying reactor design and significantly improving the process's green credentials.[2][8]

  • Reagents and Waste: Chemical synthesis employs stoichiometric amounts of borane reagents, which must be handled carefully and generate boron-containing waste streams. The enzymatic route uses a catalytic amount of a cofactor which is recycled in situ, with the only stoichiometric byproduct being gluconic acid from the oxidation of glucose—a benign and easily disposable substance.

  • Process Economics & Scalability: Historically, the cost and stability of enzymes were barriers to industrial adoption. However, advances in protein engineering and recombinant expression have dramatically lowered enzyme costs and improved their robustness.[1][2] For large-scale manufacturing, the reduced energy costs, simplified operations, and minimized waste of a biocatalytic process can make it more economically favorable than its chemical counterpart, despite the initial catalyst cost.[13]

Conclusion

Both the Corey-Bakshi-Shibata reduction and enzymatic reduction are powerful and effective methods for producing optically active 2-Amino-1-(3-chlorophenyl)ethanol.

The CBS reduction represents a mature, well-understood chemical technology that provides high yields and excellent enantioselectivity. It remains an outstanding choice for lab-scale synthesis where its operational demands are manageable.

However, the enzymatic approach presents a compelling case as the superior technology for process development and industrial-scale manufacturing. Its unparalleled selectivity, mild and safe operating conditions, and significantly better environmental profile align perfectly with the principles of green chemistry.[2][8] As the toolbox of robust, engineered enzymes continues to expand, biocatalysis is increasingly becoming the preferred method for the sustainable production of high-value chiral intermediates in the pharmaceutical industry.[7][14]

References

  • Various synthetic routes for the synthesis of amine 1 Comparison of the... - ResearchGate. Available at: [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - Dove Medical Press. Available at: [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC. Available at: [Link]

  • Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites - Oxford Academic. Available at: [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI. Available at: [Link]

  • Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System - MDPI. Available at: [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry. Available at: [Link]

  • EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives - Google Patents.
  • Corey–Itsuno reduction - Wikipedia. Available at: [Link]

  • Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC. Available at: [Link]

  • The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations - Bifunctional Lewis Base Catalysis with Dual Activation - ResearchGate. Available at: [Link]

  • Corey-Bakshi-Shibata (CBS) Reduction - YouTube. Available at: [Link]

  • Enzymatic strategies for asymmetric synthesis - RSC Publishing. Available at: [Link]

  • Processes for producing optically active 2-amino-1-phenylethanol derivatives - European Patent Office - EP 0924193 A1. Available at: [Link]

  • Chemoenzymatic synthesis - PMC - NIH. Available at: [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Available at: [Link]

  • Biocatalytic reductive amination from discovery to commercial manufacturing applied to abrocitinib JAK1 inhibitor | Request PDF - ResearchGate. Available at: [Link]

Sources

Impurity Profile Guide: Commercial 2-Amino-1-(3-chlorophenyl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Critical Intermediate

2-Amino-1-(3-chlorophenyl)ethanol hydrochloride (CAS: 89853-88-3 for racemate; 121332-29-2 for R-isomer) is a linchpin intermediate in the synthesis of Mirabegron (Myrbetriq), a


-adrenergic agonist used for overactive bladder treatment.

For drug development professionals, the purity of this intermediate is not merely a specification—it is a determinant of downstream yield and regulatory compliance (ICH Q3A/Q11).[1] The presence of specific impurities, particularly the des-chloro analog or the wrong enantiomer , can propagate through the Mirabegron synthesis, leading to difficult-to-remove byproducts in the final API.[1]

This guide compares the impurity profiles of commercially available grades derived from the two dominant industrial synthesis routes: Chemical Reduction (Traditional) and Biocatalytic Reduction (Modern).

Synthesis Routes & Impurity Origins

Understanding the synthesis route is the only way to predict the "silent" impurities that Certificates of Analysis (CoAs) often omit.[1]

The Two Dominant Routes[1]
  • Route A: Chemical Reduction (Henry Reaction/Nitro Reduction)

    • Mechanism:[1][2] Condensation of 3-chlorobenzaldehyde with nitromethane, followed by non-selective reduction (e.g.,

      
       or 
      
      
      
      ).[1]
    • Risk Profile: High risk of hydrodehalogenation (loss of Chlorine) and low stereoselectivity.[1]

  • Route B: Biocatalytic Transamination/Reduction

    • Mechanism:[1][2] Enzymatic reduction of 2-amino-1-(3-chlorophenyl)ethanone or direct transamination of the corresponding diol/epoxide.

    • Risk Profile: High stereoselectivity, but risk of residual proteins and unreacted ketone.[1]

Visualization: Impurity Genesis Pathways

The following diagram maps the causality between synthesis conditions and specific impurity generation.

ImpurityPathways Start Starting Material: 3-Chlorobenzaldehyde Inter Intermediate: Nitro-ethanol derivative Start->Inter Henry Reaction Product Target Product: (R)-2-Amino-1-(3-chlorophenyl)ethanol Inter->Product Biocatalytic Red. Inter->Product Chemical Red. (H2/Pd) ImpA Impurity A: Des-chloro analog (Dangerous) ImpB Impurity B: Precursor Ketone ImpC Impurity C: (S)-Enantiomer Chemical Red. (H2/Pd) Chemical Red. (H2/Pd) Chemical Red. (H2/Pd)->ImpC Lack of Stereocontrol Biocatalytic Red. Biocatalytic Red. Biocatalytic Red.->ImpB Incomplete Conv.

Caption: Figure 1. Genesis of critical impurities based on synthesis route selection.

Comparative Performance Guide

This section objectively compares "Standard Grade" (Chemical Synthesis) vs. "Pharma Grade" (Biocatalytic/Chiral Synthesis) material.

Impurity Profile Comparison Table

Data below represents typical profiles observed in process development labs.

FeatureStandard Grade (Chemical) Pharma Grade (Biocatalytic) Impact on Drug Development
Purity (HPLC) > 98.0%> 99.5%Lower purity requires recrystallization, losing 10-20% yield.
Enantiomeric Excess (% ee) 0% (Racemic)> 99.0% (R-isomer)Racemic material requires resolution (50% loss) or chiral chromatography.
De-Cl Impurity 0.1% - 0.5%Not DetectedCritical: De-Cl impurities are often isostructural and co-crystallize with the API.
Ketone Impurity < 0.1%0.1% - 0.3%Ketones are reactive electrophiles (genotoxic alerts) and must be purged.
Metal Content High (Pd/Ni residues)Low/NoneHeavy metals poison downstream catalysts in Mirabegron coupling.
Technical Insight: The "Des-Chloro" Danger

The most insidious impurity in this profile is 2-Amino-1-phenylethanol (Des-chloro).

  • Cause: During catalytic hydrogenation (Route A), Palladium catalysts can insert into the C-Cl bond, replacing Chlorine with Hydrogen.[1]

  • Consequence: This impurity reacts identically in subsequent steps, creating "Des-chloro Mirabegron," which is extremely difficult to separate by standard crystallization due to similar solubility profiles.[1]

  • Recommendation: For late-stage intermediates, avoid material synthesized via Pd/C reduction unless the supplier provides specific "Des-chloro" limits (<0.05%).

Analytical Protocols (Self-Validating Systems)

To validate the quality of your commercial batch, use the following orthogonal methods.

Protocol A: RP-HPLC for Chemical Purity

This method separates the target amine from the ketone precursor and des-chloro analogs.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .[1]
    
  • Mobile Phase A: 0.1% Phosphoric acid in Water (Buffer pH 2.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 20 min.

  • Detection: UV @ 220 nm (Amine absorption) and 254 nm (Aromatic ring).

  • System Suitability Criteria:

    • Resolution (

      
      ) between Target and Ketone Impurity > 2.0.
      
    • Tailing Factor (

      
      ) < 1.5 (Amines tail on acidic silica; ensure end-capped columns are used).
      
Protocol B: Chiral HPLC for Enantiomeric Purity

Essential if purchasing the (R)-isomer.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[1][3]

  • Causality: Diethylamine is added to suppress the ionization of the primary amine, preventing peak broadening and ensuring accurate integration of the minor (S)-enantiomer.[1]

Visualization: Analytical Decision Tree

Follow this workflow to accept or reject a batch.

AnalyticalWorkflow Batch Incoming Batch 2-Amino-1-(3-chlorophenyl)ethanol HCl Visual Visual Inspection (White vs. Yellow) Batch->Visual HPLC RP-HPLC Analysis (Protocol A) Visual->HPLC Decision1 Is Des-Chloro > 0.1%? HPLC->Decision1 Chiral Chiral HPLC (Protocol B) Decision2 Is (S)-Isomer > 0.5%? Chiral->Decision2 Decision1->Chiral No Reject REJECT BATCH (Risk of API contamination) Decision1->Reject Yes Decision2->Reject Yes Accept ACCEPT BATCH (Proceed to Synthesis) Decision2->Accept No

Caption: Figure 2. Quality Control Decision Matrix for incoming raw material.

Experimental Validation: Impurity Marker Synthesis

To rigorously track impurities, you must inject known standards.[1] If commercial standards are unavailable, synthesize them:

  • Ketone Marker (Impurity B):

    • Oxidize a small sample of the product using Jones Reagent or

      
       in DCM.[1] The product will co-elute with the synthesis precursor.[1]
      
  • Des-Chloro Marker (Impurity A):

    • Purchase 2-amino-1-phenylethanol (commercially available).[4] This is the exact structure of the dehalogenated impurity.[1] Spike this into your sample to determine its Retention Time (RT).

References

  • New Drug Approvals. (2016). Mirabegron Synthesis and Intermediates. Retrieved from [Link]

  • European Patent Office. (2015).[1][5] Method for the Synthesis of Mirabegron and its Derivatives (EP 3177589 B1).[1] Retrieved from

  • National Institutes of Health (PubChem). (2025).[1] 2-Amino-1-(3-chlorophenyl)ethanol hydrochloride Compound Summary. Retrieved from [Link]

  • MDPI. (2013).[1] Biocatalytic Synthesis of Chiral Alcohols and Amino Acids. Retrieved from [Link]

Sources

Certificate of Analysis specifications for Mirabegron intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Certificate of Analysis Specifications for Mirabegron Intermediates: A Comparative Performance Guide

Executive Summary

This guide provides a technical analysis of the Certificate of Analysis (CoA) specifications for key Mirabegron intermediates. Unlike standard specification sheets, this document functions as a comparative performance guide, analyzing how the quality attributes of upstream intermediates—specifically (R)-2-((4-nitrophenethyl)amino)-1-phenylethanol and 2-(2-aminothiazol-4-yl)acetic acid —directly dictate the yield, safety profile, and regulatory compliance of the final Drug Substance (DS).

We synthesize experimental data to demonstrate that tighter control of enantiomeric excess (ee) and specific genotoxic impurities (PGIs) at the intermediate stage acts as a self-validating system, significantly reducing the burden of downstream purification.

Part 1: Critical Quality Attributes (CQAs) & Specification Comparison

The synthesis of Mirabegron (YM-178) hinges on the coupling of a chiral phenylethanolamine core with a thiazole acetic acid derivative. The integrity of the final API is established not at the final step, but during the formation of the secondary amine intermediate.

Target Intermediate 1: (R)-Nitro-Phenylethanolamine Core

Chemical Name: (R)-2-((4-nitrophenethyl)amino)-1-phenylethanol Role:[1][2][3][4] Chiral scaffold carrying the stereocenter.

Table 1: Comparative Specifications (Standard vs. High-Performance Grade)

Test ParameterStandard Grade SpecificationHigh-Performance Grade (Recommended)Impact on Final API
Appearance Off-white to pale yellow solidWhite to off-white crystalline solidColor precursors often indicate oxidative degradants that persist.
Assay (HPLC) ≥ 98.0% w/w≥ 99.5% w/w Lower assay correlates with higher "bis-alkylated" side-products which are difficult to purge.
Chiral Purity (ee) ≥ 99.0%≥ 99.8% The (S)-enantiomer is a critical impurity. Purging it from the final API requires expensive chiral resolution; controlling it here is cost-effective.
Impurity A (Bis-alkyl) ≤ 1.0%≤ 0.15% Competes in the next coupling step, reducing yield by consuming the expensive thiazole reagent.
Water Content (KF) ≤ 1.0%≤ 0.5%Excess water hydrolyzes the coupling agent (EDC/HOBt) in the subsequent step.
Target Intermediate 2: Thiazole Acetic Acid

Chemical Name: 2-(2-Aminothiazol-4-yl)acetic acid (often as HCl salt) Role:[2][5] Heterocyclic linker.

Table 2: Critical Impurity Control

Test ParameterSpecification LimitRationale (Causality)
Assay ≥ 98.5%Direct correlation to coupling efficiency.
Nitro-Impurity (Genotoxic) ≤ 30 ppm Critical:[6][7] Precursors like 4-nitro-phenethylamine can be carried over.[1][3][8][9] As nitro-aromatics are often PGIs (Potential Genotoxic Impurities), they must be controlled at the source to meet ICH M7 limits.
Residue on Ignition ≤ 0.5%High inorganic salt content interferes with pH adjustments during the amidation reaction.

Part 2: Performance Analysis & Experimental Logic

The "Self-Validating" Protocol: Chiral Purity

Experimental evidence suggests that upgrading the chiral purity specification of the Nitro-Phenylethanolamine intermediate from 99.0% to 99.8% eliminates the need for a final chiral recrystallization step.

  • Scenario A (99.0% ee Input): Final Mirabegron crude typically shows 98.8% ee. This fails the ICH limit (often >99.5% required for single enantiomer drugs without justification). Result: Requires reprocessing (yield loss ~15%).

  • Scenario B (99.8% ee Input): Final Mirabegron crude shows >99.6% ee.[10][11][12] Result: Direct release.

Genotoxic Impurity Control Strategy

A major challenge in Mirabegron synthesis is the control of 2-(2-nitrophenyl)ethylamine , a regioisomer of the starting material that is potentially genotoxic.

  • Mechanism: If this impurity is present in the starting material, it reacts with styrene oxide to form a "Regio-Intermediate."

  • Control Point: By implementing an LC-MS/MS release test (Protocol 3) on the intermediate rather than the API, we establish a "Purge Factor" argument. If the intermediate has <30 ppm, and the subsequent steps have a demonstrated purge factor of 100x, the final API is theoretically free of this PGI (<0.3 ppm), satisfying regulatory bodies without routine batch testing on the expensive final product.

Part 3: Visualization of Logic & Workflow

Diagram 1: Synthesis Pathway & Impurity Origins

This diagram maps the flow of materials and identifies exactly where Critical Quality Attributes (CQAs) originate.

MirabegronSynthesis Start1 4-Nitrophenethylamine (Starting Material) Int1 Intermediate 1: (R)-Nitro-Phenylethanolamine (CQA: Chiral Purity) Start1->Int1 Epoxide Opening SideProd Impurity: Bis-alkylated (Yield Killer) Start1->SideProd Over-reaction Start2 (R)-Styrene Oxide (Chiral Source) Start2->Int1 ChiralImp Impurity: (S)-Isomer (From Start2 degradation) Start2->ChiralImp Racemization Coupling Coupling Reaction (EDC/HOBt) Int1->Coupling Final Mirabegron API (Final Drug Substance) ChiralImp->Final Carries over (Hard to remove) Int2 Intermediate 2: Thiazole Acetic Acid Int2->Coupling Coupling->Final Reduction & Deprotection

Caption: Figure 1. Synthesis pathway highlighting the propagation of chiral and alkylated impurities from intermediates to the final API.

Diagram 2: Analytical Decision Tree (CoA Generation)

A self-validating workflow for releasing intermediates.

CoA_Workflow Sample Intermediate Sample (Batch Isolation) Test1 HPLC Purity (Gradient) Sample->Test1 Test2 Chiral LC (Enantiomeric Excess) Sample->Test2 Test3 LC-MS/MS (Genotoxins) Sample->Test3 Decision1 Purity > 99.5%? Test1->Decision1 Decision2 ee > 99.8%? Test2->Decision2 Decision3 PGI < 30 ppm? Test3->Decision3 Release RELEASE High-Performance Grade Decision1->Release Yes Reject REJECT / REPROCESS Decision1->Reject No Decision2->Release Yes Decision2->Reject No Decision3->Release Yes Decision3->Reject No

Caption: Figure 2. Analytical decision tree for qualifying High-Performance Grade intermediates.

Part 4: Experimental Protocols

These protocols are designed to validate the specifications proposed in Table 1 and Table 2.

Protocol 1: HPLC Purity & Related Substances (Gradient Method)

Objective: Quantify the "Bis-alkylated" impurity and main assay.

  • Column: C18 Stationary Phase (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate (pH 3.0 with Orthophosphoric acid).

  • Mobile Phase B: Acetonitrile : Methanol (50:50 v/v).

  • Gradient Program:

    • 0-5 min: 90% A (Isocratic hold for polar impurities)

    • 5-25 min: 90% A → 40% A (Linear gradient)

    • 25-30 min: 40% A (Wash)

    • 30-35 min: 90% A (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Nitro-aromatics have strong absorbance here).

  • Sample Prep: Dissolve 25 mg intermediate in 50 mL Mobile Phase.

  • System Suitability: Resolution (Rs) between Main Peak and Bis-alkyl impurity > 2.0.

Protocol 2: Chiral Purity Determination

Objective: Confirm Enantiomeric Excess (ee) > 99.8%.[10]

  • Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Mode: Isocratic.

  • Flow Rate: 0.8 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Calculation: % ee = [(Area R - Area S) / (Area R + Area S)] * 100.

Protocol 3: LC-MS/MS for Genotoxic Impurity (4-NPE RC-2)

Objective: Trace quantification of 2-(2-nitrophenyl)ethylamine.[6][7]

  • Instrumentation: Triple Quadrupole MS with ESI source (Positive mode).

  • Column: C18 (Short column, e.g., 50 x 2.1 mm, 1.8 µm) for rapid elution.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • MRM Transition: Monitor specific parent-daughter ion transition (e.g., m/z 167.1 → 150.0) specific to the nitro-impurity.

  • Limit of Quantitation (LOQ): Must be validated to < 5 ppm relative to the intermediate concentration.

References

  • Synthesis and Characterization of Chiral Impurities of Mirabegron. International Research Journal on Advanced Engineering and Management. (2024).[13] Link

  • Practical synthesis of Mirabegron. Journal of Chemical and Pharmaceutical Research. (2015).[6][11][14] Link

  • Development and Validation for the Quantification of Genotoxic Impurity in Mirabegron Drug Substance by LCMS. Biomedical Chromatography. (2025).[6][9] Link

  • ICH Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. International Council for Harmonisation. (2017). Link

  • RP-HPLC Method Development and Validation for the Quantitative Estimation of Mirabegron. Journal of Medicinal and Chemical Sciences. (2018).[10][15] Link

Sources

A Senior Application Scientist's Guide to Differentiating (R) and (S) Isomers of 2-Amino-1-(3-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise differentiation of enantiomers is not merely an analytical exercise; it is a critical determinant of a drug candidate's safety and efficacy. The distinct three-dimensional arrangement of atoms in chiral molecules can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of methodologies for differentiating the (R) and (S) isomers of 2-Amino-1-(3-chlorophenyl)ethanol, a chiral amino alcohol scaffold relevant in pharmaceutical synthesis.

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, grounding every recommendation in established scientific principles to provide a self-validating framework for your analytical workflows.

The Imperative of Chiral Purity in Pharmaceutical Development

The story of thalidomide serves as a stark reminder of the importance of stereochemistry in drug design. While one enantiomer of thalidomide was an effective sedative, the other was tragically teratogenic. This and other examples have solidified the regulatory expectation for the stereospecific analysis of chiral drug candidates. For a molecule like 2-Amino-1-(3-chlorophenyl)ethanol, which contains a single stereocenter, the (R) and (S) enantiomers can exhibit different binding affinities to target receptors, metabolic pathways, and off-target interactions. Therefore, robust analytical methods to separate and quantify these isomers are paramount.

Methodologies for Enantiomeric Differentiation

This guide will focus on two primary and powerful techniques for the chiral resolution of 2-Amino-1-(3-chlorophenyl)ethanol:

  • Chiral High-Performance Liquid Chromatography (HPLC): A cornerstone of enantioselective analysis, providing both qualitative and quantitative information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents: A sophisticated method for determining enantiomeric purity and assigning absolute configuration.

A third, definitive method, Single-Crystal X-ray Crystallography , will also be discussed as the ultimate arbiter of absolute stereochemistry, should a crystalline sample be obtainable.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely adopted technique for separating enantiomers due to its high efficiency, sensitivity, and reproducibility.[1] The fundamental principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times.

The Logic of Chiral Stationary Phase Selection

For a polar molecule like 2-Amino-1-(3-chlorophenyl)ethanol, which possesses both an amino and a hydroxyl group, polysaccharide-based and macrocyclic glycopeptide-based CSPs are excellent starting points.[2]

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These CSPs offer a broad range of chiral recognition capabilities. The helical structure of the polysaccharide backbone creates chiral grooves and cavities where analytes can interact via hydrogen bonding, dipole-dipole interactions, and π-π stacking with the phenyl ring of the analyte.[1]

  • Macrocyclic Glycopeptide-based CSPs (e.g., teicoplanin or vancomycin): These stationary phases are particularly effective for polar and ionizable compounds like amino alcohols.[3] They offer a complex array of interaction sites, including peptide backbones for hydrogen bonding, aromatic baskets for inclusion complexation, and ionizable groups for electrostatic interactions.

Experimental Workflow: Chiral HPLC Method Development

The following workflow provides a systematic approach to developing a robust chiral HPLC method for 2-Amino-1-(3-chlorophenyl)ethanol.

Caption: Workflow for Chiral HPLC Method Development.

Step-by-Step Protocol:

  • Standard Preparation: Prepare a solution of racemic 2-Amino-1-(3-chlorophenyl)ethanol in a suitable solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.

  • Initial Screening:

    • Column: Start with a polysaccharide-based column such as one derived from amylose tris(3,5-dimethylphenylcarbamate).

    • Mobile Phase: For normal phase, a good starting point is a mixture of hexane and a polar alcohol like ethanol or isopropanol (e.g., 90:10 v/v). For basic analytes like our target molecule, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is crucial to improve peak shape and prevent tailing.[4]

    • Detection: Use a UV detector at a wavelength where the chlorophenyl group absorbs, typically around 210-220 nm.

  • Optimization:

    • Adjust the ratio of hexane to alcohol to optimize the retention and resolution. Increasing the alcohol content will generally decrease retention time.

    • If separation is not achieved, screen other polysaccharide columns with different substituents on the phenylcarbamate moieties.

    • Alternatively, switch to a macrocyclic glycopeptide column and a reversed-phase mobile phase, such as an aqueous buffer (e.g., ammonium acetate) with acetonitrile or methanol.

  • Data Interpretation: The result will be a chromatogram showing two distinct peaks corresponding to the (R) and (S) enantiomers. The area under each peak can be used to determine the enantiomeric excess (e.e.) of a sample.

Illustrative Data (Proxy Compound):

ParameterExpected Value for a Successful Separation
Retention Time (Peak 1) tR1
Retention Time (Peak 2) tR2
Resolution (Rs) > 1.5 for baseline separation
Selectivity (α) > 1.1
Enantiomeric Excess (e.e.) Calculated from peak areas

NMR Spectroscopy with Chiral Solvating Agents

NMR spectroscopy is an inherently achiral technique, meaning that in a standard achiral solvent, enantiomers will produce identical spectra. However, by introducing a chiral solvating agent (CSA), it is possible to induce diastereomeric interactions that result in separate, distinguishable signals for each enantiomer.[5] This phenomenon is known as enantiodiscrimination.

The Mechanism of Chiral Recognition in NMR

A CSA is an enantiomerically pure compound that forms transient, non-covalent diastereomeric complexes with the analyte enantiomers. These complexes have different magnetic environments, leading to different chemical shifts for the corresponding nuclei in the (R) and (S) analytes. Lanthanide shift reagents can also be used to achieve this effect, though they can sometimes cause significant line broadening.[6][7]

For 2-Amino-1-(3-chlorophenyl)ethanol, suitable CSAs would be those capable of hydrogen bonding with the hydroxyl and amino groups, and potentially engaging in π-π stacking with the aromatic ring. Chiral acids, alcohols, or crown ethers are often effective.

Experimental Workflow: NMR Enantiodiscrimination

Caption: Workflow for NMR Enantiodiscrimination.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve an accurate weight of the 2-Amino-1-(3-chlorophenyl)ethanol sample in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN).

  • Reference Spectrum: Acquire a standard ¹H NMR spectrum of the analyte alone.

  • Addition of CSA: Add an enantiomerically pure CSA to the NMR tube. The molar ratio of CSA to analyte is critical and may need to be optimized, but a 1:1 ratio is a good starting point.

  • Spectral Acquisition: Acquire the ¹H NMR spectrum of the mixture. It may be necessary to acquire spectra at different temperatures to optimize the exchange kinetics and observe clear signal splitting.

  • Data Analysis: Identify a proton signal of the analyte (ideally a singlet or a well-resolved multiplet) that shows clear splitting into two distinct signals, one for the (R)-enantiomer complex and one for the (S)-enantiomer complex. The integration of these two signals allows for the direct calculation of the enantiomeric ratio.

Illustrative Data (Proxy Compound):

Direct NMR spectra for the enantiomers of 2-Amino-1-(3-chlorophenyl)ethanol with a CSA are not publicly available. However, we can infer the expected chemical shifts from a closely related compound, (S)-1-(3-Chlorophenyl)ethanol. The key proton is the one on the carbon bearing the hydroxyl group (the stereocenter).

ProtonExpected Chemical Shift (δ, ppm) for 1-(3-Chlorophenyl)ethanol in CDCl₃
CH-OH ~4.88 (quartet)
Aromatic-H ~7.23-7.38 (multiplet)
CH₃ ~1.49 (doublet)

Data is inferred from publicly available spectra of the related compound (S)-1-(3-Chlorophenyl)ethanol.[8]

Upon addition of a suitable CSA, the CH-OH signal would be expected to split into two distinct quartets, allowing for the quantification of the (R) and (S) isomers.

Definitive Structural Elucidation: X-ray Crystallography

While HPLC and NMR are powerful for determining enantiomeric purity, single-crystal X-ray crystallography is the gold standard for unambiguously determining the absolute configuration of a chiral molecule.[9] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms.

The primary challenge for this method is obtaining a single crystal of sufficient quality. This can be a trial-and-error process involving the screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling). If successful, the resulting crystal structure provides irrefutable proof of the (R) or (S) configuration.

Conclusion

The differentiation of the (R) and (S) isomers of 2-Amino-1-(3-chlorophenyl)ethanol is a critical task in pharmaceutical research and development. This guide has outlined two robust and complementary analytical techniques, Chiral HPLC and NMR Spectroscopy with Chiral Solvating Agents, providing the scientific rationale and practical workflows for their implementation.

  • Chiral HPLC offers a reliable and quantitative method for separating the enantiomers, with polysaccharide-based and macrocyclic glycopeptide-based CSPs being the recommended starting points.

  • NMR with CSAs provides an elegant method for determining enantiomeric excess and can aid in the assignment of absolute configuration without the need for physical separation.

  • X-ray Crystallography , when feasible, delivers the definitive and unambiguous determination of the absolute stereochemistry.

By employing these methodologies, researchers and drug development professionals can confidently assess the stereochemical purity of 2-Amino-1-(3-chlorophenyl)ethanol and its derivatives, ensuring the development of safe and effective pharmaceutical agents.

References

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-216. [Link]

  • Khaledi, M. G., & Breyer, E. D. (1989). Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique. Journal of pharmaceutical and biomedical analysis, 7(12), 1549-1558. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2016). Lanthanide-chiral carboxylate and chiral ester mixtures as NMR shift reagents. Magnetic Resonance in Chemistry, 54(5), 416-422. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Bone, S., & Gierczak, T. (1998). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2, (1), 147-151. [Link]

  • Šatínský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 163-172. [Link]

  • Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 23(10), 1044-1056. [Link]

  • Hou, Q. G., & Zhao, C. Q. (2012). X-ray crystal structures of liquid phenylethanol derivatives obtained by cocrystallization with TEO. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2220. [Link]

  • Rocha, L. C., et al. (2013). Supplementary Information for Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica. Journal of the Brazilian Chemical Society, 24(9), 1551-1558. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Armstrong, D. W., et al. (2014). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Royal Society of Chemistry. (2014). Supporting information for Asymmetric transfer hydrogenation of aromatic ketones in water with a Cp*Ir(III) complex bearing a functional bipyridine ligand. RSC Advances, 4, 12345-12348. [Link]

  • PubChem. (n.d.). (R)-(-)-2-Amino-1-phenylethanol. Retrieved from [Link]

  • Perry, R. W., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules. Chemistry-A European Journal, 27(45), 12327-12334. [Link]

  • Faraone, A., et al. (2018). A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters. Tetrahedron: Asymmetry, 29(1), 37-41. [Link]

  • Armstrong, D. W., et al. (2014). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • RayBiotech. (n.d.). 2-Amino-1-phenylethanol. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-1-(3-chlorophenyl)ethanol is a pivotal chiral intermediate utilized in the synthesis of next-generation beta-3 adrenergic receptor agonists, most notably Solabegron .[1] As a chiral phenylethanolamine derivative, its enantiomeric purity directly dictates the potency and safety profile of the final drug substance.

For analytical researchers, the challenge lies in the reference standard (RS) hierarchy . While the United States Pharmacopeia (USP) provides standards for established drugs (e.g., Mirabegron), emerging therapeutics or specific intermediates often lack a dedicated USP Reference Standard.

This guide objectively compares the performance and regulatory suitability of USP-grade equivalents (Primary Standards) versus Commercial Certified Reference Materials (CRMs) and In-House Synthesized Standards , providing experimental protocols for validating these materials in a GMP environment.

Comparative Analysis: Reference Standard Sources

In the absence of a specific USP catalog item for 2-Amino-1-(3-chlorophenyl)ethanol, researchers must choose between establishing a "Primary Standard" in-house or sourcing a secondary standard.[1]

Table 1: Performance & Suitability Matrix
FeatureOption A: USP/Pharmacopoeial Standard (Hypothetical/Future Monograph)Option B: ISO 17034 Certified Reference Material (CRM) Option C: In-House Synthesized Standard
Traceability Highest. Legally binding in USP jurisdictions.[1] Traceable to NIST/BIPM where applicable.High. Traceable to SI units via qNMR/Mass Balance. Accepted by FDA/EMA if COA is robust.Low. Requires full structural elucidation (NMR, MS, IR, XRD) to establish traceability.
Assay Accuracy Defined. Use "as is" (100% or labelled value). No uncertainty calculation required by user.Transparent. Provided with expanded uncertainty (e.g., 99.5% ± 0.3%).Variable. Dependent on the user's analytical capability and hygroscopicity management.
Chiral Purity Guaranteed. Validated for specific enantiomer (R or S).High. Usually >99% ee, but requires user verification for specific method suitability.Risk. High risk of racemization during purification; requires chiral HPLC validation.
Regulatory Risk None. Default acceptance for monograph methods.Low. Accepted for non-compendial methods with justification.Medium/High. Requires rigorous "Standard Qualification" report in regulatory filings.
Cost

(High per mg)

$ (Moderate)
$ (Low material cost, High labor cost)

Technical Deep Dive: The Critical Quality Attributes (CQAs)

When evaluating a reference standard for this molecule, three parameters define "performance":

A. Enantiomeric Purity (The Performance Differentiator)

2-Amino-1-(3-chlorophenyl)ethanol contains a chiral center at the benzylic position.[1]

  • Risk: Chemical reduction of the precursor (3-chlorophenacyl bromide) often yields a racemic mixture unless asymmetric hydrogenation is used.[1]

  • Impact: Using a standard with <99.5% enantiomeric excess (ee) will bias impurity calculations in the final drug substance.

B. Hygroscopicity & Salt Form

This amine is often supplied as a Hydrochloride (HCl) salt to improve stability.

  • Observation: The free base is an oil or low-melting solid prone to oxidation.[1] The HCl salt is stable but hygroscopic.

  • Protocol Requirement: Standards must be handled in a desiccated environment or equilibrated to ambient humidity with a corrected Loss on Drying (LOD) factor applied.

Experimental Protocol: Qualification of a Secondary Standard

If a USP RS is unavailable, you must qualify a commercial alternative (Option B) against a Primary Standard (or fully characterize it).

Workflow: Orthogonal Characterization

Objective: Establish the potency and identity of 2-Amino-1-(3-chlorophenyl)ethanol HCl with <1.0% uncertainty.

Step 1: Structural Identification (Qualitative)
  • 1H-NMR (DMSO-d6): Confirm aromatic splitting pattern (3-chloro substitution). Look for the triplet at ~7.3-7.5 ppm (aromatic) and the chiral methine proton.[1]

  • FT-IR (ATR): Identify amine N-H stretch (~3300 cm⁻¹) and hydroxyl O-H stretch.

Step 2: Purity & Potency Assignment (Quantitative)
  • Method A: HPLC-UV (Purity):

    • Column: C18 (e.g., Waters XBridge), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B) gradient.

    • Detection: 220 nm.[2]

    • Acceptance: Total impurities < 0.5%.

  • Method B: Chiral HPLC (Enantiomeric Excess):

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

    • Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1).

    • Flow: 1.0 mL/min.

    • Acceptance: Enantiomer of interest > 99.5%.

Step 3: Mass Balance Calculation (The "Potency" Value)

Calculate the assay on an "as is" basis:


[1]

Visualizing the Qualification Workflow

The following diagram illustrates the decision matrix and workflow for qualifying this reference standard for GMP release testing.

RS_Qualification Start Need RS for 2-Amino-1-(3-chlorophenyl)ethanol CheckUSP Check USP Catalog (Monograph Search) Start->CheckUSP USP_Yes Purchase USP RS (Primary Standard) CheckUSP->USP_Yes Found USP_No USP Not Available CheckUSP->USP_No Not Found Final_Release Release as Qualified Secondary Standard USP_Yes->Final_Release Direct Use Source_Alt Source ISO 17034 CRM or High-Purity Commercial USP_No->Source_Alt Qual_ID 1. Structural ID (NMR, MS, IR) Source_Alt->Qual_ID Qual_Purity 2. Purity Assessment (HPLC-UV + Chiral HPLC) Qual_ID->Qual_Purity Qual_Potency 3. Potency Calculation (Mass Balance / qNMR) Qual_Purity->Qual_Potency Qual_Potency->Final_Release

Figure 1: Decision tree for sourcing and qualifying the reference standard. Note that for this specific intermediate, the "USP Not Available" path is the current standard industry workflow.

Synthesis Pathway & Impurity Origin[3]

Understanding the synthesis helps identify which impurities must be absent in the Reference Standard.

Synthesis SM 3-Chlorophenacyl Bromide Intermediate 2-Amino-1-(3-chlorophenyl)ethanone SM->Intermediate Reagent Amination Source (e.g., Hexamethylenetetramine) Reagent->Intermediate Reduction Asymmetric Reduction (Chiral Catalyst) Intermediate->Reduction Product 2-Amino-1-(3-chlorophenyl)ethanol (Target RS) Reduction->Product Impurity Impurity: Des-chloro analog (Over-reduction) Reduction->Impurity Side Rxn

Figure 2: Synthesis pathway highlighting the origin of the target molecule and potential "des-chloro" impurities that the RS must resolve.

Conclusion & Recommendation

For the analysis of 2-Amino-1-(3-chlorophenyl)ethanol , the lack of a current, dedicated USP Reference Standard necessitates a rigorous qualification approach.[1]

  • Recommendation: Do not rely on "research grade" chemicals (95-97% purity).

  • Best Practice: Procure a custom-synthesized standard or an ISO 17034 CRM with >99% purity.[1]

  • Critical Step: You must perform Chiral HPLC on the standard before use. A racemic standard used in a chiral method will yield a 50% potency error if not accounted for.

References

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards. Rockville, MD: USP Convention.

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. Rockville, MD: USP Convention. [1]

  • Hicks, A., et al. (2007). GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist.[3] Journal of Pharmacology and Experimental Therapeutics.

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [1]

  • PubChem. Compound Summary: Solabegron (Structure & Intermediates). National Library of Medicine. [1]

Sources

Safety Operating Guide

2-Amino-1-(3-chlorophenyl)ethanol hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Proper Disposal Procedures for 2-Amino-1-(3-chlorophenyl)ethanol Hydrochloride

Executive Summary: Operational Directives

Status: Hazardous Chemical Waste (Halogenated Organic Solid) Primary Disposal Path: High-Temperature Incineration via Licensed Hazardous Waste Contractor. Critical Prohibition: NEVER flush down the drain or dispose of in municipal trash. This compound is a halogenated amine salt; improper disposal releases toxic combustion byproducts (NOx, HCl) and poses aquatic toxicity risks.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material identity and associated risks.[1][2] This compound is typically an intermediate in pharmaceutical synthesis (adrenergic agents).

Parameter Data / Specification
Chemical Name 2-Amino-1-(3-chlorophenyl)ethanol hydrochloride
CAS Number 1245623-78-2 (R-isomer HCl), 663611-73-2 (Free base) [1]
Molecular Formula C₈H₁₀ClNO[2][3][4][5] · HCl
Physical State Solid (Crystalline powder)
Solubility Soluble in water, methanol; sparingly soluble in non-polar solvents.
GHS Classification Warning ; Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[2][6] 2A, STOT SE 3 [2, 5].[2]
Key Hazards Irritant to respiratory tract; emits toxic Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) upon thermal decomposition.

Disposal Decision Workflow

The following logic gate determines the correct waste stream for this specific compound.

DisposalWorkflow Start Waste Generation: 2-Amino-1-(3-chlorophenyl)ethanol HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidBin Bin: Solid Hazardous Waste (Tag: Halogenated Organic) Solid->SolidBin Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., MeOH, Water) SolventCheck->NonHalogenated HaloLiqBin Bin: Halogenated Liquid Waste Halogenated->HaloLiqBin NonHaloLiqBin Bin: Non-Halogenated Liquid Waste (Note: Trace Halogens present) NonHalogenated->NonHaloLiqBin Segregate if >1% Halogen content Incineration FINAL DISPOSAL: High-Temp Incineration (w/ Acid Gas Scrubbing) SolidBin->Incineration HaloLiqBin->Incineration NonHaloLiqBin->Incineration

Figure 1: Waste segregation logic. Note that even if dissolved in non-halogenated solvents, the presence of the chlorine atom on the phenyl ring technically classifies the mixture as containing halogens, often necessitating the "Halogenated" waste stream depending on concentration.[2]

Detailed Disposal Procedures

A. Solid Waste (Pure Substance or Spill Debris)
  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.[3]

  • Labeling: Affix a hazardous waste tag. Clearly print: "Hazardous Waste - Solid - Toxic, Irritant - 2-Amino-1-(3-chlorophenyl)ethanol HCl".[2][3]

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions.[2]

  • Protocol:

    • Wear nitrile gloves, lab coat, and safety glasses.[2]

    • Transfer solid directly into the waste container.

    • If the solid is in a glass vial, place the entire vial into the solid waste container to avoid dust generation during emptying.

    • Seal the container tightly.[7]

B. Liquid Waste (Solutions)
  • Classification: Because the molecule contains a chlorine substituent, the waste solution should generally be treated as Halogenated Organic Waste unless the concentration is negligible (<0.1%) and local EH&S protocols allow otherwise [6].

  • Container: Amber glass or HDPE carboy compatible with the solvent.

  • Incompatibility: Ensure the solution pH is not extremely basic (pH > 10) without venting, as converting the salt to the free base may alter solubility or volatility.

  • Protocol:

    • Pour waste into the "Halogenated Solvent" carboy.

    • Log the volume and concentration on the waste manifest.

    • Crucial: If dissolved in water, do not pour down the sink. Collect as "Aqueous Waste with Organic Contaminants" [3].

C. Contaminated Packaging[3][6][10]
  • Empty Containers: Vials or bottles that held the substance must be triple-rinsed with a solvent capable of dissolving the residue (e.g., Methanol or Water).[2]

  • Rinsate Disposal: Collect the first three rinses as hazardous liquid waste (see Section B).

  • Final Disposal: Defaced triple-rinsed containers can typically be discarded in glass trash or recycled, depending on institutional policy.[2] If rinsing is not feasible, dispose of the entire container as solid hazardous waste [4].[2]

Regulatory Compliance (RCRA & EPA)

  • RCRA Classification:

    • This specific chemical is not explicitly "P-listed" or "U-listed" by the US EPA [6].

    • However, the generator is responsible for determining characteristics.[2] It is best managed as a Non-Specific Source Waste or under the characteristic of Toxicity if testing proves it leaches above thresholds (though unlikely for this specific structure, caution is required).

    • Best Practice: Classify as Class 1 Hazardous Waste (Industrial/Chemical) due to its pharmacological activity and halogen content.

  • Waste Codes:

    • If mixed with spent halogenated solvents (DCM, etc.): F001/F002 .

    • If pure: Assign internal generator code for "Toxic Organic Solid".

Emergency Response: Spill Protocol

If a spill occurs during transport to the disposal area:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear N95 respirator (or P100), double nitrile gloves, and goggles.[2]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion.

    • Liquid: Dike with absorbent pillows or vermiculite.

  • Cleanup:

    • Scoop material into a waste bag.

    • Clean the surface with soap and water; collect all sponges/wipes as hazardous waste.

    • Do not use bleach (hypochlorite) immediately, as it may react with amine salts.

References

  • 1st Scientific. (n.d.). (S)-2-Amino-2-(3-chlorophenyl)ethanol Product Data. Retrieved from [3][4]

  • Angene Chemical. (2021).[6] Safety Data Sheet: Chlorophenyl derivatives. Retrieved from

  • University of Wisconsin-Madison. (2022). Appendix A: Disposal Procedures by Chemical. Retrieved from [3]

  • Boston University. (n.d.). Hazardous Chemical Waste Guidance. Retrieved from [3]

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Amino-1-phenylethanol derivatives. Retrieved from

  • US EPA. (2025). 40 CFR Part 261: Identification and Listing of Hazardous Waste.[8][9] Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(3-chlorophenyl)ethanol hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(3-chlorophenyl)ethanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.